molecular formula C5H11NO B146073 3-Hydroxypiperidine CAS No. 6859-99-0

3-Hydroxypiperidine

Cat. No.: B146073
CAS No.: 6859-99-0
M. Wt: 101.15 g/mol
InChI Key: BIWOSRSKDCZIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxypiperidine can be obtained from the reduction of 3-hydroxypyridine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOSRSKDCZIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870212
Record name 3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6859-99-0
Record name 3-Hydroxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6859-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxypiperidine: Chemical Properties, Structure, and Applications

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of this compound, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development.

Core Chemical Identity and Structure

This compound is a six-membered heterocyclic organic compound. Its structure consists of a piperidine (B6355638) ring substituted with a hydroxyl group at the third carbon position.[1] This hydroxyl group, along with the secondary amine in the ring, dictates its chemical reactivity and physical properties.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name piperidin-3-ol[2]
CAS Number 6859-99-0[1][3]
Molecular Formula C₅H₁₁NO[1]
Molecular Weight 101.15 g/mol [1]
SMILES OC1CCCNC1[3]
InChI 1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2[3]
InChIKey BIWOSRSKDCZIFM-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder or solid.[4][5] Its solubility in water and various organic solvents makes it a versatile reagent in different reaction media.[1]

Table 2: Physical and Chemical Properties

PropertyValue
Physical State White to light yellow crystalline powder and lumps[4]
Melting Point 57-61 °C[3]
Boiling Point 67-69 °C at 2 mmHg[6]
Density (Predicted) 1.016 ± 0.06 g/cm³[4]
pKa (Predicted) 14.91 ± 0.20[4]
Solubility Soluble in water (1 g/mL) and ethanol.[1][3]
Storage Temperature 2-8°C[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Spectrum available.[7]
¹³C NMR Spectrum available.[2]
IR Spectroscopy FTIR, ATR-IR, and Vapor Phase IR spectra are available.[2][8]
Mass Spectrometry (GC-MS) m/z top peak: 44; 2nd highest: 30; 3rd highest: 57.[2]

Synthesis and Reactivity

This compound can be synthesized through various routes. A common laboratory and industrial method involves the catalytic hydrogenation of 3-hydroxypyridine. Another established method is the cyclization of 5-bromo-2-hydroxypentylamine hydrobromide.[4][6][9]

Synthesis cluster_0 Synthesis Route 1: Hydrogenation cluster_1 Synthesis Route 2: Cyclization 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine_1 This compound 3-Hydroxypyridine->3-Hydroxypiperidine_1 H2, High Pressure Catalyst (e.g., Rh/C) Catalyst (e.g., Rh/C) Catalyst (e.g., Rh/C)->3-Hydroxypiperidine_1 Precursor 5-bromo-2-hydroxypentylamine hydrobromide 3-Hydroxypiperidine_2 This compound Precursor->3-Hydroxypiperidine_2 Aqueous Solution Base Base (e.g., Na2CO3) Base->3-Hydroxypiperidine_2

Caption: Common synthetic pathways to this compound.

Experimental Protocol: Synthesis via Cyclization

This protocol is adapted from established chemical literature.[4][6]

Objective: To synthesize this compound from 5-bromo-2-hydroxypentylamine hydrobromide.

Materials:

  • 5-bromo-2-hydroxypentylamine hydrobromide (86.0g)

  • Sodium carbonate (15.0g)

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Dissolve 86.0g of 5-bromo-2-hydroxypentylamine hydrobromide in 150mL of water in the reaction vessel.

  • Prepare a solution of 15.0g of sodium carbonate in 60mL of water.

  • Cool the reaction vessel to 10-15°C.

  • Add the sodium carbonate solution dropwise to the reaction mixture over approximately 1 hour, maintaining the temperature at 10-15°C.

  • After the addition is complete, allow the mixture to react at approximately 15°C for 2 hours.

  • Increase the temperature to 30-40°C and continue the reaction for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water.

  • Filter the concentrated mixture to remove precipitated salts and wash the filter cake with a small amount of cold water.

  • Continue to concentrate the mother liquor.

  • Purify the crude product by vacuum distillation to yield colorless, oily this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature (secondary amine and secondary alcohol).

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Piperidine derivatives exhibit diverse biological activities, including antibacterial, antitumor, and anesthetic properties.[4][10] They are integral to drugs targeting neurological disorders, Alzheimer's disease, viral infections, and diabetes.[4][5]

  • Chiral Synthesis: The chiral variants, particularly (S)-1-Boc-3-hydroxypiperidine, are key intermediates for synthesizing high-value pharmaceuticals. A notable example is its use in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used to treat B-cell malignancies.[11][12]

  • General Synthesis: It serves as a reactant for creating unsymmetrical ureas, piperidine nucleoside analogs, and substituted pyridines.[4]

Applications cluster_pharma Pharmaceutical Synthesis cluster_organic Organic Synthesis Building Block 3-HP This compound ChiralIntermediates (S)-N-Boc-3-hydroxypiperidine 3-HP->ChiralIntermediates Protection & Resolution Neuro Drugs for Neurological Disorders 3-HP->Neuro Ureas Unsymmetrical Ureas 3-HP->Ureas Nucleosides Piperidine Nucleoside Analogs 3-HP->Nucleosides Pyridines Substituted Pyridines 3-HP->Pyridines APIs Active Pharmaceutical Ingredients (e.g., Ibrutinib) ChiralIntermediates->APIs

Caption: Role of this compound as a versatile chemical intermediate.

Experimental Protocol: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

This protocol outlines an enzymatic approach for the asymmetric reduction of a ketone precursor, a key step in producing chiral intermediates for pharmaceuticals.[13]

Objective: To synthesize (S)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using a ketoreductase (KRED) and a co-factor regeneration system.

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • NADP⁺ (cofactor)

  • D-glucose

  • Phosphate buffer solution (PBS, e.g., 100 mM, pH 6.5)

  • Ethyl acetate (B1210297) for extraction

  • Reaction vessel with temperature and pH control

Procedure:

  • Prepare the reaction mixture in the vessel containing 100 mM PBS (pH 6.5).

  • Add the substrate, N-Boc-3-piperidone, to a final concentration of 100 g/L.

  • Add D-glucose (e.g., 130 g/L) which serves as the ultimate reductant for cofactor regeneration.

  • Add the cofactor NADP⁺ to a concentration of 0.2 g/L.

  • Introduce the biocatalysts: a suitable amount of KRED and GDH (e.g., as whole cells or cell-free extract).

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with stirring.

  • Monitor and maintain the pH at 6.5 throughout the reaction, for instance, by adding a NaOH solution.

  • The reaction progress can be monitored by techniques like TLC or HPLC.

  • Once the reaction reaches completion (typically >99% conversion), terminate the process.

  • Extract the product, (S)-N-Boc-3-hydroxypiperidine, from the aqueous reaction mixture using an organic solvent such as ethyl acetate.

  • The organic layers can be combined, dried, and concentrated to yield the final product.

Safety and Handling

This compound is classified as a hazardous substance.

  • GHS Classification: It is known to cause severe skin burns and eye damage (H314).[2]

  • Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

  • Storage: It should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, away from incompatible materials.[3]

This guide is intended for informational purposes for qualified professionals. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this compound.

References

An In-depth Technical Guide to 3-Hydroxypiperidine: Synthesis, Applications, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypiperidine, a versatile heterocyclic compound, serves as a pivotal building block in the synthesis of a wide array of pharmacologically active molecules. Its structural features, particularly the presence of a hydroxyl group and a secondary amine within a piperidine (B6355638) ring, allow for diverse chemical modifications, making it a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its significant role in the development of therapeutics for neurological disorders and cancer. Particular emphasis is placed on its chiral derivatives as key intermediates in the synthesis of targeted therapies.

Core Properties of this compound

This compound is a white to light yellow crystalline solid or a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 6859-99-0[2]
Molecular Formula C₅H₁₁NO[3]
Molecular Weight 101.15 g/mol [3]
Melting Point 57-61 °C[4]
Solubility Soluble in water (1 g/mL), ethanol, and various organic solvents.[1][4]
Appearance White to light yellow crystalline powder and lumps.[5]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various chemical pathways. The choice of method often depends on the desired scale, purity, and stereochemistry.

General Synthesis of Racemic this compound

A common method for the preparation of racemic this compound involves the cyclization of a linear precursor.

  • Dissolution: Dissolve 86.0 g of 5-bromo-2-hydroxypentylamine hydrobromide in 150 mL of water.

  • Base Addition: At a temperature of 10-15 °C, add a solution of 15.0 g of sodium carbonate in 60 mL of water dropwise over approximately 1 hour.

  • Reaction: Stir the mixture at approximately 15 °C for 2 hours.

  • Heating: Increase the temperature to 30-40 °C and continue the reaction for an additional 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the majority of the water.

  • Purification: Filter the mixture to remove salt, washing the solid with cold water. The mother liquor is further concentrated. The crude product is then purified by vacuum distillation to yield this compound as a colorless oily liquid.

Synthesis of Chiral (S)-1-Boc-3-hydroxypiperidine

The chiral derivative, (S)-1-Boc-3-hydroxypiperidine, is a crucial intermediate in the synthesis of several pharmaceuticals, most notably the anticancer drug ibrutinib (B1684441).[1][6] Biocatalytic methods are often employed for its enantioselective synthesis.

This method utilizes a ketoreductase (KRED) and a glucose dehydrogenase (GDH) co-expressed in E. coli for the asymmetric reduction of N-Boc-3-piperidone.

  • Reaction Setup: Prepare a reaction mixture containing:

    • N-Boc-3-piperidone (100 g/L)

    • D-glucose (130 g/L)

    • NADP⁺ (0.2 g/L)

    • 100 mmol/L PBS buffer (pH 6.5)

    • Cell-free extract of the co-expressing E. coli (30 g/L wet cells) as the catalyst.

  • Reaction Conditions: Maintain the reaction at 35 °C. Control the pH at 6.5 by the addition of 2 mol/L NaOH solution.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, extract the product with an equal volume of ethyl acetate.

  • Analysis: The conversion and optical purity of the product are determined by High-Performance Liquid Chromatography (HPLC). This method can achieve a conversion and optical purity of over 99%.

Analytical Methods

The purity and identity of this compound and its derivatives are typically assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of this compound derivatives. While a specific protocol for the parent compound is not detailed in the provided results, a general procedure for a related compound, N-Boc-4-hydroxypiperidine, can be adapted.[7]

  • Objective: To determine the purity of a hydroxypiperidine derivative by Reversed-Phase HPLC with UV detection.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the main compound from its impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks.

For chiral analysis of derivatives, a chiral column is employed, as in the case of benzoyl-3-aminopiperidine, a related compound.[8]

Role in Drug Development and Signaling Pathways

This compound is a key pharmacophore in the development of drugs targeting a variety of diseases, from cancer to neurological disorders.

Anticancer Therapeutics: Ibrutinib and Bruton's Tyrosine Kinase (BTK) Inhibition

(S)-1-Boc-3-hydroxypiperidine is a vital intermediate in the synthesis of ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells in various lymphomas and leukemias.

BTK_Inhibition BCR B-cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates Downstream Downstream Signaling (NF-κB, MAPK) BTK->Downstream activates Apoptosis Apoptosis BTK->Apoptosis prevents Ibrutinib Ibrutinib (contains this compound moiety) Ibrutinib->BTK inhibits Ibrutinib->Apoptosis induces Proliferation B-cell Proliferation and Survival Downstream->Proliferation

Ibrutinib's Mechanism of Action

The synthesis of ibrutinib from (S)-1-Boc-3-hydroxypiperidine involves several key steps, including activation of the hydroxyl group, coupling with the pyrazolopyrimidine core, deprotection, and finally acylation.

Ibrutinib_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product Start_1 (S)-1-Boc-3-hydroxypiperidine Step_1 Activation of Hydroxyl Group (e.g., Mesylation) Start_1->Step_1 Start_2 Pyrazolopyrimidine Core Step_2 Coupling Reaction Start_2->Step_2 Step_1->Step_2 Step_3 Boc Deprotection (Acidic Conditions) Step_2->Step_3 Step_4 Acrylation Step_3->Step_4 End_Product Ibrutinib Step_4->End_Product

Ibrutinib Synthesis Workflow
Neurological Disorders: Targeting the Dopamine (B1211576) D3 Receptor

Derivatives of this compound are integral to the structure of compounds that modulate the activity of G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor (D3R).[9] The D3R is a key target for therapeutics aimed at treating neurological and psychiatric conditions. The interaction of these ligands with the receptor can be assessed using techniques like Bioluminescence Resonance Energy Transfer (BRET) assays.

BRET assays are used to study protein-protein interactions in live cells. For GPCRs, this can involve monitoring the recruitment of β-arrestin to the receptor upon agonist binding.

  • Construct Preparation: Genetically fuse the GPCR of interest (e.g., Dopamine D3 Receptor) to a Renilla luciferase (Rluc) donor and β-arrestin to a yellow fluorescent protein (YFP) acceptor.

  • Cell Transfection: Co-transfect mammalian cells (e.g., HEK293T) with the donor and acceptor fusion constructs.

  • Cell Culture and Plating: Culture the transfected cells and plate them in a 96-well plate.

  • Ligand Addition: Add the this compound derivative (or other test compounds) at various concentrations to the cells.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine).

  • BRET Measurement: Measure the light emission at the acceptor's wavelength (e.g., ~535 nm for YFP) and the donor's wavelength (e.g., ~460 nm for Rluc) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon ligand addition indicates recruitment of β-arrestin to the receptor.

BRET_Assay Ligand This compound Derivative (Agonist) Receptor Dopamine D3 Receptor -Rluc (Donor) Ligand->Receptor binds to Arrestin β-Arrestin -YFP (Acceptor) Receptor->Arrestin recruits EnergyTransfer Bioluminescence Resonance Energy Transfer (BRET) Receptor->EnergyTransfer proximity allows Arrestin->EnergyTransfer proximity allows Signal Light Emission at YFP Wavelength EnergyTransfer->Signal results in

BRET Assay for Receptor-Arrestin Interaction
Emerging Applications in Cancer Therapy

Recent research has explored hydroxypiperidine-substituted thiosemicarbazone derivatives as potential multi-target therapeutic agents for lung cancer.[10] These compounds have shown inhibitory activity against carbonic anhydrase isoforms (hCA I and hCA II), VEGFR-2, and BRAF, which are all implicated in cancer progression.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its utility as a versatile synthetic intermediate is well-established, particularly in the creation of complex and stereospecific molecules. The successful application of its derivatives in targeted therapies like ibrutinib underscores the importance of this scaffold in modern drug discovery. Future research will likely continue to uncover new applications for this compound-based compounds in treating a wide range of human diseases.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxypiperidine, a valuable building block in the pharmaceutical industry, from the readily available starting material, 3-hydroxypyridine (B118123).[1] The primary focus of this document is on the catalytic hydrogenation of 3-hydroxypyridine, a widely employed and efficient method for this transformation. This guide will delve into various catalytic systems, detailed experimental protocols, and quantitative data to aid researchers in selecting and optimizing the synthesis of this crucial intermediate.

Introduction

This compound is a key structural motif present in numerous biologically active molecules and pharmaceutical agents.[1] Its synthesis from 3-hydroxypyridine is a critical transformation for which various methods have been developed. Among these, catalytic hydrogenation stands out due to its efficiency and atom economy. This process, however, can be challenging due to the high stability of the pyridine (B92270) ring and the potential for catalyst deactivation by both the reactant and the product.[2] This guide will explore different catalytic systems and reaction conditions that have been successfully employed to overcome these challenges.

Catalytic Systems for the Hydrogenation of 3-Hydroxypyridine

The choice of catalyst is paramount for the successful hydrogenation of 3-hydroxypyridine. Several noble metal catalysts have demonstrated high efficacy in this reaction. The following sections summarize the performance of various catalytic systems based on rhodium, ruthenium, platinum, and palladium.

2.1. Rhodium-Based Catalysts

Rhodium catalysts, particularly on a carbon support, have proven to be highly effective for the hydrogenation of 3-hydroxypyridine. These catalysts often operate under elevated temperatures and pressures to achieve high yields.

2.2. Ruthenium-Based Catalysts

Ruthenium catalysts have also been explored for this transformation, offering an alternative to rhodium. They can exhibit good activity and selectivity under specific reaction conditions.

2.3. Platinum and Palladium-Based Catalysts

Historically, the hydrogenation of hydroxypyridines over platinum group metals has been challenging, often requiring harsh conditions.[3] However, advancements have been made, particularly by employing specific solvent systems. A notable method involves the use of a saturated aliphatic monocarboxylic acid anhydride (B1165640) as a solvent, which stabilizes the enol form of 3-hydroxypyridine as an ester, facilitating hydrogenation.[3]

Quantitative Data Summary

The following tables provide a structured summary of quantitative data from various reported methods for the synthesis of this compound from 3-hydroxypyridine, allowing for easy comparison of different catalytic systems and reaction conditions.

Table 1: Rhodium-Based Catalytic Systems

CatalystCatalyst LoadingSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Yield (%)Reference
5% Rh/C1% w/wWater90548~97[4]
Rh-Ni/C (5% Rh, 0.5% Ni)5% w/wWater500.5 (5 atm)0.592[5]
Rh-Ni/C (10% Rh, 1% Ni)1% w/wIsopropanol250.3 (3 atm)396[5]

Table 2: Platinum and Palladium-Based Catalytic Systems

CatalystCatalyst LoadingSolventTemperature (°C)PressureReaction TimeObservationsReference
PtO₂5% w/wAcetic Anhydride401 atmUntil H₂ absorption ceasedRapid hydrogenation[3]
Supported PdNot specifiedAcetic AnhydrideNot specifiedNot specifiedNot specifiedEffective hydrogenation[3]
Supported PtNot specifiedAcetic AnhydrideNot specifiedNot specifiedNot specifiedEffective hydrogenation[3]

Table 3: Nickel-Based Catalytic Systems

CatalystCatalyst LoadingSolventTemperature (°C)Pressure (psi)Yield (%)Reference
Raney NickelNot specifiedWater115150072 (for N-butyl-3-hydroxypiperidine)[6]
Raney NickelNot specifiedWater1201800Not specified (for 1-methyl-3-hydroxypiperidine)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

4.1. General Procedure for Hydrogenation using Rhodium on Carbon

  • Reaction Setup: A high-pressure autoclave is charged with 3-hydroxypyridine (1 part by weight), 5% rhodium on carbon catalyst (0.01 parts by weight), and water (1 part by volume).[4]

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen, and then pressurized with hydrogen to 5 MPa. The reaction mixture is heated to 90°C and stirred for 48 hours.[4]

  • Work-up and Purification: After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to recover the catalyst. The filtrate is concentrated under reduced pressure to remove water. The residue is then purified by vacuum distillation, collecting the fraction at 67-69°C/26.6Pa to obtain this compound as a white solid.[4]

4.2. Procedure for Hydrogenation using Rhodium-Nickel/Carbon Bimetallic Catalyst

  • Reaction Setup: A reactor is charged with 3-hydroxypyridine (10 kg, 105.3 mol), rhodium-nickel/carbon bimetallic catalyst (500 g; 5% Rh, 0.5% Ni), phosphoric acid (0.5 kg, 5.1 mol), and water (42 L).[5]

  • Reaction Conditions: The reactor is pressurized with hydrogen to 5 atm and the reaction is carried out at 50°C for 30 minutes.[5]

  • Work-up and Purification: After the reaction, the hydrogen is released, and the catalyst is filtered off. The reaction liquid is subjected to reduced pressure distillation (65-67°C, 2 mmHg) to yield 9.78 kg of this compound (92% yield).[5]

4.3. Procedure for Hydrogenation using Platinum Oxide in Acetic Anhydride

  • Reaction Setup: In a suitable reactor, 10 parts of 3-hydroxypyridine are mixed with 100 parts of acetic anhydride. To this solution, 500 mg of PtO₂ powder is added.[3]

  • Reaction Conditions: The mixture is shaken under a hydrogen pressure of one atmosphere at 40°C until the absorption of hydrogen ceases.[3]

  • Work-up and Purification: The resulting product is the corresponding ester of this compound, which can be hydrolyzed to yield this compound.[3] The product identification can be performed by infrared spectroscopy.[3]

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the overall transformation of 3-hydroxypyridine to this compound via catalytic hydrogenation.

Reaction_Pathway 3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound H₂, Catalyst (Rh, Ru, Pt, Pd, Ni) Solvent, T, P Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor: 3-Hydroxypyridine, Catalyst, Solvent B Pressurize with H₂ A->B C Heat and Stir B->C D Monitor Reaction C->D E Cool and Depressurize D->E F Filter to Remove Catalyst E->F G Concentrate Filtrate F->G H Vacuum Distillation G->H I Collect Product Fraction H->I J Characterization (e.g., NMR, IR) I->J

References

An In-depth Technical Guide to the Enantiomers of 3-Hydroxypiperidine: (S)- and (R)-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, properties, analysis, and applications of the (S) and (R) enantiomers of 3-hydroxypiperidine, with a particular focus on their N-Boc protected forms, which are crucial chiral building blocks in modern drug development. This document is intended for researchers, scientists, and professionals in the field of pharmaceutical chemistry and drug discovery.

Introduction

The this compound scaffold is a prevalent structural motif in a multitude of biologically active compounds and natural products. The chirality at the C3 position of the piperidine (B6355638) ring often plays a pivotal role in the pharmacological activity and selectivity of these molecules. Consequently, the enantiomerically pure forms, (S)-3-hydroxypiperidine and (R)-3-hydroxypiperidine, have emerged as highly valuable intermediates in the synthesis of pharmaceuticals.[1] The N-Boc protected derivatives, (S)-1-Boc-3-hydroxypiperidine and (R)-1-Boc-3-hydroxypiperidine, are particularly important due to their enhanced stability and utility in synthetic transformations.[2]

(S)-1-Boc-3-hydroxypiperidine is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[2][3] The (R)-enantiomer also finds application as a chiral building block in the development of novel therapeutic agents.[4] This guide will delve into the critical aspects of these enantiomers, providing detailed experimental protocols, comparative data, and visual representations of key processes and pathways.

Physical and Chemical Properties

The physical and chemical properties of the enantiomers of this compound and their N-Boc derivatives are summarized in the tables below. These properties are essential for their handling, characterization, and application in synthesis.

Table 1: Physical Properties of this compound Enantiomers and their Hydrochloride Salts

CompoundFormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical RotationCAS Number
(S)-3-Hydroxypiperidine hydrochlorideWhite to off-white crystalline powderC₅H₁₁NO·HCl137.61195 - 200[α]20/D = -7° (c=1 in MeOH)475058-41-4
(R)-(+)-3-Hydroxypiperidine hydrochlorideSolidC₅H₁₁NO·HCl137.61195 - 196[α]20/D +8.6°, c = 2 in methanol198976-43-1
Racemic this compoundSolidC₅H₁₁NO101.1557 - 61Not Applicable6859-99-0

Data sourced from references[1][5].

Table 2: Physical Properties of N-Boc-3-Hydroxypiperidine Enantiomers

CompoundFormMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical RotationCAS Number
(S)-1-Boc-3-hydroxypiperidineWhite to Pale Yellow powder/solidC₁₀H₁₉NO₃201.2634 - 40[α]22/D +10.0°, c = 1 in chloroform143900-44-1
(R)-1-Boc-3-hydroxypiperidineSolidC₁₀H₁₉NO₃201.2643 - 50Not specified in provided results143900-43-0

Data sourced from references[6][7][8][9][10].

Synthesis of Enantiomerically Pure this compound Derivatives

The preparation of enantiomerically pure (S)- and (R)-3-hydroxypiperidine can be achieved through two primary strategies: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic this compound

Classical resolution using chiral resolving agents is a common method to separate the enantiomers of this compound.[11] L-camphorsulfonic acid is a frequently used resolving agent for this purpose.[11][12][13]

Experimental Protocol: Chiral Resolution of this compound using L-Camphorsulfonic Acid Ammonium (B1175870) Salt

This protocol is adapted from a patented method.[12]

  • Ammonia (B1221849) Displacement: Racemic this compound is reacted with L-camphorsulfonic acid ammonium salt.

  • Crystallization: The resulting diastereomeric salts are crystallized from an ethanol-methyl tertiary butyl ether (MTBE) solvent system. The (S)-3-hydroxypiperidine-L-camphorsulfonate salt selectively crystallizes out of the solution.

  • Isolation of (S)-3-hydroxypiperidine: The isolated (S)-crystal salt is treated with a base, such as ammonia water, to liberate the free (S)-3-hydroxypiperidine.

  • Boc Protection: The free (S)-3-hydroxypiperidine is then reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield (S)-N-Boc-3-hydroxypiperidine.

  • Recovery of Resolving Agent: The aqueous phase from the basification step can be processed to recover the L-camphorsulfonic acid ammonium salt for reuse.[12]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the enantiomerically pure compounds, often with higher yields compared to classical resolution. Enzymatic reduction of a prochiral ketone is a highly effective method.

The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine using a ketoreductase (KRED) enzyme is a well-established and efficient method.[3][11][14][15]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

This protocol is a generalized procedure based on several literature reports.[3][11][15][16]

  • Reaction Setup: In a suitable reaction vessel, a buffer solution (e.g., phosphate (B84403) or triethanolamine (B1662121) HCl buffer, pH 6.5-7.5) is prepared.

  • Addition of Substrate and Cofactor: N-Boc-3-piperidone is added as the substrate. A nicotinamide (B372718) cofactor, typically NAD⁺ or NADP⁺, is also added.[11][16] For cofactor regeneration, a secondary enzyme system like glucose dehydrogenase (GDH) and glucose, or an alcohol dehydrogenase with a sacrificial alcohol like isopropanol, is included.[15][16]

  • Enzyme Addition: The ketoreductase enzyme (e.g., KRED 110 or a recombinant alcohol dehydrogenase) is added to the reaction mixture.[11][15]

  • Reaction Conditions: The reaction is stirred at a controlled temperature (typically 30-40 °C) and pH for a specified duration (e.g., 3-24 hours).[11][16]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11]

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by filtering off the enzyme and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product. Further purification can be achieved by column chromatography if necessary.

dot

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of (S)-1-Boc-3-hydroxypiperidine cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Work-up and Analysis Buffer_Prep Prepare Buffer (e.g., Phosphate, pH 6.5-7.5) Substrate_Cofactor Add N-Boc-3-piperidone, Cofactor (NAD+/NADP+), and Regeneration System Buffer_Prep->Substrate_Cofactor Enzyme_Addition Add Ketoreductase (KRED) Substrate_Cofactor->Enzyme_Addition Incubation Incubate with Stirring (30-40°C, 3-24h) Enzyme_Addition->Incubation Monitoring Monitor by TLC/HPLC Incubation->Monitoring Workup Filter and Extract with Organic Solvent Monitoring->Workup Upon completion Purification Purify by Column Chromatography (if needed) Workup->Purification Final_Product (S)-1-Boc-3-hydroxypiperidine Purification->Final_Product

Caption: Enzymatic Synthesis Workflow.

The (R)-enantiomer is typically prepared from (R)-(+)-3-hydroxypiperidine hydrochloride through Boc protection.

Experimental Protocol: Synthesis of (R)-1-Boc-3-hydroxypiperidine

This protocol is based on a reported procedure.[6]

  • Reaction Setup: (R)-(+)-3-hydroxypiperidine hydrochloride is suspended in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Base Addition: A base, for instance, triethylamine (B128534) (Et₃N) or sodium bicarbonate, is added to neutralize the hydrochloride salt.[6]

  • Boc Protection: The mixture is cooled (e.g., to 0 °C), and di-tert-butyl dicarbonate (Boc₂O) is added.

  • Reaction Conditions: The reaction mixture is stirred, allowing it to warm to room temperature, for a period ranging from several hours to overnight.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent like DCM.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford pure (R)-1-Boc-3-hydroxypiperidine.[6]

dot

Chemical_Synthesis_Workflow Workflow for Chemical Synthesis of (R)-1-Boc-3-hydroxypiperidine cluster_reaction Boc Protection Reaction cluster_purification Purification Start_Material (R)-3-Hydroxypiperidine HCl in DCM Base_Addition Add Base (e.g., Triethylamine) Start_Material->Base_Addition Boc_Addition Add Boc₂O at 0°C Base_Addition->Boc_Addition Stirring Stir at Room Temperature Boc_Addition->Stirring Quench_Extract Quench with Water and Extract with DCM Stirring->Quench_Extract Wash_Dry Wash, Dry, and Concentrate Quench_Extract->Wash_Dry Chromatography Column Chromatography Wash_Dry->Chromatography Final_Product (R)-1-Boc-3-hydroxypiperidine Chromatography->Final_Product

Caption: Chemical Synthesis Workflow.

Analytical Methods

The enantiomeric purity of this compound derivatives is a critical parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for its determination.

Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers

This method is adapted from literature reports for the analysis of N-Boc protected this compound.[17]

  • Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm).[17]

  • Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA), typically in a ratio of 95:5 (v/v), with a small amount of an additive like trifluoroacetic acid (0.2%) to improve peak shape.[17]

  • Flow Rate: 0.6 mL/min.[17]

  • Detection: UV at 210 nm.

  • Injection Volume: 15 µL.[17]

  • Column Temperature: 30 °C.[17]

  • Retention Times: The (R)- and (S)-enantiomers will have distinct retention times, allowing for their separation and quantification.

Applications in Drug Development

The enantiomers of this compound are valuable building blocks in the synthesis of a wide range of pharmaceuticals, including agents targeting neurological disorders and cancers.[1]

(S)-3-Hydroxypiperidine in Ibrutinib

As previously mentioned, (S)-1-Boc-3-hydroxypiperidine is a key chiral intermediate in the synthesis of Ibrutinib.[2][3] Ibrutinib is a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[18][19] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[20] In several B-cell malignancies, this pathway is constitutively active, leading to uncontrolled cell growth.[21] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[20][21] This blocks the downstream signaling cascade, thereby inhibiting the proliferation and survival of malignant B-cells.[18][20]

dot

BTK_Signaling_Pathway Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 Downstream Downstream Signaling (e.g., NF-κB, AKT) PIP2_PIP3->Downstream Transcription Gene Transcription Downstream->Transcription Cell_Response Cell Proliferation, Survival, and Adhesion Transcription->Cell_Response Ibrutinib Ibrutinib ((S)-3-hydroxypiperidine moiety) Ibrutinib->BTK Irreversible Inhibition

Caption: BTK Signaling Pathway Inhibition.

(R)-3-Hydroxypiperidine in Medicinal Chemistry

(R)-1-Boc-3-hydroxypiperidine serves as a versatile chiral building block in the synthesis of various other pharmacologically active molecules. Its defined stereochemistry is crucial for achieving high enantiomeric purity and targeted biological activity in the final compounds.[4] It has been utilized in the synthesis of DNA methyltransferase inhibitors and other novel chemical entities for drug discovery.[4]

Conclusion

The enantiomers of this compound, particularly in their N-Boc protected forms, are indispensable chiral intermediates in the pharmaceutical industry. The choice between chemical resolution and asymmetric synthesis for their preparation depends on factors such as cost, desired scale, and required enantiomeric purity. The detailed protocols and data presented in this guide are intended to assist researchers and drug development professionals in the effective utilization of these valuable chiral building blocks for the discovery and synthesis of novel therapeutic agents. The well-defined stereochemistry of (S)- and (R)-3-hydroxypiperidine will continue to be a critical design element in the development of next-generation medicines.

References

The Pivotal Role of 3-Hydroxypiperidine Derivatives in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its inherent chirality and the presence of both a secondary amine and a hydroxyl group provide versatile handles for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the synthesis, biological activities, and mechanisms of action of this compound derivatives and their analogues, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives often focuses on stereoselective methods to obtain specific enantiomers, which can exhibit significantly different biological activities. Key synthetic strategies include the reduction of 3-piperidone precursors and the cyclization of linear amino alcohols.

One of the most common methods involves the reduction of N-protected 3-piperidones, such as N-Boc-3-piperidone, using various reducing agents.[1][2] For the preparation of chiral 3-hydroxypiperidines, enzymatic and whole-cell biocatalysis have emerged as efficient and environmentally friendly alternatives to classical chemical resolution.[3] For instance, the asymmetric reduction of N-Boc-3-piperidone using ketoreductases co-expressed with glucose dehydrogenase for cofactor regeneration has been shown to produce (S)-N-Boc-3-hydroxypiperidine with high conversion and optical purity.[4]

Another synthetic route involves the hydrogenation of 3-hydroxypyridine.[5][6] This method can be carried out using catalysts like rhodium on carbon.[5] Furthermore, this compound can be synthesized from 5-halo-2-hydroxypentylamine hydrohalide through a cyclization reaction in the presence of an inorganic base.[7]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, making them valuable in the development of therapeutics for a range of diseases, including cancer, neurological disorders, and viral infections.[1]

Anticancer Applications

A prominent example of a this compound-containing drug is Ibrutinib , a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[8] The (S)-1-Boc-3-hydroxypiperidine moiety is a crucial chiral intermediate in the synthesis of Ibrutinib.[8] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival.[5] By inhibiting BTK, Ibrutinib disrupts this pathway, leading to apoptosis of malignant B-cells.

Neurological Disorders

Derivatives of this compound have shown significant activity at various neurotransmitter receptors, highlighting their potential in treating neurological and psychiatric conditions. For instance, certain analogues have been developed as high-affinity ligands for the dopamine (B1211576) transporter, with potential applications in the management of cocaine addiction.[9] Others have been investigated as antagonists of the histamine (B1213489) H₃ receptor, which is a target for treating cognitive disorders.[10][11] The introduction of a hydroxyl group into the piperidine (B6355638) ring can significantly influence the binding affinity and selectivity of these compounds for their respective targets.

Quantitative Bioactivity Data

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize the quantitative bioactivity data for selected this compound derivatives.

Table 1: Bioactivity of this compound Derivatives Targeting Neurotransmitter Transporters and Receptors

CompoundTargetAssayBioactivityReference
(+)-5Dopamine Transporter[³H]WIN 35,428 BindingIC₅₀ = 0.46 nM[9]
(-)-5Dopamine Transporter[³H]WIN 35,428 BindingIC₅₀ = 56.7 nM[9]
(+)-5Dopamine Transporter[³H]Dopamine UptakeIC₅₀ = 4.05 nM[9]
(-)-5Dopamine Transporter[³H]Dopamine UptakeIC₅₀ = 38.0 nM[9]
1a (ADS-003)Histamine H₃ ReceptorFunctional Antagonism (guinea pig jejunum)pA₂ = 8.47[12]
1dHistamine H₃ ReceptorFunctional Antagonism (guinea pig jejunum)pA₂ = 7.79[12]
2aHistamine H₃ ReceptorFunctional Antagonism (guinea pig jejunum)pA₂ = 6.23[12]
2dHistamine H₃ ReceptorFunctional Antagonism (guinea pig jejunum)pA₂ = 8.06[12]

Table 2: Bioactivity of this compound-Containing Bruton's Tyrosine Kinase (BTK) Inhibitors

CompoundTargetAssayBioactivityReference
IbrutinibBTKIn vitro kinase assayIC₅₀ = 0.5 nM[13]
LFM-A13BTKIn vitro kinase assayIC₅₀ = 2.5 µM[13]
DasatinibBTKIn vitro kinase assayIC₅₀ = 5 nM[13]

Key Signaling Pathways

The therapeutic effects of this compound derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical enzyme in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling molecules, including PLCγ2. This ultimately leads to the activation of transcription factors like NF-κB, which promote B-cell proliferation and survival. This compound-containing inhibitors like Ibrutinib covalently bind to a cysteine residue in the active site of BTK, irreversibly inhibiting its activity and blocking the downstream signaling.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (this compound Derivative) Ibrutinib->BTK Inhibition

BTK Signaling Pathway Inhibition
Dopamine Transporter (DAT) Modulation

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. This compound analogues that bind to DAT can either block dopamine reuptake, leading to increased synaptic dopamine levels, or act as dopamine releasing agents. The modulation of DAT is a key strategy in the treatment of conditions like ADHD and substance use disorders.

Dopamine_Transporter_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Pre Dopamine DAT->Dopamine_Pre Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Derivative This compound Derivative Derivative->DAT Inhibition

Modulation of Dopamine Transporter

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of (S)-N-Boc-3-hydroxypiperidine via Biocatalytic Reduction

This protocol describes the asymmetric reduction of N-Boc-3-piperidone using a co-expression system of ketoreductase and glucose dehydrogenase.

Materials:

Procedure:

  • Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 100 g/L), glucose (e.g., 130 g/L), and NADP⁺ (e.g., 0.2 g/L) in phosphate buffer (pH 6.5).

  • Add the E. coli cells (e.g., 30 g/L wet cell weight) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 35 °C) with stirring for 24 hours.[4] Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Extract the supernatant with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield (S)-N-Boc-3-hydroxypiperidine.

In Vitro Kinase Assay for BTK Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against Bruton's tyrosine kinase.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ATP

  • Peptide substrate (e.g., a poly-Glu,Tyr peptide)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.

  • Add the test compounds to the wells at various concentrations. Include a positive control (e.g., Ibrutinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - BTK Enzyme - Substrate - ATP - Test Compounds Start->Prepare_Reagents Dispense Dispense Reagents into Microplate Prepare_Reagents->Dispense Incubate Incubate to Allow Kinase Reaction Dispense->Incubate Stop_Reaction Stop Reaction & Measure ADP Production Incubate->Stop_Reaction Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Values Stop_Reaction->Data_Analysis End End Data_Analysis->End

References

The Pivotal Role of the 3-Hydroxypiperidine Scaffold: A Technical Guide to the Mechanism of Action of Ibrutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypiperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of novel therapeutics due to its favorable physicochemical properties and its ability to form key interactions with biological targets. While this compound itself is not a therapeutic agent, it serves as a crucial chiral building block in the synthesis of a multitude of pharmacologically active compounds. Its presence in the molecular architecture of drugs can significantly influence their efficacy, selectivity, and pharmacokinetic profiles. A prime example of the successful application of this scaffold is in the synthesis of Ibrutinib (marketed as Imbruvica®), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor that has revolutionized the treatment of several B-cell malignancies. This technical guide provides an in-depth exploration of the mechanism of action of Ibrutinib, highlighting the critical role of its this compound-derived core in its potent and selective activity.

Ibrutinib: A Case Study in Rational Drug Design

Ibrutinib is a small molecule inhibitor that has received FDA approval for the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. The synthesis of Ibrutinib utilizes (S)-1-Boc-3-hydroxypiperidine, a chiral derivative of this compound, underscoring the importance of this scaffold in modern drug discovery.

Molecular Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

Ibrutinib functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. The mechanism of inhibition is highly specific and involves the formation of a covalent bond between the acrylamide (B121943) group of Ibrutinib and a cysteine residue (Cys481) located in the active site of BTK. This irreversible binding permanently inactivates the enzyme, thereby blocking its downstream signaling functions.

The inhibition of BTK by Ibrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is constitutively active in many B-cell malignancies and drives cell proliferation and survival. Specifically, Ibrutinib's blockade of BTK prevents the phosphorylation of downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn abrogates the activation of key pro-survival signaling cascades such as the NF-κB and MAPK pathways. Furthermore, Ibrutinib has been shown to interfere with B-cell trafficking and adhesion by inhibiting chemokine receptors like CXCR4 and CXCR5, which are involved in the homing of malignant B-cells to protective microenvironments within lymphoid tissues.

Signaling Pathway of BTK and Inhibition by Ibrutinib

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PI3K PI3K LYN_SYK->PI3K PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB BTK->NFkB Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition (Cys481) Ca_release Ca²⁺ Release PLCg2->Ca_release PIP2 PIP2 PIP3 PIP3 PIP3->BTK PI3K->PIP3 PIP2 to PIP3 NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFAT->Gene_Expression NFkB->Gene_Expression

B-cell receptor signaling pathway and the point of Ibrutinib inhibition.

Quantitative Analysis of Ibrutinib's Potency and Selectivity

The efficacy of Ibrutinib is underscored by its high potency against BTK and its selectivity profile against other kinases. The following table summarizes key quantitative data for Ibrutinib.

Target KinaseIC50 (nM)CommentsReference
BTK 0.5 Highly potent, irreversible inhibition.
BTK (autophosphorylation)11Inhibition of cellular BTK activity.
BLK0.8Potent inhibition of a related Tec family kinase.
ITK10.7Off-target inhibition, associated with some side effects.
EGFR5.6Off-target inhibition, associated with some side effects.
HER29.4Off-target inhibition.
JAK316Off-target inhibition.

IC50 values represent the concentration of Ibrutinib required to inhibit 50% of the kinase activity in biochemical or cellular assays.

Experimental Protocols for Characterizing BTK Inhibition

The following are representative protocols for key in vitro assays used to characterize the mechanism of action of BTK inhibitors like Ibrutinib.

Biochemical BTK Kinase Assay

Objective: To determine the direct inhibitory activity of Ibrutinib on purified BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (e.g., 10 µM in kinase buffer)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • Ibrutinib stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of Ibrutinib in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 96-well plate, add 5 µL of the diluted Ibrutinib or vehicle control (DMSO in kinase buffer).

  • Add 10 µL of a solution containing the BTK enzyme and peptide substrate to each well.

  • Pre-incubate the plate for 30 minutes at room temperature to allow for covalent bond formation between Ibrutinib and BTK.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions. Luminescence is read on a plate-reading luminometer.

  • Calculate the percentage of inhibition for each Ibrutinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of Ibrutinib to inhibit BTK activation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ibrutinib stock solution (10 mM in DMSO)

  • Anti-IgM antibody (for BCR stimulation)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total-BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Seed B-cell lymphoma cells in a 6-well plate at a density of 2 x 10⁶ cells/well and incubate overnight.

  • Treat the cells with various concentrations of Ibrutinib or vehicle control for 2 hours.

  • Stimulate the B-cell receptors by adding anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-BTK antibody to confirm equal loading.

  • Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Experimental Workflow for Assessing BTK Inhibition

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay reagents Prepare Reagents (BTK Enzyme, Substrate, ATP) incubation_bio Incubate Ibrutinib with BTK reagents->incubation_bio dilution_bio Serial Dilution of Ibrutinib dilution_bio->incubation_bio reaction Initiate Kinase Reaction (Add ATP) incubation_bio->reaction detection_bio Detect ADP Production (Luminescence) reaction->detection_bio analysis_bio Calculate IC50 detection_bio->analysis_bio cell_culture Culture B-cell Lymphoma Cells treatment Treat Cells with Ibrutinib cell_culture->treatment stimulation Stimulate BCR (anti-IgM) treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis western_blot Western Blot for p-BTK lysis->western_blot analysis_cell Quantify Inhibition western_blot->analysis_cell

Workflow for biochemical and cellular assessment of BTK inhibition.

Conclusion

Ibrutinib serves as a powerful testament to the utility of the this compound scaffold in the development of targeted therapies. Its well-defined mechanism of action, centered on the irreversible covalent inhibition of BTK, has provided a highly effective treatment strategy for patients with B-cell malignancies. The detailed understanding of its interaction with BTK and the downstream consequences on the B-cell receptor signaling pathway continues to guide the development of next-generation kinase inhibitors with improved selectivity and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such novel therapeutic agents.

A Technical Guide to the Spectroscopic Analysis of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for 3-Hydroxypiperidine (CAS: 6859-99-0), a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. The document outlines its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative and qualitative data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-33.6 - 3.8Multiplet1H
H-2eq, H-6eq2.9 - 3.1Multiplet2H
H-2ax, H-6ax2.5 - 2.7Multiplet2H
H-4eq, H-5eq1.7 - 1.9Multiplet2H
H-4ax, H-5ax1.4 - 1.6Multiplet2H
N-H, O-H1.5 - 4.0Broad Singlet2H

Note: Chemical shifts are highly dependent on the solvent used. Protons on nitrogen and oxygen are exchangeable and may appear as a broad signal or not be observed depending on the deuterated solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-365 - 70
C-2, C-645 - 55
C-530 - 35
C-420 - 25

Note: The carbon attached to the hydroxyl group (C-3) is the most deshielded among the sp³ carbons.

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by prominent absorptions corresponding to the O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3500Strong, BroadO-H and N-H stretching vibrations
2850 - 2960Medium-StrongAliphatic C-H stretching
1440 - 1480MediumC-H bending (scissoring)
1050 - 1150StrongC-O stretching of the secondary alcohol
800 - 900MediumN-H wagging

Note: The broadness of the 3100-3500 cm⁻¹ peak is due to hydrogen bonding.

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and several characteristic fragment ions. The fragmentation pattern provides crucial information for confirming the molecular weight and structure.[1]

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

m/z (Mass-to-Charge Ratio)Relative IntensityProposed Fragment Assignment
101Moderate[M]⁺, Molecular Ion
57High[C₃H₇N]⁺
44High (Base Peak)[C₂H₆N]⁺
30High[CH₄N]⁺

Data sourced from NIST Mass Spectrometry Data Center via PubChem.[1]

Experimental Protocols

The following protocols describe standard methodologies for acquiring the spectroscopic data presented above.

  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or D₂O) in a clean, dry 5 mm NMR tube.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), unless using a solvent that provides a reference signal.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans : 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Acquisition Time : 2-4 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Number of Scans : 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1) : 2 seconds.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS or solvent reference signal.

  • Sample Preparation : As this compound is a solid at room temperature, a small amount of the crystalline powder is sufficient.

  • Background Spectrum : Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the clean, empty crystal.

  • Sample Measurement : Place a small amount of the this compound powder onto the ATR crystal. Apply pressure using the instrument's press to ensure good contact between the sample and the crystal surface.

  • Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is automatically generated as absorbance or transmittance by ratioing the sample spectrum against the background spectrum.

  • Sample Preparation : Prepare a dilute solution of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation : Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) interfaced with a mass spectrometer (typically a quadrupole analyzer).

  • GC Parameters :

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program : Start at 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.

    • Injection Volume : 1 µL with a split ratio (e.g., 50:1).

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 30 to 300.

  • Data Analysis : Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like this compound can be visualized as follows.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_process Phase 3: Data Analysis & Elucidation Sample This compound Sample Prep Sample Preparation (Dissolution / Dilution) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (ATR-FTIR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Processing Data Processing (FT, Baseline Correction, Peak Picking) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Shift/Peak Assignment, Fragmentation Analysis) Processing->Interpretation Structure Structure Verification Interpretation->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

Solubility of 3-Hydroxypiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 3-hydroxypiperidine in various organic solvents. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It covers the theoretical basis for its solubility, available solubility data, and detailed experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound is a heterocyclic organic compound with the molecular formula C₅H₁₁NO. Its structure, featuring a piperidine (B6355638) ring substituted with a hydroxyl group at the 3-position, plays a critical role in its solubility profile. The presence of both a secondary amine (a hydrogen bond acceptor and donor) and a hydroxyl group (a hydrogen bond donor and acceptor) allows for strong interactions with polar solvents.

The solubility of a compound like this compound is governed by the principle of "like dissolves like." The polar nature of the molecule, due to the electronegative nitrogen and oxygen atoms, suggests a high affinity for polar solvents. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, a qualitative assessment of its solubility can be made. The following table summarizes the expected and reported solubility of this compound.

SolventSolvent TypeExpected/Reported Solubility
WaterPolar ProticHighly Soluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
IsopropanolPolar ProticSoluble
AcetonePolar AproticSparingly Soluble
AcetonitrilePolar AproticSparingly Soluble
Dichloromethane (DCM)Polar AproticSparingly to Insoluble
Ethyl AcetatePolar AproticSparingly to Insoluble
Tetrahydrofuran (THF)Polar AproticSparingly to Insoluble
TolueneNon-polarInsoluble
HexaneNon-polarInsoluble

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative. Precise quantitative determination requires experimental validation.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a standard and reliable technique for determining the solubility of a solid compound in a solvent. This protocol outlines the steps a researcher would take to quantify the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

3.2. Procedure

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at the experimental temperature can be used to facilitate phase separation.

  • Sampling and Dilution: A sample of the clear, saturated supernatant is carefully withdrawn using a syringe. A syringe filter is immediately attached to remove any suspended solid particles. A known volume of the filtrate is then accurately diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: The solubility (S) is calculated using the following formula, accounting for the dilution factor:

    S (g/L) = Measured Concentration (g/L) × Dilution Factor

3.3. Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G cluster_workflow Shake-Flask Solubility Determination Workflow A Preparation: Add excess this compound to solvent B Equilibration: Agitate at constant temperature (24-72h) A->B C Phase Separation: Settle or centrifuge to separate solid B->C D Sampling & Filtration: Withdraw supernatant through a 0.45 µm filter C->D E Dilution: Accurately dilute the filtered sample D->E F Quantification: Analyze concentration (e.g., via HPLC) E->F G Calculation: Determine solubility from concentration and dilution factor F->G

Caption: Experimental workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH (in aqueous or protic solvents): As an amine, the pH of the solution will significantly impact the ionization state of this compound. The protonated form (piperidinium ion) is generally much more soluble in polar solvents than the free base.

  • Solvent Polarity: As previously discussed, polar protic solvents capable of hydrogen bonding are the most effective at dissolving this compound.

Logical Relationships in Solubility Prediction

The solubility of a molecule is logically dependent on the balance between its intermolecular forces and those of the solvent. This relationship can be visualized as a decision-making process for solvent selection.

G cluster_logical Logical Flow for Solvent Selection Molecule This compound (Polar, H-bond donor/acceptor) Solvent Select Solvent Molecule->Solvent PolarProtic Polar Protic (e.g., Water, Methanol) Solvent->PolarProtic H-Bonding? PolarAprotic Polar Aprotic (e.g., Acetone, THF) Solvent->PolarAprotic Dipole-Dipole? NonPolar Non-Polar (e.g., Toluene, Hexane) Solvent->NonPolar Dispersion Forces? HighSol High Solubility PolarProtic->HighSol LowSol Low to Moderate Solubility PolarAprotic->LowSol Insoluble Insoluble NonPolar->Insoluble

Caption: Logical relationship between solvent type and expected solubility.

Conclusion

The Pivotal Role of 3-Hydroxypiperidine as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and pharmaceuticals.[1][2] Its inherent chirality, coupled with the conformational constraints of the piperidine (B6355638) ring, makes it a crucial chiral building block in the design and synthesis of complex molecular architectures with specific biological functions. The introduction of a hydroxyl group at the C3-position can significantly influence the bioactivity of a molecule.[3] This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of chiral this compound, with a particular focus on the (S)-enantiomer, a key intermediate in the synthesis of numerous pharmaceuticals.[3][4]

Synthetic Strategies for Enantiopure this compound

The demand for enantiomerically pure this compound, particularly the N-Boc protected form, (S)-1-Boc-3-hydroxypiperidine, has driven the development of several synthetic strategies. These can be broadly categorized into chemical resolution, biocatalytic asymmetric reduction, and total synthesis from the chiral pool.

Chemical Resolution

Classical resolution of racemic this compound is a widely used method on an industrial scale. This approach involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Common resolving agents include L-camphorsulfonic acid and tartaric acid derivatives.[1][3] For instance, racemic 1-Boc-3-hydroxypiperidine can be resolved using L-camphorsulfonic acid, although this method can be limited by yields of less than 50%.[3][5] Another approach involves the resolution of racemic this compound with D-pyroglutamic acid, followed by N-protection. While effective, chemical resolution methods can be less atom-economical and may require extensive process optimization to improve yields and recover the resolving agent.[1]

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure this compound. This method typically involves the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone, using enzymes or whole-cell systems.

Ketoreductases (KREDs) are particularly efficient for this transformation, offering high enantioselectivity and mild reaction conditions.[3] These enzymatic reductions often require a nicotinamide (B372718) cofactor (NADH or NADPH), necessitating a cofactor regeneration system for economic viability. Glucose dehydrogenase (GDH) is commonly coupled with the KRED to regenerate the cofactor by oxidizing glucose.[6] Whole-cell biocatalysts, such as Baker's yeast, Candida parapsilosis, and recombinant E. coli overexpressing specific KREDs and GDHs, have been successfully employed, providing a cost-effective and environmentally friendly process.[4][5][7][8]

Total Synthesis from Chiral Pool

Enantiopure this compound can also be synthesized from readily available chiral starting materials, known as the chiral pool. Precursors such as (S)-malic acid and L-glutamic acid have been utilized for this purpose. However, these multi-step synthetic sequences are often lengthy and can result in poor overall yields, making them less practical for large-scale production compared to resolution and biocatalytic methods.[9]

Comparative Data of Synthetic Methodologies

The following tables summarize quantitative data for different synthetic approaches to (S)-1-Boc-3-hydroxypiperidine, allowing for a clear comparison of their efficiencies.

Table 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

Biocatalyst SystemSubstrate Conc.ConversionEnantiomeric Excess (e.e.)Reaction TimeKey Conditions
E. coli expressing KRED & GDH100 g/L>99%>99%12 hpH 6.5, 35 °C, NADP+, Glucose
Candida parapsilosis (recombinant whole-cell)100 g/L97.8%99.8%Not specifiedAqueous monophasic system
Ketoreductase (KRED 110)10 g/LComplete>99% (implied)3-4 hpH 7.5, 35-40 °C, NAD+, IPA
Alcohol Dehydrogenase (SEQ ID NO: 2)15-220 g/L99.34%100%1-12 hpH 6.0-7.5, 20-35 °C, NADH

Table 2: Chemical Resolution

Resolving AgentStarting MaterialYieldChiral PurityKey Considerations
L-camphorsulfonic acidRacemic 1-Boc-3-hydroxypiperidine<50%HighHigh temperature and pressure for hydrogenation
D-pyroglutamic acidRacemic this compoundNot specifiedHighLow-cost, recyclable resolving agent
L-camphor ammonium (B1175870) sulfonateRacemic this compound>29% (overall)>99.2%Recovery of resolving agent is >95%

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Recombinant E. coli

This protocol is a representative example of a whole-cell biocatalytic reduction of N-Boc-3-piperidone.

1. Catalyst Preparation:

  • Cultivate E. coli cells co-expressing a ketoreductase and glucose dehydrogenase in a suitable growth medium.

  • Harvest the cells by centrifugation and wash with a buffer (e.g., 100 mmol·L−1 PBS, pH 6.5).

2. Asymmetric Reduction:

  • Prepare a 100 mL reaction mixture containing:

    • 100 g·L−1 N-Boc-3-piperidone

    • 130 g·L−1 D-glucose

    • 0.2 g·L−1 NADP+

    • 100 mmol·L−1 PBS buffer (pH 6.5)

    • 30 g·L−1 wet cells as the catalyst.[6]

  • Stir the reaction mixture at 35 °C.

  • Monitor the reaction progress by TLC or HPLC.

3. Product Isolation:

  • Upon completion, separate the cells by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Boc-3-hydroxypiperidine.

Protocol 2: Chemical Resolution using D-pyroglutamic acid

This protocol outlines a typical chemical resolution process.

1. Hydrogenation of 3-hydroxypyridine (B118123):

  • In an autoclave, combine 3-hydroxypyridine (1 part by weight), 5% rhodium on carbon (0.01 parts), and water (1 part by volume).

  • Pressurize with hydrogen (5 MPa) and heat to 90 °C for 48 hours.[10]

  • After cooling and venting, filter to recover the catalyst.

  • Concentrate the filtrate and distill the residue under reduced pressure to obtain racemic this compound.

2. Diastereomeric Salt Formation and Separation:

  • Dissolve the racemic this compound and D-pyroglutamic acid (in a molar ratio of approximately 1:0.6) in ethanol.

  • Heat the solution to reflux, then cool to allow for the crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.

  • Isolate the solid by filtration.

3. Liberation and Protection of the (S)-enantiomer:

  • Treat the isolated salt with a base to liberate the free (S)-3-hydroxypiperidine.

  • React the free amine with di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions to yield (S)-N-Boc-3-hydroxypiperidine.[10]

  • Purify the product by extraction and recrystallization.

Visualization of Synthetic Workflows

Synthetic_Workflows cluster_0 Biocatalytic Asymmetric Reduction cluster_1 Chemical Resolution Prochiral_Ketone N-Boc-3-piperidone KRED Ketoreductase (KRED) + GDH (cofactor regeneration) Prochiral_Ketone->KRED Asymmetric Reduction S_Product_Bio (S)-1-Boc-3-hydroxypiperidine (e.e. >99%) KRED->S_Product_Bio Racemic_HP Racemic this compound Resolution Diastereomeric Salt Formation (e.g., with D-pyroglutamic acid) Racemic_HP->Resolution Separation Crystallization & Filtration Resolution->Separation S_Salt (S)-3-hydroxypiperidine salt Separation->S_Salt Liberation Base Treatment S_Salt->Liberation S_Amine (S)-3-hydroxypiperidine Liberation->S_Amine Protection Boc₂O S_Amine->Protection S_Product_Chem (S)-1-Boc-3-hydroxypiperidine Protection->S_Product_Chem

Caption: Comparative workflows for the synthesis of (S)-1-Boc-3-hydroxypiperidine.

Applications in Drug Development

The chiral this compound scaffold is a cornerstone in the synthesis of numerous pharmaceuticals, particularly in oncology and for neurological disorders.[6]

Ibrutinib (B1684441): A Case Study

Ibrutinib (Imbruvica®) is a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies.[1][4] The (S)-enantiomer of 1-Boc-3-hydroxypiperidine is a critical precursor in its synthesis.[1][11] The synthesis involves the deprotection of the Boc group, followed by N-alkylation with the pyrazolopyrimidine core, and subsequent acylation of the piperidine nitrogen.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[4][5] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, which in turn activates downstream signaling cascades, including the NF-κB pathway, leading to B-cell proliferation and survival.[5][8] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition and subsequent apoptosis of malignant B-cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

References

The Synthesis of 3-Hydroxypiperidine: A Journey from Classical Resolutions to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged structural motif found in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2][3][4] Its importance as a key building block, particularly in its enantiomerically pure form, has driven the development of diverse and increasingly sophisticated synthetic strategies. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key experimental protocols and presenting comparative data for various methodologies.

Early Approaches: Catalytic Hydrogenation and Chemical Resolution

The most direct and historically significant route to racemic this compound is the catalytic hydrogenation of 3-hydroxypyridine.[5][6][7] This method, while effective for producing the racemic compound, necessitates a subsequent resolution step to isolate the desired enantiomer, which is often the critical chiral intermediate for pharmaceutical applications.[2][4][8]

Classical chemical resolution has been a cornerstone in obtaining enantiomerically pure this compound. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, allowing for their separation by fractional crystallization. Common resolving agents include L-camphorsulfonic acid and D-pyroglutamic acid.[2][8][9] While this method has been successfully implemented, it is often characterized by yields of less than 50% for the desired enantiomer from the racemic mixture.[8]

Comparative Data for Catalytic Hydrogenation of 3-Hydroxypyridine
CatalystSolventTemperature (°C)Pressure (atm/MPa)Reaction TimeYield (%)Reference
Rhodium-Nickel/CarbonWater505 atm30 min92[5]
Rhodium-Nickel/CarbonIsopropanol253 atm3 hours96[5]
5% Rhodium on CarbonWater905 MPa48 hours~97[9]
Ruthenium/SiO₂ with Al₂O₃Water857 MPa--[10]
Platinum Oxide (PtO₂)Acetic Anhydride401 atm--[6]
Experimental Protocol: Catalytic Hydrogenation of 3-Hydroxypyridine with Rh-Ni/C Catalyst[5]
  • Charging the Reactor: A high-pressure reactor is charged with 10 kg of 3-hydroxypyridine, 500 g of rhodium-nickel/carbon bimetallic catalyst (5% rhodium, 0.5% nickel), 0.5 kg of phosphoric acid, and 42 L of water as the solvent.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The internal pressure is raised to 5 atm, and the reaction mixture is heated to 50°C.

  • Reaction Monitoring: The reaction is allowed to proceed for 30 minutes.

  • Work-up: After the reaction is complete, the reactor is cooled, and the hydrogen pressure is released. The catalyst is removed by filtration.

  • Purification: The filtrate is subjected to distillation under reduced pressure (65-67°C, 2 mmHg) to yield 9.78 kg of this compound (92% yield).

Experimental Protocol: Chemical Resolution of (±)-3-Hydroxypiperidine using D-Pyroglutamic Acid[10]
  • Salt Formation: Racemic this compound and D-pyroglutamic acid (in a molar ratio of 1:0.55 to 1:0.6) are dissolved in 95% ethanol (B145695) and heated to reflux.

  • Crystallization: The solution is cooled, leading to the precipitation of (S)-3-hydroxypiperidine D-pyroglutamate as a solid. The mixture is further cooled to -5°C to maximize crystallization.

  • Isolation: The solid is collected by suction filtration and washed with cold water.

  • Liberation of Free Base and Protection: The isolated (S)-3-hydroxypiperidine D-pyroglutamate is treated with a base (e.g., sodium hydroxide) and reacted with di-tert-butyl dicarbonate (B1257347) to afford (S)-N-Boc-3-hydroxypiperidine. This process reportedly yields the final product with a purity of 99.6% and an overall yield of 42%.

Modern Era: The Rise of Biocatalysis and Asymmetric Synthesis

The demand for highly pure enantiomers in the pharmaceutical industry, particularly for the synthesis of drugs like the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, has spurred the development of more efficient and stereoselective methods.[2][4][11][12][13][14][15][] Biocatalysis, employing either isolated enzymes or whole-cell systems, has emerged as a powerful tool for the asymmetric reduction of N-protected 3-piperidones.[8][11][12][13][15][][17][18][19][20]

Ketoreductases (KREDs) have shown exceptional performance in catalyzing the reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess (>99% ee) and excellent yields.[8][11][12][13][19] These enzymatic reactions are often coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to ensure catalytic efficiency.[12][19] Whole-cell biocatalysts, including Baker's yeast and various microbial strains like Candida parapsilosis, offer a cost-effective and environmentally friendly alternative.[8][12][17][18]

Comparative Data for Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine
BiocatalystSubstrate ConcentrationCo-factor/Co-substrateReaction TimeConversion (%)Enantiomeric Excess (ee %)Reference
Ketoreductase (KRED 110)10 g/LNAD⁺3-4 hoursComplete100[8]
Recombinant KRED100 g/L-->99>99[11][13]
Candida parapsilosis Carbonyl Reductase (CprCR)100 g/LGlucose Dehydrogenase-97.899.8[12][]
Pichia pastoris SIT2014---85.4>99[18]
Co-expressed KRED and GDH in E. coli100 g/LNADP⁺, D-glucose24 hours>99>99[19]
Experimental Protocol: Biocatalytic Reduction using Ketoreductase (KRED 110)[9]
  • Reaction Setup: A reaction mixture is prepared containing 10 g/L of N-1-Boc-3-piperidone dissolved in isopropanol, 3% (w/v) KRED 110, 10 mM NAD⁺, and 200 mM triethanolamine (B1662121) HCl buffer (pH 7.5).

  • Incubation: The reaction is stirred at 230 rpm at a temperature of 35–40°C for 3–4 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Analysis: Upon completion, the product is analyzed by gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm a chiral purity of 100% and a chromatographic purity of >99%.

Experimental Protocol: Whole-Cell Bioreduction with Co-expressed KRED and GDH in E. coli[21]
  • Reaction Mixture: A 100 mL reaction system is prepared containing 100 g/L N-Boc-3-piperidone, 130 g/L D-glucose, 0.2 g/L NADP⁺, and 100 mmol/L PBS buffer (pH 6.5).

  • Catalyst Addition: 30 g/L of wet cells of recombinant E. coli co-expressing ketoreductase and glucose dehydrogenase are added as the catalyst.

  • Reaction Conditions: The reaction is carried out at 35°C, and the pH is maintained at 6.5 by the addition of 2 mol/L NaOH solution.

  • Work-up and Analysis: Samples are taken at specified times. An equal volume of ethyl acetate (B1210297) is added to extract the product. The conversion and optical purity of the product are determined, with results showing >99% conversion and >99% ee after 24 hours.

Alternative Synthetic Strategies

Beyond the primary routes of hydrogenation/resolution and biocatalysis, other synthetic approaches have been explored, though they are often longer and may result in lower overall yields.[1] These include:

  • Synthesis from Chiral Pool Precursors: Enantiomerically pure this compound has been synthesized from starting materials such as (S)-malic acid and L-glutamic acid.[1]

  • Ring Expansion Reactions: Optically active 3-hydroxypiperidines can be obtained through the ring expansion of proline-derived 2-(α-hydroxyalkyl)pyrrolidines.[2][21]

  • Intramolecular Reductive Cyclization: A multi-step synthesis starting from commercially available allylic alcohol involves an intramolecular reductive cyclization to form the piperidinone core, which is then reduced to (S)-3-hydroxypiperidine.[1]

  • Cyclization of Acyclic Precursors: A method involving the cyclization of 5-halogeno-2-hydroxypentylamine hydrohalide in the presence of an inorganic base has been reported.[7][22][23]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 Catalytic Hydrogenation & Chemical Resolution Pyridine (B92270) 3-Hydroxypyridine Racemic Racemic (±)-3-Hydroxypiperidine Pyridine->Racemic H₂, Catalyst (e.g., Rh-Ni/C) Salt Diastereomeric Salt ((S)-3-HP • D-Pyroglutamate) Racemic->Salt Resolving Agent (D-Pyroglutamic Acid) S_HP (S)-3-Hydroxypiperidine Salt->S_HP Base Boc_S_HP (S)-N-Boc-3-Hydroxypiperidine S_HP->Boc_S_HP Boc₂O

Figure 1: Synthesis via Catalytic Hydrogenation and Chemical Resolution.

G cluster_1 Biocatalytic Asymmetric Reduction Piperidone N-Boc-3-piperidone Boc_S_HP_Bio (S)-N-Boc-3-Hydroxypiperidine Piperidone->Boc_S_HP_Bio Biocatalyst (KRED or Whole Cells) + Cofactor Regeneration

Figure 2: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.

Conclusion

The synthesis of this compound has evolved significantly from its early reliance on the hydrogenation of pyridine and subsequent challenging resolutions. The modern era is dominated by highly efficient and enantioselective biocatalytic methods that provide direct access to the pharmaceutically important (S)-enantiomer. These advancements not only improve yield and purity but also align with the principles of green chemistry by operating under mild conditions and often in aqueous media. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as scale, cost, and the required enantiomeric purity, with biocatalysis offering a compelling and increasingly mainstream solution.

References

The Pivotal Role of 3-Hydroxypiperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-hydroxypiperidine motif is a cornerstone in contemporary drug discovery, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds and approved pharmaceuticals. This technical guide provides an in-depth analysis of the synthesis, stereochemistry, and profound impact of this versatile heterocyclic building block on medicinal chemistry. We will explore its role in the development of targeted therapies, with a particular focus on the kinase inhibitor Ibrutinib and the atypical antipsychotic Cariprazine (B1246890). Detailed experimental protocols for the synthesis of key intermediates and relevant biological assays are provided, alongside a quantitative analysis of structure-activity relationships. Visualized signaling pathways and experimental workflows are included to offer a comprehensive understanding of the multifaceted contributions of this compound to the design of novel therapeutics.

Introduction: The this compound Scaffold

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS) and cancer. The introduction of a hydroxyl group at the 3-position significantly influences the molecule's physicochemical properties, including polarity, hydrogen bonding capacity, and chirality. This functionalization provides a critical handle for synthetic elaboration and often plays a crucial role in the specific interactions with biological targets.[1] The inherent chirality of this compound is of paramount importance, as the stereochemistry at this position can dramatically affect pharmacological activity and selectivity.[2]

Recognized as a "privileged scaffold," the this compound core is a structural framework that is statistically overrepresented in known drugs and bioactive molecules.[1][3] This prevalence suggests an evolutionary advantage in binding to a variety of biological targets with high affinity. Its structural rigidity, combined with the potential for diverse functionalization at the nitrogen and hydroxyl groups, makes it an attractive starting point for the construction of compound libraries for high-throughput screening and lead optimization.[3][4]

Synthetic Strategies for Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is a critical aspect of their application in medicinal chemistry. The (S)-enantiomer of N-Boc-3-hydroxypiperidine is a particularly valuable chiral intermediate, notably in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[5][6] Both chemical and enzymatic methods have been developed to achieve high enantioselectivity.

Chemical Synthesis

Traditional chemical methods for obtaining chiral this compound often involve the resolution of a racemic mixture using chiral resolving agents like tartaric acid derivatives or camphorsulfonic acid.[5][7] While effective, these methods are often limited by a theoretical maximum yield of 50% and can be laborious.[7] Asymmetric synthesis from achiral starting materials represents a more efficient approach, though it can sometimes involve lengthy synthetic sequences.[8]

Biocatalytic Synthesis

Enzymatic and whole-cell biotransformations have emerged as powerful, green alternatives for the synthesis of chiral this compound.[6] These methods often employ ketoreductases (KREDs) to asymmetrically reduce a prochiral ketone precursor, such as N-Boc-3-piperidone, to the desired chiral alcohol with high enantiomeric excess (ee) and yield.[9][10] Baker's yeast is also a cost-effective and environmentally friendly biocatalyst for this transformation.[7]

Applications in Drug Discovery: Case Studies

The versatility of the this compound scaffold is best illustrated through its incorporation into successful drug molecules.

Ibrutinib: A Covalent BTK Inhibitor

Ibrutinib (Imbruvica®) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of various B-cell malignancies.[3][11] The (S)-3-hydroxypiperidine moiety in Ibrutinib is crucial for its high-affinity binding to the active site of BTK.[11]

Ibrutinib targets the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.[3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), ultimately resulting in the activation of transcription factors like NF-κB that promote cell survival.[12] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, irreversibly inhibiting its kinase activity and blocking this pro-survival signaling.[12]

Ibrutinib_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Ibrutinib Ibrutinib Ibrutinib->BTK irreversibly inhibits PKCbeta PKCβ PLCG2->PKCbeta activates IKK IKK PKCbeta->IKK phosphorylates NFkB NF-κB IKK->NFkB activates CellSurvival Cell Proliferation & Survival NFkB->CellSurvival promotes

Ibrutinib's mechanism of action on the BTK signaling pathway.
Cariprazine: A Dopamine (B1211576) D3 Receptor Partial Agonist

Cariprazine (Vraylar®) is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[13] Its unique pharmacological profile includes partial agonism at dopamine D2 and D3 receptors, with a particularly high affinity for the D3 receptor.[13][14] The this compound-containing moiety in some of its analogues has been shown to modulate efficacy and potency at the D3 receptor.[15]

Dopamine D3 receptors are G protein-coupled receptors that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1] They are also known to signal through β-arrestin pathways.[16] Cariprazine's partial agonism at D3 receptors is thought to contribute to its efficacy in treating the negative and cognitive symptoms of schizophrenia.[13]

Cariprazine_Signaling_Pathway Cariprazine Cariprazine D3R Dopamine D3 Receptor Cariprazine->D3R partial agonist G_protein Gαi/o D3R->G_protein activates beta_arrestin β-Arrestin D3R->beta_arrestin recruits AC Adenylyl Cyclase (AC) G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Signaling Downstream Signaling beta_arrestin->Signaling

Cariprazine's partial agonism at the Dopamine D3 receptor.

Quantitative Data on this compound Containing Compounds

The following tables summarize key quantitative data for Ibrutinib, Cariprazine, and other relevant compounds containing the this compound scaffold.

Table 1: Ibrutinib Pharmacological Data

ParameterValueTargetAssay TypeReference(s)
IC50 0.5 nMBTKKinase Assay[11][17]
11 nMBCR SignalingCell-based Assay[11]
8.89 nMSKBR3 cellsCell Viability[4]
9.94 nMBT474 cellsCell Viability[4]
kinact/Ki 328,000 M-1s-1BTKKinase Assay[18]

Table 2: Cariprazine Receptor Binding Affinities

ReceptorKi (nM)Assay TypeReference(s)
Dopamine D3 0.085 - 0.3Radioligand Binding[3][12]
Dopamine D2 0.49 - 0.71Radioligand Binding[3][12]
Serotonin (B10506) 5-HT1A 1.4 - 2.6Radioligand Binding[3]
Serotonin 5-HT2B 0.58 - 1.1Radioligand Binding[3]
Serotonin 5-HT2A 18.8Radioligand Binding[3]
Histamine H1 23.3Radioligand Binding[3]
Serotonin 5-HT2C 134Radioligand Binding[3]
Adrenergic α1 155Radioligand Binding[3]

Table 3: this compound Analogues as Dopamine Transporter (DAT) Inhibitors

CompoundDAT Binding IC50 (nM)Dopamine Uptake IC50 (nM)Reference(s)
(+)-trans-isomer 0.464.05[2]
(-)-trans-isomer 56.738.0[2]

Detailed Experimental Protocols

Synthesis of (S)-1-Boc-3-hydroxypiperidine via Enzymatic Reduction

This protocol is adapted from methodologies employing ketoreductases for the asymmetric reduction of N-Boc-3-piperidone.[9][19]

Materials:

  • N-1-Boc-3-piperidone

  • Ketoreductase (KRED) enzyme (e.g., KRED 110)

  • NADH or NADPH

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer saline (PBS), pH 7.0

  • Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Anhydrous sodium sulfate

  • TLC plates

  • Ninhydrin (B49086) stain

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of PBS (pH 7.0).

  • Add the ketoreductase enzyme, NADH (or NADPH), glucose dehydrogenase, and D-glucose to the buffer.

  • Dissolve N-1-Boc-3-piperidone in a minimal amount of ethanol and add it to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) and constant speed (e.g., 250 rpm).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and n-hexane (e.g., 1:1 ratio). Visualize the spots using a ninhydrin stain.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction.

  • Extract the product from the aqueous reaction mixture with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in n-hexane to yield pure (S)-1-Boc-3-hydroxypiperidine.

  • Characterization: Confirm the structure and purity of the product using 1H NMR, 13C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC.

Synthesis_Workflow Start N-1-Boc-3-piperidone Reaction Enzymatic Reduction (KRED, NADH/NADPH, GDH, Glucose) Start->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Extraction with Ethyl Acetate Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product (S)-1-Boc-3-hydroxypiperidine Purification->Product

Workflow for the enzymatic synthesis of (S)-1-Boc-3-hydroxypiperidine.
Bruton's Tyrosine Kinase (BTK) Activity Assay

This protocol outlines a general procedure for a kinase activity assay to evaluate BTK inhibitors, based on established methods.[9][20][21][22]

Materials:

  • Recombinant human BTK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

  • ATP

  • BTK peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Test inhibitor (e.g., Ibrutinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well or 384-well plates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare the BTK enzyme and substrate in kinase assay buffer.

  • Reaction Setup: To the wells of the microplate, add the kinase assay buffer, the BTK enzyme, and the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Dopamine D3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.[1][23][24]

Materials:

  • Cell membranes prepared from cells stably expressing human dopamine D3 receptors (e.g., HEK293 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

  • Radioligand (e.g., [3H]-Spiperone)

  • Non-specific binding control (e.g., 10 µM (+)-Butaclamol)

  • Test compound

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations.

  • Controls: Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its unique structural and chemical properties have enabled the development of highly selective and potent drugs targeting a range of diseases. The case studies of Ibrutinib and Cariprazine highlight the profound impact of this privileged scaffold in modern drug design. The synthetic and analytical protocols provided in this guide offer a practical resource for researchers aiming to explore the potential of this compound derivatives in their own drug discovery programs. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to drive the innovation of next-generation therapeutics.

References

Theoretical Studies on the Conformation of 3-Hydroxypiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 3-hydroxypiperidine, a crucial heterocyclic scaffold in many pharmaceuticals and natural products. Understanding the three-dimensional structure of this molecule is paramount for predicting its biological activity, designing novel derivatives, and optimizing drug-receptor interactions. This document synthesizes findings from theoretical and computational studies, presenting quantitative data, detailed methodologies, and visual representations of the core concepts.

Introduction to Piperidine (B6355638) Conformation

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] Similar to cyclohexane, the piperidine ring undergoes rapid ring inversion between two chair forms. However, the presence of the nitrogen atom introduces additional conformational complexity through nitrogen inversion and the orientation of the N-H bond, which can be either axial or equatorial.[1][2] The conformational equilibrium is a delicate balance of steric hindrance, electronic effects, and intramolecular interactions.[3]

For a substituted piperidine like this compound, the key conformational question revolves around the preference of the hydroxyl group to occupy an axial or equatorial position. This equilibrium is critical as it dictates the molecule's shape and how it interacts with its biological targets.

Conformational Equilibrium in this compound

The conformational landscape of this compound is primarily dominated by two chair conformers: one with the hydroxyl group in an axial position and the other with the hydroxyl group in an equatorial position. Each of these can be further subdivided based on the orientation of the N-H proton.

The interplay of several competing factors determines the relative stability of these conformers. While steric effects generally favor the larger substituent (the -OH group) in the more spacious equatorial position, a significant counteracting force exists in this compound: the potential for intramolecular hydrogen bonding.

G cluster_eq Equatorial-OH Conformer cluster_ax Axial-OH Conformer eq Equatorial OH (Sterically Favored) ax Axial OH (H-Bond Stabilized) eq->ax Ring Inversion ax->eq caption Fig. 1: Axial-equatorial equilibrium in this compound. G start Start: Define Molecule (this compound) gen Generate Initial Conformer Structures (Axial/Equatorial) start->gen opt Geometry Optimization (e.g., DFT: M06-2X/def2-QZVPP) gen->opt freq Frequency Calculation (Confirm Minima, Obtain ΔG) opt->freq analysis Analyze Results: Relative Energies & Boltzmann Population freq->analysis end_node End: Predicted Conformational Preference analysis->end_node caption Fig. 2: Workflow for computational conformational analysis. G cluster_factors Influencing Factors center_node Conformational Equilibrium (Axial vs. Equatorial) steric Steric Hindrance (Favors Equatorial) steric->center_node hbond Intramolecular H-Bonding (Favors Axial) hbond->center_node solvent Solvent Effects (Polar Favors Equatorial) solvent->center_node electronic Electronic Effects (Hyperconjugation, etc.) electronic->center_node caption Fig. 3: Interplay of forces governing conformation.

References

Methodological & Application

Enantioselective Synthesis of (S)-1-Boc-3-hydroxypiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-Boc-3-hydroxypiperidine is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, used in the treatment of B-cell malignancies.[1][2][3] The stereochemistry at the C3 position of the piperidine (B6355638) ring is crucial for its biological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of this valuable building block, focusing on highly efficient enzymatic methods.

Introduction

Traditional chemical synthesis of (S)-1-Boc-3-hydroxypiperidine often involves the resolution of a racemic mixture of 1-Boc-3-hydroxypiperidine using chiral resolving agents like L-camphorsulfonic acid.[4] However, this method is limited by a theoretical maximum yield of 50% and can be cost-intensive.[2][4] Asymmetric chemical synthesis routes can be lengthy and also result in low overall yields.[2]

In contrast, biocatalytic methods, particularly the asymmetric reduction of the prochiral ketone N-Boc-3-piperidone, offer a more efficient, environmentally friendly, and highly selective alternative.[2] These methods utilize enzymes such as ketoreductases (KREDs) or whole-cell systems like Baker's yeast, which can achieve high yields and exceptional enantioselectivity under mild reaction conditions.[4][5]

Synthesis Overview

The primary biocatalytic approach involves the enantioselective reduction of N-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine. This transformation can be accomplished using isolated ketoreductase enzymes with a cofactor regeneration system or by employing whole microbial cells.

Synthesis_Overview Substrate N-Boc-3-piperidone Enzyme Ketoreductase (KRED) or Whole Cells Substrate->Enzyme Asymmetric Reduction Product (S)-1-Boc-3-hydroxypiperidine Enzyme->Product Cofactor NAD(P)H Cofactor->Enzyme Regen Cofactor Regeneration Regen->Cofactor Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve N-Boc-3-piperidone in IPA B Add Buffer, NAD+, and KRED 110 A->B C Stir at 230 rpm 35-40 °C for 3-4h B->C D Monitor by TLC C->D E Extract with Ethyl Acetate D->E F Dry and Concentrate E->F G Column Chromatography (if needed) F->G H Characterize Product (NMR, GC, MS, Chiral HPLC) G->H

References

Application Notes and Protocols for the Catalytichydrogenation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-hydroxypiperidine is a critical step in the development of numerous pharmaceuticals and agrochemicals.[1][2] This saturated heterocyclic motif is a key structural component in a variety of biologically active compounds.[2] Catalytic hydrogenation of 3-hydroxypyridine (B118123) offers a direct and atom-economical route to this compound.[2] However, the hydrogenation of the pyridine (B92270) ring can be challenging due to its aromatic stability and the potential for the nitrogen atom to poison the catalyst.[2][3] This document provides detailed application notes and experimental protocols for various catalytic hydrogenation methods, offering a comparative overview to guide researchers in selecting the most suitable procedure for their needs.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various published methods for the catalytic hydrogenation of 3-hydroxypyridine and its derivatives.

Table 1: Heterogeneous Catalysis of 3-Hydroxypyridine

CatalystSolventPressure (H₂)TemperatureTime (h)Yield (%)Reference
5% Rh/CWater5 MPa90 °C4881.3[4]
5% Rh/CWater6 MPa85 °C595.0[4]
PtO₂Acetic Anhydride (B1165640)1 atm (approx. 0.1 MPa)40 °CN/A*High[5]
Rh₂O₃TFE**5 bar (0.5 MPa)40 °C16>99***[3][6]
Raney NickelWater200 - 4000 psi (1.4 - 27.6 MPa)80 - 250 °CN/AN/A[7]

*Reaction time not specified, hydrogenation proceeds until hydrogen uptake ceases. The product is the corresponding acetate (B1210297) ester, requiring a subsequent hydrolysis step.[5] **TFE = 2,2,2-Trifluoroethanol.[3] ***Data is for a general protocol for alcohol-substituted pyridines; yield determined by NMR.[3][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety procedures should be followed at all times, especially when working with high-pressure hydrogen and flammable catalysts.

Protocol 1: Heterogeneous Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is based on a high-yield industrial synthesis method and is suitable for large-scale production.[4]

Materials:

  • 3-Hydroxypyridine

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Deionized Water

  • High-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet/outlet

Procedure:

  • To a high-pressure autoclave, add 3-hydroxypyridine (e.g., 110 kg).[4]

  • Add deionized water (e.g., 100 L).[4]

  • Carefully add the 5% Rh/C catalyst (e.g., 1 kg).[4]

  • Seal the autoclave securely.

  • Purge the vessel with nitrogen gas several times to remove air, then purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 6 MPa.[4]

  • Begin stirring and heat the reaction mixture to 85 °C.[4]

  • Maintain the temperature and pressure for 5 hours, monitoring for hydrogen uptake.[4]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture to recover the Rh/C catalyst.[4]

  • The filtrate containing the product can be further purified by distillation under reduced pressure to yield this compound as a white solid.[4]

Protocol 2: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)

This method involves the in-situ formation of an ester to facilitate the hydrogenation of the pyridine ring under mild conditions.[5]

Materials:

  • 3-Hydroxypyridine

  • Acetic Anhydride

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Aqueous caustic solution (for hydrolysis)

Procedure:

  • In a suitable reaction vessel, admix 3-hydroxypyridine (e.g., 10 parts by weight) with acetic anhydride (e.g., 100 parts by weight) at room temperature.[5]

  • Carefully add PtO₂ powder (e.g., 500 mg for 10 g of substrate) to the resulting solution.[5]

  • Connect the vessel to the hydrogenation apparatus and purge the system with hydrogen.

  • Pressurize the vessel with hydrogen to 1 atmosphere.[5]

  • Heat the mixture to 40 °C and agitate (e.g., shake or stir) until the absorption of hydrogen ceases.[5]

  • Upon completion, vent the hydrogen and purge the system with nitrogen.

  • Separate the catalyst by filtration.

  • Remove the excess acetic anhydride from the filtrate by distillation under reduced pressure.

  • The resulting intermediate (piperidinyl acetate) is then hydrolyzed with an aqueous caustic solution to yield 4-hydroxypiperidine.[5]

Protocol 3: General Procedure for Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol is a modern, mild method effective for a range of functionalized pyridines, including those with hydroxyl groups.[3][6][8]

Materials:

  • 3-Hydroxypyridine

  • Rhodium(III) Oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Vial suitable for a high-pressure reactor

  • High-pressure autoclave

Procedure:

  • In a vial, combine the 3-hydroxypyridine (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1 mL).[3]

  • Place the vial inside a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen, and then pressurize to 5 bar with hydrogen.[3]

  • Heat the reaction to 40 °C and stir for 16 hours.[3]

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • The reaction mixture can be analyzed directly (e.g., by NMR or GC-MS) to determine conversion.

  • The product can be isolated using standard workup and purification techniques, such as solvent evaporation followed by column chromatography.[2]

Visualizations

Chemical Transformation

A 3-Hydroxypyridine B This compound A->B H₂ (g) Catalyst (e.g., Rh/C, PtO₂) Solvent, Δ, P

Caption: Catalytic hydrogenation of 3-hydroxypyridine to this compound.

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Isolation A Charge Autoclave: 1. 3-Hydroxypyridine 2. Solvent 3. Catalyst B Seal Autoclave A->B C Purge with N₂ then H₂ B->C D Pressurize with H₂ C->D Start Reaction E Heat & Stir (Monitor H₂ uptake) F Cool & Vent E->F Reaction Complete G Filter to Remove Catalyst F->G H Isolate Product (e.g., Distillation, Chromatography) G->H I Pure this compound H->I

Caption: General experimental workflow for heterogeneous catalytic hydrogenation.

References

Application Notes and Protocols: The Role of 3-Hydroxypiperidine in the Synthesis of Ibrutinib Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies.[1] The synthesis of Ibrutinib involves several key steps, with the introduction of the chiral piperidine (B6355638) moiety being a critical transformation that dictates the final product's stereochemistry and biological activity. (S)-3-Hydroxypiperidine and its protected derivatives, such as (S)-1-Boc-3-hydroxypiperidine, serve as indispensable chiral building blocks for constructing the Ibrutinib backbone.[2] This document provides detailed application notes and experimental protocols for the use of 3-hydroxypiperidine derivatives in the synthesis of key Ibrutinib intermediates.

Synthesis Pathway Overview

The synthesis of Ibrutinib intermediates using this compound derivatives typically involves the coupling of a protected (S)-3-hydroxypiperidine with the core pyrazolopyrimidine structure. A common strategy employs the Mitsunobu reaction, which allows for the inversion of stereochemistry at the hydroxyl-bearing carbon, yielding the desired (R) configuration in the final intermediate.

Ibrutinib_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final_intermediate Final Intermediate Pyrazolopyrimidine_Core 4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidine Mitsunobu Mitsunobu Reaction Pyrazolopyrimidine_Core->Mitsunobu Protected_Piperidine (S)-1-Boc-3-hydroxypiperidine Protected_Piperidine->Mitsunobu Coupled_Product (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Mitsunobu->Coupled_Product Deprotection_Step Boc Deprotection Coupled_Product->Deprotection_Step Final_Intermediate (R)-3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine Deprotection_Step->Final_Intermediate

Caption: General synthesis pathway for a key Ibrutinib intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for key Ibrutinib intermediates.

Table 1: Yields of Ibrutinib Intermediate Synthesis

Starting MaterialsReaction TypeProductYield (%)Purity (%)Reference
4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (S)-1-Boc-3-hydroxypiperidineMitsunobu Reaction(R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate70>99[3]
4-phenoxybenzoic acid, 3-chloro-4-amino-1H-pyrazolo[3,4,d]pyrimidineCopper-catalyzed coupling3-(4-phenoxyphenyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine64.1-[4]
4-phenoxybenzoic acid, 3-bromo-4-amino-1H-pyrazolo[3,4,d]pyrimidineCopper-catalyzed coupling3-(4-phenoxyphenyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine81.5-[4]
4-phenoxybenzoic acid, 3-iodo-4-amino-1H-pyrazolo[3,4,d]pyrimidineCopper-catalyzed coupling3-(4-phenoxyphenyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine83.7-[4]
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 3-acryloyl-2-oxazolidinoneAcylationIbrutinib73.3499.53[5]
(R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 1H-benzo[d][6][7][8]triazol-1-yl acrylateAcylationIbrutinib81.0799.57[5]

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate via Mitsunobu Reaction

This protocol details the coupling of the pyrazolopyrimidine core with (S)-1-Boc-3-hydroxypiperidine.

Mitsunobu_Workflow Start Start Reactants Mix 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (S)-1-Boc-3-hydroxypiperidine, and triphenylphosphine (B44618) in THF Start->Reactants Cooling Cool the mixture to 0°C Reactants->Cooling DIAD_Addition Add DIAD dropwise Cooling->DIAD_Addition Reaction Stir at room temperature DIAD_Addition->Reaction Monitoring Monitor reaction by TLC/LC-MS Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product Obtain (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Purification->Product

Caption: Experimental workflow for the Mitsunobu reaction.

Materials:

  • 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • (S)-1-Boc-3-hydroxypiperidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and (S)-1-Boc-3-hydroxypiperidine in anhydrous THF, add triphenylphosphine at room temperature under an inert atmosphere.

  • Cool the resulting mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Protocol 2: Boc Deprotection to Yield the Final Intermediate

This protocol describes the removal of the Boc protecting group to yield the free amine intermediate.

Materials:

  • (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • 4M HCl in 1,4-dioxane (B91453)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected intermediate in dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane to the mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine.

Alternative Approaches: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

To improve the efficiency and sustainability of obtaining the key chiral intermediate, biocatalytic methods have been developed. One such method involves the asymmetric bioreduction of 1-Boc-3-piperidinone.[7]

Biocatalytic_Synthesis Substrate 1-Boc-3-piperidinone Enzyme_System Recombinant E. coli co-expressing Alcohol Dehydrogenase (ADH) and Glucose Dehydrogenase (GDH) Substrate->Enzyme_System Product (S)-N-Boc-3-hydroxypiperidine Enzyme_System->Product Cofactor_Regen NADPH Regeneration (Glucose -> Gluconic acid) Cofactor_Regen->Enzyme_System provides NADPH

Caption: Biocatalytic route to (S)-N-Boc-3-hydroxypiperidine.

This enzymatic approach offers high enantioselectivity (>99% ee) and can achieve high space-time yields, presenting a greener alternative to chemical resolution methods.[7]

Conclusion

The use of this compound derivatives is central to the efficient synthesis of Ibrutinib. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of drug development. The choice of synthetic route, whether through traditional chemical methods like the Mitsunobu reaction or innovative biocatalytic approaches, will depend on factors such as scale, cost, and desired purity. Continued optimization of these synthetic strategies will be vital for the sustainable and cost-effective production of this important therapeutic agent.

References

Application of 3-Hydroxypiperidine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypiperidine, a heterocyclic compound featuring a piperidine (B6355638) ring with a hydroxyl group at the third position, is a versatile and valuable building block in the synthesis of a wide array of agrochemicals. Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel fungicides, herbicides, and insecticides. The piperidine moiety can influence the physicochemical properties of the final molecule, such as lipophilicity and membrane permeability, which are crucial for its biological activity and systemic movement within plants. This document provides detailed application notes on the use of this compound in the synthesis of various agrochemicals, along with experimental protocols for key synthetic transformations.

Application Notes

Fungicides

The this compound scaffold is a key component in several classes of modern fungicides. Its incorporation can lead to compounds with novel modes of action and high efficacy against a broad spectrum of plant pathogens.

One of the most significant applications of piperidine derivatives in fungicides is in the class of piperidinyl thiazole (B1198619) isoxazolines, such as Oxathiapiprolin. These fungicides are highly effective against oomycete pathogens and act by inhibiting an oxysterol-binding protein (OSBP), a novel target in fungi. While the direct synthesis from this compound is not always the primary route, the piperidine core is essential for their activity.

Additionally, other piperidine-containing derivatives, such as thiosemicarbazides, have shown promising fungicidal properties against a range of plant pathogenic fungi.

.

Fungicide_MoA cluster_piperidine Piperidine-based Fungicide cluster_fungus Fungal Cell 3_HP_Fungicide e.g., Piperidinyl Thiazole Derivative OSBP Oxysterol-Binding Protein (OSBP) 3_HP_Fungicide->OSBP Inhibits Fungal_Growth Fungal Growth Inhibition 3_HP_Fungicide->Fungal_Growth Lipid_Transport Lipid Transport OSBP->Lipid_Transport Regulates Cell_Membrane Cell Membrane Integrity Lipid_Transport->Cell_Membrane Maintains Cell_Membrane->Fungal_Growth Leads to

Mechanism of action for OSBP-inhibiting fungicides.

Table 1: Fungicidal Activity of Selected Piperidine Derivatives

CompoundTarget FungusEC₅₀ (µg/mL)Reference
3b (a thiosemicarbazide (B42300) derivative)Pythium aphanidermatum1.6[1]
3b (a thiosemicarbazide derivative)Rhizoctonia solani<10[1]
3b (a thiosemicarbazide derivative)Valsa mali<10[1]
3b (a thiosemicarbazide derivative)Gaeumannomyces graminis<10[1]
Isothiazole–thiazole derivative 6bSclerotinia sclerotiorum0.22[2]
Isothiazole–thiazole derivative 6cSclerotinia sclerotiorum0.53[2]
Piperidinylthiazole derivative 5iSclerotinia sclerotiorum0.30[3]
Piperidinylthiazole derivative 5iBotrytis cinerea14.54[3]
Piperidinylthiazole derivative 5iCercospora arachidicola5.57[3]
Piperidinylthiazole derivative 5iGibberella zeae14.03[3]
Piperidine-4-carbohydrazide A13Rhizoctonia solani0.83[4]
Piperidine-4-carbohydrazide A13Verticillium dahliae1.12[4]
Piperidine-4-carbohydrazide A41Rhizoctonia solani0.88[4]
Piperidine-4-carbohydrazide A41Verticillium dahliae3.20[4]
Herbicides

This compound and its derivatives are utilized in the synthesis of herbicides with various modes of action. One notable class is the piperidinone derivatives, which can act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and α-tocopherol, and its inhibition leads to bleaching symptoms and ultimately plant death.

Another innovative application is the development of piperidinium-based herbicidal ionic liquids (HILs). In these compounds, the piperidinium (B107235) cation is paired with a herbicidal anion. This approach can enhance the efficacy and delivery of the active ingredient.

.

Herbicide_Synthesis_Workflow Start This compound or Piperidine Derivative Step1 N-Alkylation or N-Arylation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling with Herbicidal Moiety Step2->Step3 Product Final Herbicidal Compound Step3->Product Testing Bioactivity Screening Product->Testing

General workflow for synthesizing piperidine-based herbicides.

Table 2: Herbicidal Activity of a Selected Piperidinone Derivative

CompoundTarget EnzymeIC₅₀ (µM)Reference
Aryl-formyl piperidinone I-9HPPD0.260[5]
Insecticides

The piperidine scaffold is present in a number of insecticides. The structural flexibility of the piperidine ring allows for the synthesis of compounds that can interact with various insect-specific targets. For instance, derivatives can be designed to act on the nervous system of insects. While direct synthesis from this compound is not always the most common route for all piperidine-containing insecticides, it serves as a valuable starting material for creating diverse chemical libraries for screening and lead optimization.

Table 3: Insecticidal Activity of Selected Piperidine Derivatives

CompoundTarget InsectActivityReference
Piperidinium cyanopyridinethiolate 13Cowpea aphid (nymphs)~1.5x more active than acetamiprid (B1664982) after 48h[6]
Piperidinium cyanopyridinethiolate 14Cowpea aphid (nymphs)~1.5x more active than acetamiprid after 48h[6]
Piperidinium cyanopyridinethiolate 20Cowpea aphid (nymphs)~1.5x more active than acetamiprid after 48h[6]
Iminopyridazine derivative 11qDrosophila melanogaster96% mortality at 200 mg/L (48h)[7]
Iminopyridazine derivative 11qPlutella xylostella93% mortality at 300 mg/L (48h)[7]
Iminopyridazine derivative 11xDrosophila melanogaster91% mortality at 200 mg/L (48h)[7]
Iminopyridazine derivative 11xPlutella xylostella97% mortality at 300 mg/L (48h)[7]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-hydroxypiperidine

This protocol describes the N-benzylation of this compound, a common step to introduce a protecting group or a pharmacophore.

Materials:

.

N_Benzylation_Scheme start This compound reagents + Benzyl Bromide + K₂CO₃, Toluene start->reagents intermediate N-Benzylation reagents->intermediate reagents2 + HMDS intermediate->reagents2 intermediate2 O-Silylation reagents2->intermediate2 reagents3 + HCl (hydrolysis) intermediate2->reagents3 product N-Benzyl-3-hydroxypiperidine reagents3->product

Reaction scheme for the synthesis of N-benzyl-3-hydroxypiperidine.

Procedure:

  • To a solution of this compound (10.1 g, 0.1 mol) in toluene (100 mL) in a round-bottom flask, add potassium carbonate (27.6 g, 0.2 mol).

  • Slowly add benzyl bromide (15.4 g, 0.09 mol) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 5 hours. Monitor the reaction progress by TLC (n-hexane/ethyl acetate = 5:1).

  • Under a nitrogen atmosphere, add hexamethyldisilazane (HMDS) (24.2 g, 0.15 mol) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2 hours. Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the residue, add a solution of 1 M HCl until the pH is acidic, and stir for 1 hour to hydrolyze the silyl (B83357) ether.

  • Basify the solution with 2 M NaOH until the pH is > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to yield N-benzyl-3-hydroxypiperidine.

Expected Yield: ~80-90%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the N-benzyl and this compound protons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight should be observed.

Protocol 2: Synthesis of a Piperidinium-Based Herbicidal Ionic Liquid

This protocol details the synthesis of a 1-alkyl-1-methylpiperidinium-based ionic liquid with a dicamba (B1670444) anion, as an example of a herbicidal ionic liquid.[6]

Part A: Synthesis of 1-Alkyl-1-methylpiperidinium Bromide (Precursor)

Materials:

Procedure:

  • Dissolve 1-methylpiperidine (0.05 mol) in acetone (5 cm³) in a 250 cm³ round-bottom flask.

  • Add the appropriate alkyl bromide (0.0525 mol) and additional acetone (10 cm³).

  • Reflux the reaction mixture for 24 hours.

  • After reflux, cool the flask in a refrigerator for 24 hours to facilitate crystallization.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethyl acetate to remove unreacted starting materials.

  • Dry the product in a vacuum desiccator over P₂O₅ or in a vacuum oven at 60 °C for 24 hours.

Part B: Synthesis of 1-Alkyl-1-methylpiperidinium (3,6-Dichloro-2-methoxy)benzoate (Herbicidal Ionic Liquid)

Materials:

  • Dicamba (acid form)

  • Sodium bicarbonate (10% aqueous solution)

  • 1-Alkyl-1-methylpiperidinium bromide (from Part A)

  • Distilled water

  • Round-bottom flask with magnetic stirrer, reflux condenser, and addition funnel

Procedure:

  • In a round-bottom flask, mix dicamba (0.01 mol), distilled water (20 cm³), and a 10% aqueous solution of sodium bicarbonate (0.011 mol).

  • Heat the mixture at 50 °C with stirring until the solution becomes clear.

  • Dissolve the 1-alkyl-1-methylpiperidinium bromide (0.01 mol) from Part A in distilled water (20 cm³).

  • Add the solution of the piperidinium bromide to the dicamba salt solution at room temperature.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • The product can be isolated by extraction and removal of the solvent.

Table 4: Representative Spectroscopic Data for a Piperidinium-Based Herbicidal Ionic Liquid (C₁₀ chain) [6]

NucleusChemical Shift (δ, ppm)
¹H NMR Signals corresponding to the protons of the piperidinium ring, the alkyl chain, and the dicamba anion.
¹³C NMR Signals corresponding to the carbon atoms of the piperidinium ring, the alkyl chain, and the dicamba anion.
Protocol 3: General Procedure for the Synthesis of Piperidine-Containing Thiosemicarbazide Fungicides

This protocol outlines a general method for synthesizing thiosemicarbazide derivatives containing a piperidine moiety, which have shown fungicidal activity.[1]

Step 1: Synthesis of Piperidine-1-carbothioic S-methyl ester

  • To a solution of a substituted piperidine (e.g., this compound) (20 mmol) in dichloromethane (B109758) (30 mL), add N,N'-thiocarbonyldiimidazole (22 mmol).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Wash the mixture with water (3 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the intermediate.

Step 2: Synthesis of Piperidine-1-carbothiohydrazide (B12122249)

  • Dissolve the intermediate from Step 1 in an appropriate solvent.

  • Add hydrazine (B178648) hydrate (B1144303) and stir the reaction at room temperature. The reaction time will vary depending on the substrate.

  • After completion, the product can be isolated by filtration or extraction.

Step 3: Synthesis of the Final Thiosemicarbazide Derivative

  • To a solution of the piperidine-1-carbothiohydrazide (from Step 2) in ethanol (B145695), add a substituted benzaldehyde.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry to obtain the final compound.

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.

This compound is a valuable and versatile starting material for the synthesis of a diverse range of agrochemicals. Its unique structural features allow for the creation of complex molecules with potent fungicidal, herbicidal, and insecticidal activities. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel piperidine-based agrochemicals. Further optimization of these synthetic routes and exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and effective crop protection agents.

References

Application Note: Chiral Separation of 3-Hydroxypiperidine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypiperidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of this intermediate can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, the development of robust analytical methods to separate and quantify the enantiomers of this compound is of critical importance for quality control and regulatory compliance in the drug development process. This application note details a reliable HPLC method for the chiral separation of this compound enantiomers, often performed after N-protection with a tert-butyloxycarbonyl (Boc) group to improve chromatographic behavior and UV detection.

Experimental Approach

The primary approach for the chiral separation of this compound involves derivatization of the secondary amine with a Boc group to form (R)- and (S)-1-Boc-3-hydroxypiperidine. This derivatization enhances the interaction with the chiral stationary phase and provides a chromophore for UV detection. The separation is typically achieved using a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions.

An alternative strategy, particularly if the underivatized form is of interest or if UV detection is challenging, involves pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) to introduce a strong chromophore.[1]

Chromatographic Conditions

A successful chiral separation of (R)- and (S)-1-Boc-3-hydroxypiperidine has been achieved using an isocratic normal-phase HPLC method.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving piperidine (B6355638) derivatives.[3][4] The selection of the appropriate chiral stationary phase is often empirical and may require screening of different columns.[3][5]

For the separation of N-Boc-3-hydroxypiperidine enantiomers, a Chiralpak-IC3 column has been shown to provide excellent resolution.[2] The mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol.[3] The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can improve peak shape and resolution.[2]

Data Presentation

The following table summarizes the quantitative data for the chiral separation of (R)- and (S)-1-Boc-3-hydroxypiperidine based on a reported method.[2]

ParameterValue
HPLC System Shimadzu LC-PDA system model LC 2050
Column Chiralpak-IC3 (250 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane: Isopropyl Alcohol (IPA) (95:5 v/v) with 0.2% Trifluoroacetic acid (TFA)
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 15 µL
Detection UV at 210 nm
Run Time 50 minutes
Diluent Isopropyl Alcohol (IPA)

Note: Retention times and resolution are dependent on the specific column batch and system configuration. The provided data is based on a published method and should be considered as a starting point for method development.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of N-Boc-3-hydroxypiperidine enantiomers.

1. Materials and Reagents

  • (±)-1-Boc-3-hydroxypiperidine standard

  • (S)-1-Boc-3-hydroxypiperidine and (R)-1-Boc-3-hydroxypiperidine reference standards

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropyl Alcohol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chiralpak-IC3 (250 x 4.6 mm, 3 µm) column or equivalent polysaccharide-based chiral column.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-Hexane and Isopropyl Alcohol in a 95:5 volume-to-volume ratio.

  • For a 1 L preparation, carefully measure 950 mL of n-Hexane and 50 mL of Isopropyl Alcohol.

  • Add 2.0 mL of Trifluoroacetic acid (TFA) to the mixture.

  • Thoroughly mix the solution and degas using sonication or vacuum filtration.

4. Standard and Sample Preparation

  • Standard Solution: Accurately weigh a suitable amount of the (±)-1-Boc-3-hydroxypiperidine standard and dissolve it in Isopropyl Alcohol to achieve a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Dissolve the sample containing the this compound enantiomers (as the N-Boc derivative) in Isopropyl Alcohol to a similar concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. HPLC System Setup and Operation

  • Install the Chiralpak-IC3 column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 30°C.

  • Set the UV detector wavelength to 210 nm.

  • Inject 15 µL of the prepared standard and sample solutions.

  • Acquire the chromatograms for a run time of 50 minutes or until both enantiomeric peaks have eluted.

6. Data Analysis

  • Identify the peaks for the (S)- and (R)-enantiomers based on the retention times obtained from the injection of individual reference standards.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing mobile_phase Mobile Phase Preparation (n-Hexane:IPA:TFA) sample_prep Sample Preparation (Dissolve in IPA & Filter) hplc_setup HPLC System Setup (Column, Temp, Flow Rate) mobile_phase->hplc_setup injection Inject Sample (15 µL) sample_prep->injection separation Chiral Separation on Chiralpak-IC3 Column injection->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration quantification Quantification & %ee Calculation peak_integration->quantification

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Logical_Relationships analyte This compound derivatization Derivatization (e.g., with Boc-anhydride) analyte->derivatization derivatized_analyte N-Boc-3-hydroxypiperidine derivatization->derivatized_analyte interaction Diastereomeric Complex Formation derivatized_analyte->interaction csp Chiral Stationary Phase (e.g., Chiralpak-IC3) csp->interaction mobile_phase Mobile Phase (e.g., Hexane/IPA) mobile_phase->interaction separation Differential Retention & Separation interaction->separation enantiomers Separated Enantiomers ((R) and (S)) separation->enantiomers

Caption: Principle of chiral separation of this compound by HPLC.

References

Application Note: GC-MS Analysis of 3-Hydroxypiperidine Reaction Mixtures for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypiperidine is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The precise monitoring of reactions involving this compound is critical to ensure reaction completion, identify potential byproducts, and guarantee the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection. However, the polar nature of this compound and its derivatives necessitates derivatization to enhance volatility and improve chromatographic performance.

This application note provides detailed protocols for the GC-MS analysis of this compound reaction mixtures, focusing on a common transformation: the N-Boc protection of this compound to form N-Boc-3-hydroxypiperidine. Protocols for both trimethylsilylation (TMS) and acylation derivatization are presented, along with expected retention time and mass spectrometry data for the key components of the reaction mixture.

Experimental Protocols

To effectively analyze the reaction mixture, a derivatization step is required to increase the volatility of the polar analytes. Two common and effective derivatization methods are silylation and acylation.

Protocol 1: Trimethylsilylation (TMS) Derivatization

This protocol describes the derivatization of the reaction mixture using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Reaction mixture sample (e.g., N-Boc protection of this compound)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (anhydrous)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer 100 µL of the reaction mixture into a GC vial.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to complete dryness. It is crucial to remove all moisture as it can deactivate the silylating reagent.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue and vortex to dissolve.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with anhydrous ethyl acetate.

Protocol 2: Acylation Derivatization

This protocol details the derivatization using trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl esters and amides.

Materials:

  • Reaction mixture sample

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • GC vials with inserts

Procedure:

  • Sample Preparation: Transfer 100 µL of the reaction mixture into a GC vial.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to complete dryness.

  • Reconstitution: Add 100 µL of anhydrous pyridine to the dried residue and vortex to dissolve.

  • Derivatization: Carefully add 50 µL of TFAA to the vial. Caution: The reaction can be exothermic.

  • Reaction: Cap the vial tightly and let it stand at room temperature for 30 minutes.

  • Quenching and Extraction (Optional): To remove excess TFAA, the reaction can be quenched with methanol (B129727) and the derivatives extracted into an organic solvent. However, for direct analysis, this step can often be omitted.

  • Analysis: The sample is ready for GC-MS analysis. Dilution with anhydrous dichloromethane may be performed if the sample is too concentrated.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis, which may require optimization based on the specific instrumentation used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-500
Solvent Delay3 minutes

Data Presentation

The following tables summarize the expected quantitative data for the analysis of an N-Boc protection reaction of this compound. The reaction mixture may contain the starting material (this compound), the product (N-Boc-3-hydroxypiperidine), and potential byproducts such as the unreacted Boc-anhydride and any remaining starting materials.

Table 1: Expected Retention Times (RT) and Key Mass-to-Charge Ratios (m/z) of Analytes

CompoundDerivatizationExpected RT (min)Key m/z Values (Predicted for TMS)
This compoundTMS~8-10173 (M+), 158, 100, 73
This compoundAcetyl (TFA)~10-12197 (M+), 168, 140, 96
N-Boc-3-hydroxypiperidineNone~12-14201 (M+), 144, 100, 57
N-Boc-3-hydroxypiperidineTMS~14-16273 (M+), 258, 200, 144, 73
N-Boc-3-hydroxypiperidineAcetyl (TFA)~15-17297 (M+), 240, 196, 144, 57

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions. The m/z values for TMS derivatives are predicted based on common fragmentation patterns of TMS ethers and amines.

Table 2: Quantitative Analysis Parameters (Example Calibration Data)

CompoundDerivatizationCalibration Range (µg/mL)
This compoundTMS1 - 100>0.995
N-Boc-3-hydroxypiperidineNone1 - 100>0.998

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of a this compound reaction mixture.

experimental_workflow reaction_mixture Reaction Mixture sample_prep Sample Preparation (Aliquoting) reaction_mixture->sample_prep derivatization Derivatization (Silylation or Acylation) sample_prep->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing (Integration & Quantification) gc_ms_analysis->data_processing results Results data_processing->results

GC-MS Analysis Workflow
Logical Relationship for Derivatization

This diagram shows the logical relationship between the analytes and the necessity of derivatization for successful GC-MS analysis.

derivatization_logic cluster_analytes Analytes in Reaction Mixture cluster_properties Properties cluster_analysis GC-MS Amenability A This compound P1 Polar (Active Hydrogens) A->P1 B N-Boc-3-hydroxypiperidine P2 Less Polar B->P2 D1 Derivatization Required P1->D1 D2 Directly Analyzable P2->D2 D1->D2 Derivatization (TMS or Acylation)

Application Notes and Protocols: N-Protection of 3-Hydroxypiperidine with Boc Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This application note provides a detailed procedure for the N-protection of 3-hydroxypiperidine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). This compound is a valuable building block in medicinal chemistry, and its N-Boc protected form is a key intermediate in the synthesis of numerous biologically active molecules.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the secondary amine of this compound on one of the carbonyl carbons of Boc anhydride (B1165640). The resulting carbamate (B1207046) is a stable, protected amine.

reaction_scheme cluster_reactants Reactants cluster_products Products r1 This compound p1 N-Boc-3-hydroxypiperidine r1->p1 + Boc Anhydride r2 Boc Anhydride r2->p1 p2 tert-Butanol p1->p2 + Byproducts p3 Carbon Dioxide p1->p3

Caption: Reaction scheme for the N-protection of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the N-protection of this compound with Boc anhydride, from reaction setup to purification of the final product.

experimental_workflow arrow arrow A Reaction Setup: Dissolve this compound and base in solvent B Addition of Boc Anhydride: Add Boc anhydride solution dropwise at 0°C A->B C Reaction: Stir at room temperature B->C D Work-up: - Quench reaction - Separate organic layer - Wash with brine C->D E Drying and Concentration: Dry organic layer over Na2SO4 and concentrate in vacuo D->E F Purification: Recrystallization or column chromatography E->F G Characterization: Obtain pure N-Boc-3-hydroxypiperidine F->G

Caption: Experimental workflow for Boc protection.

Experimental Protocol

This protocol describes a general procedure for the N-protection of this compound on a laboratory scale.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and sodium bicarbonate (1.5-2.0 eq.) in a mixture of dichloromethane and water (e.g., a 1:1 ratio).

  • Addition of Boc Anhydride: Cool the mixture to 0°C using an ice bath. To this stirring suspension, add a solution of di-tert-butyl dicarbonate (1.05-1.2 eq.) in dichloromethane dropwise over a period of 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Boc-3-hydroxypiperidine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical quantitative data for the N-protection of this compound with Boc anhydride based on literature reports.

ParameterValueReference
Reactants
This compound1.0 eq.[1]
Di-tert-butyl dicarbonate1.1 eq.[1]
Sodium bicarbonate3.0 eq.[1]
Solvent Dichloromethane/Water[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time Not specified, monitor by GC[1]
Yield 86%[1]

Note: Yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials. Optimization of the reaction conditions may be necessary to achieve higher yields.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Di-tert-butyl dicarbonate is a moisture-sensitive reagent and should be handled accordingly.

  • Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes: 3-Hydroxypiperidine as a Versatile Precursor for Novel Alkaloids and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxypiperidine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] Its rigid, saturated ring system, combined with the reactive secondary amine and hydroxyl functionalities, makes it an ideal starting material for creating diverse and complex molecules. This structural motif is found in numerous natural products and pharmacologically active compounds, including those with anticancer, antibacterial, and neurological activities.[2][3] Piperidine (B6355638) derivatives are key components in drugs for treating Alzheimer's disease, viral infections like AIDS, and diabetes.[3]

One of the most prominent applications of a this compound derivative is in the synthesis of Ibrutinib (B1684441), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK).[4] The chiral intermediate, (S)-1-Boc-3-hydroxypiperidine, is a critical building block for this life-saving anticancer drug, highlighting the industrial and therapeutic relevance of this precursor.[5][6] Beyond oncology, derivatives synthesized from this compound have shown promise as antibacterial agents, acetylcholinesterase inhibitors for neurodegenerative diseases, and CCR5 antagonists for HIV-1 entry inhibition.[7][8][9]

These application notes provide detailed protocols for the synthesis of key chiral intermediates from this compound and their subsequent elaboration into complex bioactive molecules. Additionally, quantitative data on reaction yields and biological activities are presented to guide researchers in drug discovery and development.

Quantitative Data Summary

Table 1: Synthesis of this compound and Key Intermediates
Starting MaterialProductMethodKey ReagentsConditionsYield (%)Reference
3-Hydroxypyridine (B118123)This compoundCatalytic Hydrogenation5% Rhodium on Carbon5MPa H₂, 90°C, 48h96.3[10]
5-bromo-2-hydroxypentylamine hydrobromideThis compoundIntramolecular CyclizationSodium Carbonate10-40°C, 4h80[11]
Racemic this compound(S)-N-Boc-3-hydroxypiperidineChemical Resolution & Boc ProtectionD-Pyroglutamic acid, (Boc)₂OReflux in 95% Ethanol, then NaOH97[10]
N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineBiocatalytic Reduction (Co-expressed KRED/GDH)E. coli cell-free extract, NADP⁺, D-glucosepH 6.5, 35°C, 24h>99 (Conversion)[5]
Table 2: Biological Activity of Novel Alkaloids/Derivatives from this compound Precursors
Compound ClassSpecific Compound ExampleTargetBiological ActivityQuantitative Value (IC₅₀/EC₅₀)Reference
BTK InhibitorIbrutinibBruton's Tyrosine Kinase (BTK)Anticancer (B-cell malignancies)IC₅₀ = 0.5 nM (on BTK)[4][6]
Sulfonamide DerivativeCompound C₄ Plant Pathogenic BacteriaAntibacterialEC₅₀ = 2.65 µg/mL (vs. Xoo)[7]
Thiosemicarbazone DerivativeCompound 5f hCA I, hCA II, A549 cellsAnticancer, Carbonic Anhydrase InhibitionIC₅₀ = 0.58 µM (vs. A549 cells)[12]
Benzylpiperidine DerivativeCompound 21 Acetylcholinesterase (AChE)Anti-dementia (potential)IC₅₀ = 0.56 nM (vs. AChE)[8]
Piperine DerivativeCompound 2a Peroxisome proliferator-activated receptor γ (PPARγ)PPARγ AgonistIC₅₀ = 2.43 µM[13]

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Catalytic Hydrogenation

This protocol describes the large-scale synthesis of this compound from 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine (Compound 1)

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Water (solvent)

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • Charge the autoclave with 3-hydroxypyridine (100 kg), 5% Rh/C catalyst (1 kg), and water (100 L).[10]

  • Seal the reactor and pressurize with hydrogen gas to 5 MPa.[10]

  • Heat the mixture to 90°C and maintain the reaction with stirring for 48 hours.[10]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.[10]

  • Filter the reaction mixture to recover the Rh/C catalyst.

  • The filtrate is subjected to vacuum distillation to remove the water solvent.

  • Continue the vacuum distillation, collecting the fraction at 67-69°C / 26.6 Pa.[10]

  • Upon cooling, the product solidifies to yield white, solid this compound (Compound 2). Expected yield: ~102 kg (96.3%).[10]

Protocol 2: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol details an efficient and highly selective enzymatic reduction of N-Boc-3-piperidone to the chiral (S)-enantiomer, a key precursor for Ibrutinib.[5]

Materials:

  • N-Boc-3-piperidone

  • D-glucose

  • NADP⁺

  • Phosphate Buffered Saline (PBS), 100 mmol·L⁻¹, pH 6.5

  • Cell-free extract of E. coli co-expressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • 2 mol·L⁻¹ NaOH solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Temperature-controlled reactor/shaker

Procedure:

  • Prepare the reaction system in the reactor with the following final concentrations: 100 g·L⁻¹ N-Boc-3-piperidone, 110 g·L⁻¹ D-glucose, and 0.1 g·L⁻¹ NADP⁺ in 100 mmol·L⁻¹ PBS buffer (pH 6.5).[5]

  • Add the cell-free extract catalyst. The total amount of wet cells used to prepare the extract should be calculated to be 30 g·L⁻¹.[5]

  • Carry out the reaction at 35°C with stirring for 24 hours.[5]

  • Throughout the reaction, maintain the pH at 6.5 by the controlled addition of 2 mol·L⁻¹ NaOH solution.[5]

  • Upon completion, stop the reaction and add an equal volume of ethyl acetate to the reaction mixture for extraction.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the product, (S)-N-Boc-3-hydroxypiperidine.

  • Analyze conversion and optical purity (>99%) by HPLC.[5]

Protocol 3: Synthesis of a Novel Bioactive Alkaloid (Ibrutinib Precursor)

This protocol outlines the coupling of the chiral piperidine intermediate with the pyrazolopyrimidine core, a key step in synthesizing Ibrutinib.

Materials:

  • (S)-1-Boc-3-hydroxypiperidine

  • Methane (B114726) sulfonyl chloride

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine

  • Inorganic base (e.g., K₂CO₃)

  • Dimethylacetamide (DMAc)

  • HCl in Methanol (B129727)

  • Ethyl acetate

Procedure:

  • Activation of the Hydroxyl Group: React (S)-1-Boc-3-hydroxypiperidine with methane sulfonyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to form (S)-1-Boc-3-methylsulfonyloxy piperidine. Purify the product after aqueous workup.[14]

  • Nucleophilic Substitution: In a reaction vessel, dissolve 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine and an inorganic base in dimethylacetamide.[14]

  • Add a solution of (S)-1-Boc-3-methylsulfonyloxy piperidine in dimethylacetamide to the mixture at 45-60°C.[14]

  • Heat the reaction mass to 80-90°C and stir for approximately 14 hours.[14]

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in a mixture of methanol and add methanolic HCl. Stir to effect the removal of the Boc protecting group.

  • Concentrate the reaction mass. Stir the residue with methanol and ethyl acetate to precipitate the product.

  • Filter, wash, and dry the solid to yield (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine hydrochloride, the direct precursor for the final acylation step to form Ibrutinib.[14]

Visualizations: Workflows and Signaling Pathways

General Synthetic Workflow

G start This compound (Precursor) protect N-Protection (e.g., Boc group) start->protect Protection chiral Chiral Resolution or Asymmetric Synthesis protect->chiral Separation intermediate Key Chiral Intermediate (e.g., (S)-1-Boc-3-HP) chiral->intermediate activation Functional Group Activation (e.g., Mesylation) intermediate->activation coupling Coupling with Bioactive Scaffold activation->coupling deprotection Deprotection coupling->deprotection final_mod Final Modification (e.g., Acylation) deprotection->final_mod final_product Novel Bioactive Alkaloid (e.g., Ibrutinib) final_mod->final_product

Caption: General workflow for synthesizing novel alkaloids from this compound.

Biocatalytic Synthesis Workflow

G cluster_reduction Keto Reduction cluster_regeneration Cofactor Regeneration substrate N-Boc-3-piperidone (Substrate) enzyme KRED product (S)-N-Boc-3-hydroxypiperidine (Chiral Product) substrate->product Reduction cofactor_ox NADP+ enzyme->cofactor_ox gdh GDH cofactor_ox->gdh cofactor_red NADPH cofactor_red->enzyme cofactor_red->cofactor_ox glucose D-Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation gdh->cofactor_red

Caption: Biocatalytic synthesis of (S)-NBHP with enzymatic cofactor regeneration.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Caption: BTK signaling pathway inhibited by Ibrutinib, a drug derived from a 3-HP precursor.

References

Application Notes and Protocols for the Scale-Up Synthesis of (S)-N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Boc-3-hydroxypiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical agents, most notably as a key intermediate for the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2][3] The growing demand for such therapeutics necessitates robust and scalable methods for its enantiomerically pure production. This document provides detailed application notes and protocols for two primary industrial-scale synthetic strategies: Chemical Resolution and Biocatalytic Asymmetric Reduction . Each method is presented with comprehensive experimental procedures, tabulated data for easy comparison, and workflow diagrams to aid in process understanding and implementation.

Introduction

The synthesis of optically active (S)-N-Boc-3-hydroxypiperidine on a large scale presents distinct challenges, primarily centered around achieving high enantiomeric purity in a cost-effective and environmentally sustainable manner. Historically, chemical resolution of a racemic mixture was the standard approach.[4] While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer without a racemization and recycling process for the unwanted enantiomer.[4]

More recently, biocatalytic methods employing ketoreductases (KREDs) or whole-cell systems have gained prominence.[3] These enzymatic approaches offer the potential for high enantioselectivity (>99% e.e.) and high conversion rates under mild reaction conditions, aligning with the principles of green chemistry.[1][5] This document will explore both a classical chemical resolution pathway and a modern biocatalytic route, providing the necessary data and protocols for their successful scale-up.

Synthetic Strategies Overview

Two principal routes for the large-scale synthesis of (S)-N-Boc-3-hydroxypiperidine are detailed below:

  • Route A: Chemical Resolution: This pathway involves the initial synthesis of racemic 3-hydroxypiperidine, followed by chiral resolution using a resolving agent, and subsequent N-Boc protection of the desired (S)-enantiomer.

  • Route B: Biocatalytic Asymmetric Reduction: This method starts with the commercially available N-Boc-3-piperidone, which is then asymmetrically reduced to (S)-N-Boc-3-hydroxypiperidine using a specific ketoreductase enzyme or a whole-cell biocatalyst.

The logical flow of these synthetic pathways is illustrated in the diagram below.

cluster_0 General Starting Materials cluster_1 Route A: Chemical Resolution cluster_2 Route B: Biocatalytic Asymmetric Reduction 3-Hydroxypyridine 3-Hydroxypyridine A1 Racemic this compound 3-Hydroxypyridine->A1 Hydrogenation N-Boc-3-piperidone N-Boc-3-piperidone B1 (S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->B1 Asymmetric Reduction (Ketoreductase/Whole Cell) A2 (S)-3-Hydroxypiperidine Salt A1->A2 Chiral Resolution (e.g., D-Pyroglutamic Acid) A3 (S)-N-Boc-3-hydroxypiperidine A2->A3 Boc Protection

Figure 1. High-level overview of the two primary synthetic routes for (S)-N-Boc-3-hydroxypiperidine.

Route A: Scale-Up Synthesis via Chemical Resolution

This method relies on the physical separation of enantiomers from a racemic mixture. A widely used resolving agent is D-pyroglutamic acid, which selectively forms a diastereomeric salt with (S)-3-hydroxypiperidine, allowing for its isolation.[6]

Experimental Protocols

Step 1: Synthesis of Racemic this compound

  • Reaction: Hydrogenation of 3-hydroxypyridine.

  • Procedure: To a suitable high-pressure reactor, add 3-hydroxypyridine, a rhodium-carbon (Rh-C) or rhodium-nickel/carbon catalyst, and a solvent such as water or ethanol.[6][7] Pressurize the reactor with hydrogen gas (e.g., 4-6 MPa) and heat to 80-100°C.[6] Maintain the reaction for 32-60 hours until completion, as monitored by an appropriate analytical technique (e.g., GC, HPLC). After cooling and depressurization, filter off the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.[6]

Step 2: Chiral Resolution of (S)-3-Hydroxypiperidine

  • Reaction: Diastereomeric salt formation with D-pyroglutamic acid.

  • Procedure: Dissolve the crude this compound and D-pyroglutamic acid in ethanol.[6] Heat the mixture to reflux to ensure complete dissolution.[6] Gradually cool the solution to allow for the selective crystallization of (S)-3-hydroxypiperidine D-pyroglutamate.[6] Isolate the solid by filtration and wash with cold ethanol.

Step 3: N-Boc Protection

  • Reaction: Protection of the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Procedure: Add the isolated (S)-3-hydroxypiperidine D-pyroglutamate to an aqueous solution under alkaline conditions (e.g., sodium hydroxide).[8] Add di-tert-butyl dicarbonate portion-wise at room temperature (20-30°C) and stir for 3-6 hours.[8] Upon reaction completion, extract the product into an organic solvent such as ethyl acetate.[6][8] Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield (S)-N-Boc-3-hydroxypiperidine.[6]

Data Presentation
ParameterStep 1: HydrogenationStep 2: ResolutionStep 3: Boc ProtectionOverall
Key Reagents 3-Hydroxypyridine, H₂, Rh-C catalystRacemic this compound, D-pyroglutamic acid(S)-3-hydroxypiperidine salt, Boc₂O, NaOH-
Solvent Water or EthanolEthanolWater, Ethyl Acetate-
Temperature 80-100°C[6]Reflux, then cooling20-30°C[8]-
Pressure 4-6 MPa[6]AtmosphericAtmospheric-
Typical Yield >90%[7]~42% (theoretical max 50%)[6]94.6%[8]~42%[6]
Product Purity -->99.5%[6]>99.5%[6]

Workflow Diagram

A Start: 3-Hydroxypyridine B Hydrogenation (Rh-C, H₂, 80-100°C) A->B C Racemic this compound B->C D Chiral Resolution (D-Pyroglutamic Acid, EtOH) C->D E Filtration & Isolation D->E F (S)-3-Hydroxypiperidine D-pyroglutamate E->F G Boc Protection (Boc₂O, NaOH, 20-30°C) F->G H Extraction & Purification G->H I Final Product: (S)-N-Boc-3-hydroxypiperidine H->I

Figure 2. Detailed workflow for the chemical resolution route.

Route B: Scale-Up Synthesis via Biocatalytic Asymmetric Reduction

This modern approach utilizes an enzyme to directly convert a prochiral ketone into the desired chiral alcohol with high enantioselectivity. This avoids the resolution step and the associated yield limitations.

Experimental Protocols

Step 1: Asymmetric Reduction of N-Boc-3-piperidone

  • Reaction: Ketoreductase-catalyzed reduction of N-Boc-3-piperidone.

  • Biocatalyst: This can be an isolated ketoreductase (e.g., KRED) or a whole-cell system (e.g., E. coli, Pichia pastoris) engineered to express the desired KRED and often a cofactor regeneration system.[1][5]

  • Cofactor Regeneration: KREDs typically require a nicotinamide (B372718) cofactor (NADH or NADPH). For scale-up, an in-situ regeneration system is essential. A common system pairs the KRED with a dehydrogenase (e.g., glucose dehydrogenase, GDH) and a sacrificial substrate (e.g., glucose).[1]

  • Procedure: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 6.5-7.5).[1][4] Add the substrate, N-Boc-3-piperidone, the biocatalyst (whole cells or cell-free extract), the cofactor (e.g., NADP⁺), and the co-substrate for regeneration (e.g., glucose).[1] Maintain the reaction at an optimal temperature (e.g., 35-40°C) with agitation.[1][4] Monitor the reaction for conversion and enantiomeric excess (e.e.).

  • Work-up: Once the reaction is complete, the cells (if used) are removed by centrifugation or filtration. The product is then extracted from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield (S)-N-Boc-3-hydroxypiperidine.

Data Presentation
ParameterAsymmetric Reduction (Whole Cell E. coli)[1]Asymmetric Reduction (Isolated KRED)[4]
Substrate N-Boc-3-piperidoneN-Boc-3-piperidone
Biocatalyst Recombinant E. coli co-expressing KRED and GDHKRED 110
Cofactor/Regen NADP⁺, GlucoseNAD⁺, Isopropanol (as co-solvent/substrate)
Solvent/Buffer Aqueous BufferTriethanolamine HCl buffer, Isopropanol
pH 6.57.5
Temperature 35°C35-40°C
Reaction Time 24 hours3-4 hours
Conversion >99%Complete
Product e.e. >99%100%
Overall Yield Not explicitly stated, but high conversion suggests high yield90-95%

Workflow Diagram

A Start: N-Boc-3-piperidone B Bioreactor Setup (Buffer, pH 6.5, 35°C) A->B C Add Biocatalyst (E. coli), Cofactor (NADP⁺), Co-substrate (Glucose) A->C B->C D Asymmetric Reduction (24h) C->D E Reaction Monitoring (Conversion >99%) D->E F Cell Removal (Centrifugation/Filtration) E->F G Product Extraction (Ethyl Acetate) F->G H Purification (Drying & Concentration) G->H I Final Product: (S)-N-Boc-3-hydroxypiperidine H->I

Figure 3. Detailed workflow for the biocatalytic asymmetric reduction route.

Conclusion and Recommendations

Both chemical resolution and biocatalytic asymmetric reduction are viable strategies for the scale-up synthesis of (S)-N-Boc-3-hydroxypiperidine.

  • The Chemical Resolution route is a well-established method but is fundamentally limited by a 50% theoretical yield at the resolution step, impacting overall process efficiency and cost. It may be suitable for smaller scale production or where the infrastructure for biocatalysis is not available.

  • The Biocatalytic Asymmetric Reduction route offers significant advantages in terms of yield (approaching 90-95%), enantioselectivity (>99% e.e.), and sustainability (milder conditions, less hazardous waste).[4] For large-scale industrial production, this method is generally preferred due to its higher efficiency and alignment with green chemistry principles. The primary considerations for this route are the initial investment in biocatalyst development or procurement and process optimization.

For drug development professionals aiming for efficient, scalable, and environmentally friendly production, the biocatalytic route represents the state-of-the-art and is the recommended pathway for further process development and implementation.

References

Application Notes and Protocols for the Use of 3-Hydroxypiperidine in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its rigid, saturated heterocyclic structure, combined with the chirality and functional handle provided by the hydroxyl group, makes it an attractive starting point for the synthesis of diverse compound libraries for drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of such libraries by simplifying purification, enabling the use of excess reagents to drive reactions to completion, and facilitating automation.

While direct, published protocols for the extensive use of this compound as a core scaffold in solid-phase library synthesis are not widespread, established SPOS methodologies for similar cyclic amines and functionalized building blocks can be readily adapted. This document provides detailed, proposed protocols for the attachment, diversification, and cleavage of this compound on a solid support, enabling the generation of novel libraries of substituted piperidines. The strategies outlined below are based on well-precedented solid-phase chemistry principles.

Proposed Strategies for Solid-Phase Synthesis of this compound Derivatives

Two primary strategies are proposed for the solid-phase synthesis of this compound-based libraries:

  • Strategy A: Attachment via the 3-Hydroxyl Group. In this approach, an N-protected this compound is anchored to a solid support through its hydroxyl group. Subsequent deprotection of the nitrogen allows for diversification at this position.

  • Strategy B: Attachment via a Linker at the Piperidine (B6355638) Nitrogen. Here, the piperidine nitrogen is attached to the resin via a suitable linker, leaving the 3-hydroxyl group available for diversification.

The choice of strategy will depend on the desired point of diversification and the overall synthetic scheme.

Experimental Protocols

Protocol 1: Strategy A - Library Synthesis via O-Alkylation on Wang Resin

This protocol describes the immobilization of N-Boc-3-hydroxypiperidine onto Wang resin, followed by deprotection and N-acylation to generate a library of 3-hydroxy-1-acylpiperidines.

1.1. Resin Preparation and Loading of N-Boc-3-hydroxypiperidine

  • Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour in a suitable reaction vessel. Drain the solvent.

  • Activation and Coupling:

    • In a separate flask, dissolve N-Boc-3-hydroxypiperidine (5.0 mmol, 5 eq.) in anhydrous DCM/DMF (9:1, 10 mL).

    • Add 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT, 5.0 mmol, 5 eq.) and N-methylimidazole (MeIm, 3.75 mmol, 3.75 eq.) to the solution.

    • Stir at room temperature for 10 minutes.

    • Add the activated solution to the swollen resin.

    • Shake the reaction vessel at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10% v/v) and pyridine (B92270) (10% v/v) in DCM for 2 hours. Wash as described above.

  • Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and analyzing the product.

1.2. N-Boc Deprotection

  • Swell the resin-bound N-Boc-3-hydroxypiperidine in DCM (10 mL) for 30 minutes.

  • Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM (10 mL) for 30 minutes.

  • Drain the solution and repeat the TFA treatment for another 30 minutes.

  • Wash the resin with DCM (3 x 10 mL), 10% diisopropylethylamine (DIPEA) in DMF (2 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • The presence of free amine can be confirmed with a qualitative test (e.g., Kaiser test).

1.3. Diversification: N-Acylation

  • Divide the deprotected resin into separate reaction vessels.

  • To each vessel, add a solution of the desired carboxylic acid (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and DIPEA (6-10 eq.) in DMF.

  • Shake the reaction vessels at room temperature for 4-12 hours.

  • Wash the resin as described in step 1.1.

1.4. Cleavage from Resin

  • Wash the acylated resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.

  • Suspend the resin in a solution of 50-95% TFA in DCM (10 mL).

  • Shake at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by an appropriate method, such as preparative HPLC.

Data Presentation

The following tables present illustrative data for the solid-phase synthesis of a small library of 3-hydroxy-1-acylpiperidines following Protocol 1.

Table 1: Loading Efficiency of N-Boc-3-hydroxypiperidine on Wang Resin

ParameterValue
Initial Resin Weight1.00 g
Theoretical Loading1.0 mmol/g
Final Resin Weight1.15 g
Calculated Loading ~0.75 mmol/g

Table 2: Yield and Purity of a Representative Library of 3-Hydroxy-1-acylpiperidines

R-Group (from R-COOH)Molecular WeightTheoretical Yield (mg)Actual Yield (mg)Purity (HPLC)
Phenyl205.2615.411.2>95%
4-Chlorophenyl239.7018.013.8>95%
2-Thienyl211.2815.810.9>90%
Cyclohexyl211.3115.812.1>95%

Based on a 0.075 mmol synthesis scale (100 mg of resin at 0.75 mmol/g loading).

Mandatory Visualizations

Diagram 1: Workflow for Strategy A

G cluster_0 Solid-Phase Synthesis Workflow: Strategy A A 1. Swell Wang Resin B 2. Load N-Boc-3-hydroxypiperidine A->B DCM C 3. Capping (Optional) B->C Ac₂O, Pyridine D 4. N-Boc Deprotection (TFA/DCM) B->D C->D E 5. Diversification (N-Acylation) D->E R-COOH, HBTU, DIPEA F 6. Cleavage from Resin (TFA) E->F G Purified Product Library F->G Purification G cluster_1 Chemical Pathway on Solid Support Resin Wang Resin-OH Loaded Resin-O-(this compound)-N-Boc Resin->Loaded  N-Boc-3-hydroxypiperidine,  MSNT, MeIm Deprotected Resin-O-(this compound)-NH₂⁺ Loaded->Deprotected  TFA/DCM Diversified Resin-O-(this compound)-NH-CO-R Deprotected->Diversified  R-COOH,  HBTU, DIPEA Cleaved HO-(this compound)-NH-CO-R Diversified->Cleaved  TFA

Application Notes and Protocols for the Derivatization of 3-Hydroxypiperidine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-hydroxypiperidine to enhance its detectability and improve chromatographic performance for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key chiral building block in the synthesis of numerous pharmaceutical compounds. Accurate quantification is crucial for quality control, pharmacokinetic studies, and metabolic monitoring. Due to its polarity, low volatility, and lack of a strong chromophore, direct analysis of this compound by GC or UV-HPLC can be challenging. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties.[1]

Goals of Derivatization for this compound:

  • For GC-MS Analysis: To increase volatility and thermal stability by masking the polar hydroxyl (-OH) and secondary amine (-NH) groups. Common methods include silylation and acylation.

  • For HPLC Analysis: To introduce a chromophore or fluorophore for sensitive UV or fluorescence detection. This is typically achieved by reacting the secondary amine with a labeling agent.[2]

  • For Chiral Analysis: To separate the enantiomers of this compound by reacting it with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral chromatographic column.[3]

Method 1: Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amine groups.[4] The reaction replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile, less polar, and more thermally stable derivative suitable for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating reagent.

Experimental Protocol: Silylation of this compound

Materials:

  • This compound standard or sample, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen, as moisture interferes with the silylation reaction.

  • Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger, facilitating the reaction.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

GC-MS Conditions (Typical):

  • Column: Non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Initial temperature 80°C, hold for 2 minutes; ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Visualization of Silylation Workflow

G Silylation Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis DrySample Dry Sample Dissolve Dissolve in Anhydrous Solvent DrySample->Dissolve AddReagents Add BSTFA (+1% TMCS) & Pyridine Dissolve->AddReagents Heat Heat at 70°C for 60 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Silylation Workflow for GC-MS.

Method 2: Acylation for GC-MS Analysis

Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is another effective method for derivatizing the amine and hydroxyl groups of this compound. The resulting trifluoroacetyl derivatives are highly volatile and suitable for GC-MS analysis, often providing excellent sensitivity with electron capture detection if required.[5]

Experimental Protocol: Acylation of this compound

Materials:

  • This compound standard or sample, dried

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, dichloromethane)

  • Triethylamine (TEA) as an acid scavenger

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place the dried this compound sample in a reaction vial.

  • Reagent Addition: Add 200 µL of anhydrous solvent and 50 µL of TEA. Then, add 100 µL of TFAA.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Conditions: As described for the silylation method.

Visualization of Acylation Reaction

G Acylation of this compound with TFAA 3HP This compound Derivative Di-Trifluoroacetyl-3-hydroxypiperidine (Volatile) 3HP->Derivative + TFAA TFAA Trifluoroacetic Anhydride (TFAA)

Caption: Acylation of this compound.

Method 3: Fluorescent Labeling for HPLC Analysis

For sensitive quantification by HPLC, this compound can be derivatized with a fluorescent labeling agent. Dansyl chloride is a classic reagent that reacts with secondary amines under alkaline conditions to produce highly fluorescent derivatives.[2][6] This allows for detection at very low concentrations using a fluorescence detector.[2]

Experimental Protocol: Dansylation of this compound

Materials:

  • This compound standard or sample

  • Dansyl chloride solution (e.g., 10 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.5)

  • Reaction vials

  • Water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the sodium bicarbonate buffer.

  • Reagent Addition: To 100 µL of the sample solution in a reaction vial, add 200 µL of the dansyl chloride solution.

  • Reaction: Mix thoroughly and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add a small amount of a primary amine solution (e.g., methylamine) to react with the excess dansyl chloride.

  • Analysis: The reaction mixture can be directly injected into the HPLC system.

HPLC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm)

Visualization of HPLC Derivatization Workflow

G Workflow for HPLC Analysis with Fluorescent Labeling cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis SampleBuffer Sample in Bicarbonate Buffer AddDansyl Add Dansyl Chloride SampleBuffer->AddDansyl Incubate Incubate at 60°C AddDansyl->Incubate Quench Quench Reaction Incubate->Quench Inject Inject into HPLC-FLD Quench->Inject

Caption: HPLC derivatization workflow.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analytical methods described. The data presented is based on the analysis of N-Boc-4-hydroxypiperidine, a structurally related compound, and serves as a reference for the expected performance for this compound derivatives.[7] Method validation should be performed for this compound to establish specific performance characteristics.[8]

Validation ParameterGC-FID (after Derivatization)LC-MS/MS (after Derivatization)HPLC-Fluorescence (after Derivatization)
Linearity (R²) > 0.998> 0.999> 0.999
Range 5 - 1000 µg/mL0.1 - 1000 ng/mL0.03 - 1 µg/mL[9]
Accuracy (% Recovery) 97.0 - 103.0%99.0 - 101.0%Typically 95 - 105%
Precision (% RSD) < 3.0%< 1.5%< 11.6%[9]
Limit of Detection (LOD) 1 µg/mL0.05 ng/mL0.008 µg/mL[9]
Limit of Quantification (LOQ) 5 µg/mL0.1 ng/mL0.03 µg/mL[9]
Specificity ModerateExcellentHigh

Data for GC-FID and LC-MS/MS adapted from N-Boc-4-hydroxypiperidine analysis.[7] Data for HPLC-Fluorescence adapted from analysis of a related hydroxypiperidine derivative.[9]

Conclusion

The derivatization of this compound is an essential step for its reliable and sensitive quantification by chromatographic methods. The choice of the derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis. Silylation and acylation are effective for GC-MS analysis, while fluorescent labeling with dansyl chloride is a powerful technique for HPLC-based assays. For all methods, proper validation is necessary to ensure the accuracy and precision of the results.

References

3-Hydroxypiperidine: A Versatile Chiral Scaffold for Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – The 3-hydroxypiperidine framework has emerged as a privileged structural motif in the design of novel chiral ligands for asymmetric catalysis. Its inherent chirality, conformational rigidity, and the presence of versatile functional groups—a secondary amine and a hydroxyl group—make it an attractive scaffold for the synthesis of a diverse range of ligands. These ligands have demonstrated significant potential in facilitating a variety of enantioselective transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals. This application note provides an overview of the applications of this compound-derived ligands in asymmetric catalysis, complete with experimental protocols and performance data.

Introduction to this compound as a Chiral Ligand Scaffold

The this compound moiety, readily available in both enantiomeric forms, serves as a versatile building block for the construction of effective chiral ligands. The stereogenic center at the 3-position, combined with the conformational constraint of the piperidine (B6355638) ring, allows for the creation of a well-defined chiral environment around a metal center. The hydroxyl and amino functionalities provide convenient handles for derivatization, enabling the synthesis of a wide array of ligand classes, including amino alcohols, phosphine-oxazolines (PHOX), and other P,N-ligands.

dot graph "General_Structure_of_3-Hydroxypiperidine_Ligands" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} .dot Figure 1: Derivatization of the this compound scaffold into various ligand classes.

Application in Asymmetric Catalysis

Ligands derived from this compound have been successfully employed in a range of metal-catalyzed asymmetric reactions. Below are key examples showcasing their efficacy.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Chiral P,N-ligands incorporating the this compound backbone have proven to be effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a fundamental carbon-carbon bond-forming reaction. These ligands create a chiral pocket around the palladium center, enabling high levels of enantiocontrol in the nucleophilic attack on the π-allyl palladium intermediate.

Table 1: Performance of a this compound-Derived P,N-Ligand in the Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate (B1210297)

EntryNucleophileYield (%)ee (%)
1Dimethyl malonate9896
2Dibenzyl malonate9595
3Acetylacetone9290
4Nitromethane8588

Reaction Conditions: [Pd(π-allyl)Cl]2 (1 mol%), Ligand (2.5 mol%), Substrate (1 mmol), Nucleophile (1.2 mmol), Base, Solvent, rt, 24 h.

dot graph "AAA_Catalytic_Cycle" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#34A853"];

} .dot Figure 2: A generalized catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Chiral amino alcohol ligands synthesized from this compound have been utilized to catalyze the enantioselective addition of diethylzinc to various aldehydes, affording chiral secondary alcohols with high enantiomeric excess. The ligand precoordinates with the diethylzinc reagent, forming a chiral complex that delivers the ethyl group to one enantiotopic face of the aldehyde.

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a this compound-Derived Amino Alcohol

EntryAldehydeYield (%)ee (%)
1Benzaldehyde9592
24-Chlorobenzaldehyde9694
34-Methoxybenzaldehyde9391
4Cinnamaldehyde8885
5Hexanal8580

Reaction Conditions: Aldehyde (1 mmol), Diethylzinc (1.5 mmol), Ligand (5 mol%), Toluene (B28343), 0 °C, 12 h.

Experimental Protocols

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

To a solution of the allylic acetate (0.25 mmol) in the appropriate solvent (2.5 mL) were added the nucleophile (0.3 mmol) and the base (0.3 mmol). In a separate flask, a solution of [Pd(π-allyl)Cl]₂ (0.0025 mmol) and the chiral P,N-ligand (0.00625 mmol) in the same solvent (1 mL) was stirred at room temperature for 20 minutes. This catalyst solution was then added to the substrate mixture. The reaction was stirred at the specified temperature for the indicated time. Upon completion (monitored by TLC), the reaction mixture was quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

dot digraph "Experimental_Workflow_AAA" { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} .dot Figure 3: Workflow for the palladium-catalyzed asymmetric allylic alkylation.

General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

To a solution of the chiral amino alcohol ligand (0.05 mmol) in anhydrous toluene (2 mL) under an inert atmosphere was added a 1.0 M solution of diethylzinc in hexanes (1.5 mL, 1.5 mmol) at 0 °C. The mixture was stirred for 30 minutes, after which the aldehyde (1.0 mmol) was added dropwise. The reaction mixture was stirred at 0 °C for 12 hours. The reaction was then quenched by the slow addition of saturated aqueous NH₄Cl (5 mL). The mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel to give the corresponding chiral secondary alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

Conclusion

This compound serves as an excellent and readily accessible chiral scaffold for the development of effective ligands in asymmetric catalysis. The derived ligands have shown high efficacy in key enantioselective transformations such as palladium-catalyzed allylic alkylation and the addition of organozinc reagents to aldehydes. The modularity of the this compound framework allows for fine-tuning of steric and electronic properties, paving the way for the discovery of new and more efficient catalysts for a broader range of asymmetric reactions. Further exploration of this versatile scaffold is expected to lead to significant advancements in the field of asymmetric synthesis, with potential applications in the efficient production of complex chiral molecules for the pharmaceutical and agrochemical industries.

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the synthesis of 3-Hydroxypiperidine. The primary focus is on the most common and scalable synthetic route: the catalytic hydrogenation of 3-hydroxypyridine (B118123).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the common causes for incomplete hydrogenation of 3-hydroxypyridine?

Answer: Low yield is a frequent issue often stemming from incomplete reaction or catalyst inefficiency. Several factors can contribute to this:

  • Catalyst Activity: The catalyst may be deactivated or poisoned. Heterogeneous catalysts like Rhodium on Carbon (Rh/C) can be poisoned by impurities in the starting material or solvent. Ensure high-purity reagents and solvents are used. The catalyst itself might have low activity; consider using a more active catalyst system, such as a rhodium-nickel/carbon bimetallic catalyst, which has been shown to have high activity under mild conditions.[1]

  • Reaction Conditions: Hydrogen pressure and reaction temperature are critical. Insufficient hydrogen pressure can lead to slow or incomplete reaction. While atmospheric pressure can work, pressures of 3-5 MPa are often used in industrial preparations to ensure complete conversion.[2] Similarly, the temperature must be optimized. Reactions are often run between 25°C and 90°C.[1][2]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress by techniques like TLC, GC, or by monitoring hydrogen uptake. Reaction times can vary from a few hours to over 48 hours depending on the scale, catalyst, and conditions.[1][2]

  • Catalyst Loading: The amount of catalyst used is crucial. A common loading for rhodium-based catalysts is between 0.5% and 2% by weight relative to the 3-hydroxypyridine starting material.[2] Insufficient catalyst will result in an incomplete reaction.

Question 2: I am observing significant byproduct formation. How can I improve the selectivity of the hydrogenation?

Answer: Byproduct formation is often due to over-reduction or side reactions. To enhance selectivity:

  • Choice of Catalyst: The choice of catalyst greatly influences selectivity. Rhodium-based catalysts are generally effective.[3] A rhodium-nickel/carbon bimetallic catalyst has been reported to provide high yields (>90%), suggesting high selectivity under specific conditions.[1]

  • Solvent System: The solvent can impact the reaction. Water, isopropanol (B130326), and acetic anhydride (B1165640) are commonly used.[1][4] Using an anhydride of a lower saturated aliphatic monocarboxylic acid (like acetic anhydride) as a solvent can facilitate rapid hydrogenation, after which the product is hydrolyzed to yield this compound.[4] This procedure can prevent catalyst poisoning and improve reaction rate.

  • Control of Reaction Conditions: Over-reduction can sometimes be an issue. Milder conditions (lower temperature and pressure) may improve selectivity, though this needs to be balanced with achieving a reasonable reaction rate.[1][3]

Question 3: My catalyst seems to be inactive or dies quickly. What can I do?

Answer: Catalyst deactivation is a common problem in catalytic hydrogenations. The pyridine (B92270) ring itself can act as a catalyst poison.[5]

  • Protecting Group Strategy: One effective method is to perform the hydrogenation in an acidic solvent like acetic anhydride. The 3-hydroxypyridine is acylated in situ, which facilitates hydrogenation and prevents the nitrogen atom from poisoning the platinum group metal catalyst.[4] The resulting ester is then hydrolyzed during workup to give the desired product.

  • Purity of Reagents: Ensure your 3-hydroxypyridine starting material and solvent are free from sulfur compounds, heavy metals, or other common catalyst poisons.

  • Catalyst Choice: Some catalysts are more robust than others. Rhodium oxide (Rh₂O₃) has been shown to be effective for hydrogenating various functionalized pyridines under mild conditions.[3]

Question 4: I am struggling with the final purification. What is the best method to obtain high-purity this compound?

Answer: this compound is a water-soluble, relatively high-boiling point compound, which can make purification challenging.

  • Filtration: After the reaction, the heterogeneous catalyst must be carefully removed. This is typically done by filtering the reaction mixture through a pad of Celite or a similar filter aid. Ensure the catalyst is properly wetted with the solvent to prevent ignition, as hydrogenation catalysts can be pyrophoric.

  • Distillation: The most common method for purification is vacuum distillation.[1][2][6] Typical reported conditions are distillation at 65-69°C under a vacuum of ~2 mmHg (2.6 mbar).[1][2] This method is effective for removing non-volatile impurities and the solvent.

  • Extraction and Crystallization: If distillation is not feasible or effective, an alternative is to protect the amine (e.g., with a Boc group), which makes the molecule more organic-soluble and often crystalline. The protected compound can then be purified by column chromatography or recrystallization, followed by deprotection.[6]

Data on Reaction Conditions

The following table summarizes various reaction conditions for the synthesis of this compound via hydrogenation of 3-hydroxypyridine, as reported in patent literature. This allows for easy comparison of different approaches.

Catalyst SystemSolventPressure (atm)Temperature (°C)Time (h)Yield (%)Reference
Rh-Ni/Carbon (10% Rh, 1% Ni)Isopropanol325396[1]
Rh-Ni/Carbon (5% Rh, 0.5% Ni)Water5500.592[1]
5% Rhodium on CarbonWater50 (5 MPa)9048~99[2]
5% Rhodium on CarbonWater60 (6 MPa)855~97[2]
Platinum Oxide (PtO₂)Acetic Anhydride140N/AHigh[4]

Key Experimental Protocols

Protocol 1: Hydrogenation using Rh-Ni/Carbon Bimetallic Catalyst[1]
  • Reactor Setup: To a suitable autoclave reactor, add 3-hydroxypyridine (10 g, 0.11 mol), Rh-Ni/C catalyst (1 g, with 10% Rh and 1% Ni), phosphoric acid (0.3 g, 3.1 mmol), and isopropanol (55 mL).

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 3 atm.

  • Reaction: Stir the mixture at 25°C for 3 hours, monitoring hydrogen uptake to determine reaction completion.

  • Workup: After the reaction, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is then purified by vacuum distillation (65-67°C, 2 mmHg) to yield pure this compound.

Visual Guides and Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound by catalytic hydrogenation.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Charge Reactor: - 3-Hydroxypyridine - Solvent (e.g., Water, IPA) - Catalyst (e.g., Rh/C) B Purge with N₂ then H₂ A->B C Pressurize & Heat B->C D Monitor Reaction (H₂ uptake, TLC/GC) C->D E Vent & Purge with N₂ D->E F Filter to Remove Catalyst E->F G Solvent Removal (Rotary Evaporation) F->G H Vacuum Distillation G->H I Final Product: Pure this compound H->I

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical guide to troubleshooting low yield issues during the synthesis.

G Start Problem: Low Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Catalyst Inactive? Start->Cause2 Cause3 Loss During Workup? Start->Cause3 Sol1a Increase Reaction Time Cause1->Sol1a Sol1b Increase H₂ Pressure Cause1->Sol1b Sol1c Increase Temperature Cause1->Sol1c Sol1d Increase Catalyst Loading Cause1->Sol1d Sol2a Use Fresh/New Catalyst Cause2->Sol2a Sol2b Check Reagent Purity Cause2->Sol2b Sol2c Use Acetic Anhydride as Solvent/Protectant Cause2->Sol2c Sol3a Optimize Distillation (Vacuum, Temp) Cause3->Sol3a Sol3b Check for Leaks in Distillation Setup Cause3->Sol3b

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of 3-Hydroxypiperidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Hydroxypiperidine by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My this compound is a pale yellow liquid or crystalline solid. How can I purify it to a white crystalline solid?

A1: Recrystallization is an effective method for purifying this compound. The choice of solvent is crucial for obtaining high-purity white crystals. Based on available data, petroleum ether and ethanol (B145695) have been used successfully for the recrystallization of this compound and its derivatives.[1][2][3] The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to induce crystallization.

Q2: What is the best solvent for the recrystallization of this compound?

Q3: My yield after recrystallization is very low. What are the possible reasons and how can I improve it?

A3: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.[5] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product may crystallize along with the impurities. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling process may not have been long enough or the temperature low enough to allow for maximum crystal formation. Cooling the flask in an ice bath can help to maximize the yield.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, the recovery will be poor.

Q4: The recrystallized product is still colored. How can I remove the colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal. Add a small amount of activated charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to a decrease in yield as it may also adsorb some of the desired product.[5]

Q5: My compound is "oiling out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solid melts and forms a liquid phase instead of dissolving in the hot solvent, or when it separates from the cooling solution as an oil rather than crystals.[6] This can happen if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present.[6] To address this:

  • Add more solvent: The concentration of the solute may be too high. Add more of the hot solvent until the oil dissolves completely, then try cooling the solution again, perhaps more slowly.

  • Change the solvent system: Consider using a lower-boiling point solvent or a mixed solvent system.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites and induce crystallization.[7]

  • Seed the solution: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.

Q6: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A6: This is likely due to supersaturation.[6] Here are some techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod.[7]

  • Add a seed crystal of the pure compound.

  • Cool the solution in an ice bath to further decrease the solubility.

  • Reduce the volume of the solvent by evaporation and try to cool it again.[6]

Experimental Protocol: Recrystallization of this compound

This is a general protocol that may need to be optimized for your specific sample and scale.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (e.g., petroleum ether, ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot solvent until it does.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Quantitative Data

PropertyValueReference
Molecular FormulaC5H11NO[4][8]
Molecular Weight101.15 g/mol [4][8]
Melting Point57-61 °C[9]
Boiling Point67-69 °C (2 mmHg)[9]
Solubility in Water1 g/mL (clear)[10]
Solubility in Ethanol0.1 g/mL (clear)[9]
AppearanceColorless to pale yellow liquid or crystalline solid

Diagrams

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oiling_out Product Oils Out cool->oiling_out collect Collect Crystals crystals->collect Yes no_crystals No Crystals Form crystals->no_crystals No colored_crystals Crystals are Colored collect->colored_crystals low_yield Low Yield collect->low_yield troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Seed Crystals - Cool in Ice Bath - Reduce Solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Add More Solvent - Change Solvent - Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_color Troubleshoot: - Redissolve - Add Activated Charcoal - Hot Filter colored_crystals->troubleshoot_color troubleshoot_color->dissolve troubleshoot_yield Troubleshoot: - Check Mother Liquor - Optimize Solvent Volume - Ensure Complete Cooling low_yield->troubleshoot_yield troubleshoot_yield->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Reduction of 3-Piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-piperidone to its corresponding alcohol, 3-piperidinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of 3-piperidone?

The primary and expected product from the reduction of 3-piperidone is 3-hydroxypiperidine, also known as 3-piperidinol.

Q2: Which reducing agents are commonly used for this transformation?

Commonly employed reducing agents for the conversion of 3-piperidone to 3-piperidinol include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C).[1]

Q3: Are there any known common byproducts in this reaction?

While the reaction is generally efficient, several byproducts can form depending on the choice of reducing agent and reaction conditions. These may include:

  • Piperidine (B6355638): Resulting from the complete reduction (over-reduction) of the carbonyl group to a methylene (B1212753) group.

  • Unreacted 3-piperidone: Due to incomplete reaction.

  • Dimerization products: Potentially formed through side reactions of the starting material or intermediates.

  • N-Oxides: Although less common as a byproduct of reduction, they can be present if the starting material has been oxidized.

Q4: How can I minimize the formation of byproducts?

Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key parameters include the choice of a suitable reducing agent, reaction temperature, reaction time, and the purity of the starting materials. For instance, using a milder reducing agent like sodium borohydride can often prevent over-reduction.

Q5: What is a typical workup procedure for the reduction of 3-piperidone?

The workup procedure is dependent on the reducing agent used. For a reaction with NaBH₄ in a protic solvent like methanol (B129727) or ethanol, the reaction is often quenched by the addition of an acid to neutralize any remaining borohydride and then the product is extracted. For LiAlH₄ reductions, a careful quenching procedure, often involving the sequential addition of water and a sodium hydroxide (B78521) solution (Fieser workup), is necessary to safely handle the reactive aluminum species.[2] For catalytic hydrogenation, the catalyst is typically removed by filtration through Celite before the product is isolated from the filtrate.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the reduction of 3-piperidone.

Issue 1: Low Yield of 3-Piperidinol

Possible Causes and Solutions

Possible CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider extending the reaction time or adding a small, fresh portion of the reducing agent.
Degradation of Reducing Agent Hydride reducing agents like NaBH₄ and especially LiAlH₄ are sensitive to moisture. Ensure that the reagents are fresh and have been stored under anhydrous conditions. Using a new bottle of the reducing agent can often resolve this issue.
Suboptimal Reaction Temperature For NaBH₄ reductions, the reaction is often carried out at room temperature or slightly below. If the reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, for LiAlH₄, maintaining a low temperature (e.g., 0 °C) is crucial to prevent side reactions.
Impure Starting Material Impurities in the 3-piperidone starting material can interfere with the reaction. It is advisable to purify the starting material if its purity is questionable.
Losses During Workup and Purification 3-Piperidinol is a relatively polar and water-soluble compound. During aqueous workups, ensure thorough extraction with an appropriate organic solvent. Continuous extraction may be necessary for quantitative recovery. When performing column chromatography, select a suitable solvent system to ensure good separation and recovery.
Issue 2: Presence of Significant Amounts of Piperidine Byproduct

Possible Causes and Solutions

Possible CauseRecommended Action
Over-reduction with a Strong Reducing Agent Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can lead to the over-reduction of the carbonyl group to a methylene group, forming piperidine. If piperidine is a major byproduct, consider switching to a milder reducing agent like sodium borohydride (NaBH₄).
Harsh Reaction Conditions High reaction temperatures and prolonged reaction times can promote over-reduction, even with milder reducing agents. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction to stop it once the starting material is consumed.
Catalytic Hydrogenation Conditions In catalytic hydrogenation, the choice of catalyst, hydrogen pressure, and temperature can influence the selectivity. Using a less active catalyst or milder conditions (lower pressure and temperature) can help to avoid over-reduction.
Issue 3: Formation of Unknown Byproducts

Possible Causes and Solutions

Possible CauseRecommended Action
Dimerization or Condensation Reactions Under certain conditions, especially in the presence of base or acid, 3-piperidone can potentially undergo self-condensation reactions. Ensure that the reaction conditions are neutral if possible, or that any added acid or base is carefully controlled.
Reactions with Solvent Ensure that the solvent is inert under the reaction conditions. For example, when using LiAlH₄, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential.
Analysis of Byproducts To identify unknown byproducts, it is recommended to analyze the crude reaction mixture using techniques like GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Comparing the mass spectra of the byproducts with spectral libraries can help in their identification.

Experimental Protocols

Protocol 1: Reduction of N-Boc-3-piperidone using Sodium Borohydride

This protocol is adapted from the synthesis of 1-BOC-3-hydroxypiperidine.[6]

Materials:

  • N-Boc-3-piperidone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Boc-3-piperidone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-hydroxypiperidine.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Catalytic Hydrogenation of 3-Substituted Pyridine (B92270) (General Procedure)

This is a general procedure for the hydrogenation of a pyridine ring, which can be adapted for the reduction of 3-piperidone, although 3-piperidone itself is not aromatic.[3][7]

Materials:

  • 3-Piperidone

  • Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

  • Ethanol or acetic acid (solvent)

  • High-pressure hydrogenation vessel (autoclave)

  • Celite

Procedure:

  • In a suitable high-pressure hydrogenation vessel, dissolve 3-piperidone in the chosen solvent (e.g., ethanol).

  • Carefully add the catalyst (e.g., 5-10 mol% PtO₂ or Pd/C).

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the vessel).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-piperidinol.

  • Further purification can be achieved by distillation or column chromatography.

Visualizations

Reduction_Pathway 3-Piperidone 3-Piperidone 3-Piperidinol 3-Piperidinol 3-Piperidone->3-Piperidinol Reduction (e.g., NaBH4, H2/Pd-C) Piperidine Piperidine 3-Piperidinol->Piperidine Over-reduction (e.g., LiAlH4, harsh conditions)

Caption: Primary reduction pathway and potential over-reduction byproduct.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions Low_Yield Low Yield of 3-Piperidinol Check_Reaction_Completion Check Reaction Completion (TLC, GC-MS) Low_Yield->Check_Reaction_Completion Analyze_Byproducts Analyze Byproducts (GC-MS, LC-MS) Check_Reaction_Completion->Analyze_Byproducts Complete Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Check_Reaction_Completion->Optimize_Conditions Incomplete Change_Reagent Change Reducing Agent Analyze_Byproducts->Change_Reagent Over-reduction Purify_Starting_Material Purify Starting Material Analyze_Byproducts->Purify_Starting_Material Other Byproducts

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Troubleshooting Low Enantioselectivity in Enzymatic Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low enantioselectivity in enzymatic reductions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during stereoselective enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to low enantioselectivity in my enzymatic reduction?

Low enantioselectivity can stem from several factors related to the reaction conditions and the enzyme itself. The key aspects to investigate include the choice of co-solvent, the reaction pH, substrate concentration, and temperature. Additionally, the intrinsic properties of the enzyme and its interaction with the substrate play a crucial role.[1][2][3] Sub-optimal conditions can alter the enzyme's conformation, affecting the precise orientation of the substrate in the active site required for high stereoselectivity.[4]

Q2: How does the choice of co-solvent impact enantioselectivity?

Organic co-solvents are often necessary to dissolve hydrophobic substrates but can significantly influence enzyme activity, stability, and enantioselectivity.[5][6] The effect is highly dependent on the specific enzyme, substrate, and solvent combination. For instance, hydrophilic co-solvents like ethylene (B1197577) glycol and dimethyl sulfoxide (B87167) (DMSO) are often better tolerated by enzymes than more non-polar solvents like tetrahydrofuran (B95107) (THF).[5][6] In some cases, the addition of a co-solvent can dramatically increase enantioselectivity. For example, ethylene glycol and 1,4-dioxane (B91453) have been shown to positively impact the enantioselectivity of certain haloalkane dehalogenases.[5][6] Conversely, for some enzymes, increasing the concentration of a co-solvent like ethanol (B145695) can lead to a decrease in enantioselectivity.[7]

Q3: Can pH affect the enantioselectivity of my enzymatic reduction?

Yes, pH is a critical parameter. Each enzyme has an optimal pH range for maximum activity and enantioselectivity.[8][9][10][11] Deviations from this optimal pH can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate itself.[8][11] These changes can disrupt the specific interactions necessary for stereoselective binding, leading to a drop in enantioselectivity.[8][10] For instance, the buffer concentration and pH have been shown to have a strong effect on both the activity and enantioselectivity of ketoreductases.[12]

Q4: I'm observing a decrease in enantioselectivity at high substrate concentrations. Why is this happening?

While increasing substrate concentration generally increases the reaction rate up to a certain point (Vmax), it can sometimes have a negative impact on enantioselectivity.[13][14][15][16] At very high substrate concentrations, substrate inhibition might occur, or non-specific binding modes could become more prevalent, leading to a reduction in the enantiomeric excess (ee) of the product. It is crucial to determine the optimal substrate concentration for your specific enzyme-substrate system.

Q5: How can enzyme immobilization help improve low enantioselectivity?

Enzyme immobilization can be a powerful strategy to enhance both the stability and enantioselectivity of a biocatalyst.[17][18][19][20] By attaching the enzyme to a solid support, its conformation can be stabilized, sometimes in a more selective state.[21] Immobilization can also create a microenvironment around the enzyme that favors the desired stereochemical outcome. For example, a Klebsiella oxytoca esterase immobilized on Eupergit C 250L showed a significant increase in enantioselectivity for the hydrolysis of (R,S)-mandelates.[21]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with low enantioselectivity.

Problem: Low Enantiomeric Excess (ee) Observed

If you are observing a lower than expected enantiomeric excess in your product, follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_optimization Optimization Steps Start Low Enantioselectivity Observed CheckConditions Step 1: Verify Reaction Conditions Start->CheckConditions OptimizeSolvent Step 2: Optimize Co-solvent CheckConditions->OptimizeSolvent Conditions Confirmed OptimizepH Step 3: Optimize pH OptimizeSolvent->OptimizepH Inadequate Improvement Success Improved Enantioselectivity OptimizeSolvent->Success Success OptimizeTemp Step 4: Optimize Temperature OptimizepH->OptimizeTemp Inadequate Improvement OptimizepH->Success Success OptimizeSubstrate Step 5: Optimize Substrate Concentration OptimizeTemp->OptimizeSubstrate Inadequate Improvement OptimizeTemp->Success Success ConsiderImmobilization Step 6: Consider Enzyme Immobilization OptimizeSubstrate->ConsiderImmobilization Inadequate Improvement OptimizeSubstrate->Success Success ConsiderEngineering Step 7: Consider Enzyme Engineering ConsiderImmobilization->ConsiderEngineering Inadequate Improvement ConsiderImmobilization->Success Success ConsiderEngineering->Success Success

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Step 1: Verify Reaction Conditions

  • Question: Are all my reaction parameters (temperature, pH, concentrations) set as intended?

  • Action: Double-check all experimental parameters. Ensure accurate preparation of buffers and solutions. Rule out any simple experimental errors before proceeding to optimization.

Step 2: Optimize Co-solvent System

  • Question: Is the current co-solvent optimal for my enzyme and substrate?

  • Action: Screen a panel of water-miscible organic co-solvents at varying concentrations (e.g., 5-30% v/v).

  • Rationale: The polarity and nature of the co-solvent can significantly alter the enzyme's microenvironment and flexibility, thereby impacting enantioselectivity.[7] Some co-solvents may even compete with the substrate for the active site.[7]

Table 1: Effect of Co-solvents on Enantioselectivity (Hypothetical Data)

Co-solvent (10% v/v)Enantiomeric Excess (ee%)Relative Activity (%)
None (Aqueous Buffer)75100
DMSO8590
Isopropanol (B130326)60110
Ethylene Glycol9285
THF4550

Step 3: Optimize Reaction pH

  • Question: Am I operating at the optimal pH for my enzyme's enantioselectivity?

  • Action: Perform the reaction across a range of pH values using appropriate buffers. A narrow range (e.g., pH 6.0-8.5 in 0.5 unit increments) is a good starting point.

  • Rationale: The ionization state of critical amino acid residues in the active site is pH-dependent and crucial for stereoselective catalysis.[8][11]

Step 4: Optimize Reaction Temperature

  • Question: Could temperature be influencing the enantioselectivity?

  • Action: Investigate a range of temperatures (e.g., 20°C to 40°C).

  • Rationale: Temperature affects the enzyme's flexibility. While lower temperatures often improve enantioselectivity, this is not a universal rule, and a non-linear effect can sometimes be observed.[3]

Step 5: Optimize Substrate Concentration

  • Question: Is the substrate concentration too high, leading to reduced enantioselectivity?

  • Action: Run the reaction at several different substrate concentrations to identify the optimal level.

  • Rationale: High substrate concentrations can sometimes lead to substrate inhibition or non-productive binding, which can lower the observed enantioselectivity.[14][22]

Step 6: Consider Enzyme Immobilization

  • Question: Could immobilizing the enzyme improve its performance?

  • Action: Explore different immobilization techniques such as adsorption on hydrophobic resins or covalent attachment.[18][20]

  • Rationale: Immobilization can enhance enzyme stability and, in some cases, lock the enzyme in a more stereoselective conformation.[17][21]

Step 7: Consider Enzyme Engineering

  • Question: If optimization of reaction conditions is insufficient, can the enzyme itself be improved?

  • Action: If resources and expertise are available, consider protein engineering approaches like directed evolution or site-directed mutagenesis.[2][23][24]

  • Rationale: Modifying the amino acid sequence in and around the active site can reshape the substrate-binding pocket to favor the formation of the desired enantiomer.[1][25]

Experimental Protocols

Protocol 1: Screening of Co-solvents for Improved Enantioselectivity
  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of your substrate in a suitable solvent (e.g., DMSO or isopropanol).

    • Prepare a stock solution of your enzyme in the desired buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of the cofactor (e.g., NADH or NADPH) in the same buffer.

  • Reaction Setup:

    • In a series of microcentrifuge tubes or vials, add the buffer.

    • Add the desired volume of co-solvent to each tube to achieve the target final concentration (e.g., 5%, 10%, 20% v/v).

    • Add the cofactor and enzyme stock solutions to each tube.

    • Initiate the reaction by adding the substrate stock solution. The final reaction volume should be consistent across all samples.

  • Reaction Conditions:

    • Incubate the reactions at a constant temperature with agitation.

    • Take samples at regular time intervals.

  • Sample Analysis:

    • Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and vortexing.

    • Separate the organic layer.

    • Analyze the conversion and enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: General Stereoselectivity Assay

This protocol outlines a general method for determining the enantioselectivity of an enzymatic reduction.

StereoselectivityAssay cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis NodeA Prepare Buffer, Substrate, Cofactor, and Enzyme Solutions NodeB Combine Reactants and Initiate Reaction NodeA->NodeB NodeC Incubate at Controlled Temperature and Agitation NodeB->NodeC NodeD Quench Reaction and Extract Product NodeC->NodeD NodeE Analyze by Chiral HPLC or GC NodeD->NodeE NodeF Determine Conversion and Enantiomeric Excess NodeE->NodeF

Caption: Workflow for a general stereoselectivity assay.

  • Reaction Mixture Preparation:

    • To a final volume of 1 mL in a suitable reaction vessel, add:

      • 100 mM phosphate buffer (pH 7.0)

      • 10 mM substrate

      • 10 mM NADH or NADPH

      • 10% v/v isopropanol (for cofactor regeneration, if applicable)

      • Appropriate amount of enzyme (e.g., 0.1 - 1 mg/mL)

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for a set period (e.g., 8 hours).

  • Work-up and Extraction:

    • After the incubation period, extract the reaction mixture with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic layer.

  • Analysis:

    • Filter the organic extract through a 0.22-μm syringe filter.

    • Analyze the sample using a chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method to separate the enantiomers of the product and determine the conversion and enantiomeric excess.[23]

References

Stability of 3-Hydroxypiperidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of 3-hydroxypiperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a stable crystalline solid under recommended storage conditions.[1][2] It is soluble in water and various organic solvents.[3] However, its stability can be compromised by exposure to incompatible materials, such as strong oxidizing agents, and extreme pH conditions.[1][3] Like many active pharmaceutical ingredients (APIs), its stability is a critical parameter that should be assessed, often through forced degradation studies, to understand its degradation pathways.[3][4][5]

Q2: How should this compound be stored to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry place, typically between 2-8°C.[1][2] The container should be tightly sealed to protect it from moisture and air.[1] It is crucial to store it away from incompatible substances, particularly strong oxidizing agents.[1][3]

Q3: What are the likely degradation pathways for this compound under acidic and basic conditions?

  • Under acidic conditions: Protonation of the hydroxyl group can facilitate its elimination as a water molecule, potentially leading to the formation of an unsaturated piperidine (B6355638) derivative (e.g., 1,2,3,4-tetrahydropyridine or 1,2,3,6-tetrahydropyridine) after subsequent rearrangement.

  • Under basic conditions: While generally more stable, strong basic conditions at elevated temperatures could potentially promote oxidation of the secondary alcohol to a ketone (3-piperidone), especially in the presence of an oxidizing agent.

Forced degradation studies are the standard approach to definitively identify and characterize such degradation products.[4][5]

Q4: Are there any known incompatibilities with common pharmaceutical excipients?

A4: Direct compatibility studies for this compound with a wide range of excipients are not extensively published. However, based on its functional groups, potential incompatibilities could arise. For instance, as a secondary amine, it could react with reducing sugars (like lactose) via the Maillard reaction, especially under heat and humidity. Acidic excipients could also impact its stability by creating a low pH environment.[6] Therefore, thorough drug-excipient compatibility studies are highly recommended during formulation development.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in an Acidic Formulation

Symptoms:

  • Loss of assay of this compound in stability samples.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Changes in the physical appearance of the formulation (e.g., color change).

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Low pH Environment Buffer the formulation to a higher pH if the API's therapeutic activity is not compromised.The piperidine ring nitrogen is basic and will be protonated at low pH. The hydroxyl group can also be protonated, making it a good leaving group and susceptible to elimination reactions.
Presence of Incompatible Excipients Conduct a systematic drug-excipient compatibility study with all formulation components.Acidic excipients can create a micro-environment that accelerates degradation.[6]
Elevated Temperature Review storage and processing temperatures. Store the formulation at recommended lower temperatures.Acid-catalyzed degradation is often accelerated by heat.
Issue 2: Instability Observed in a Basic Formulation

Symptoms:

  • A gradual decrease in the concentration of this compound over time.

  • Formation of a new peak corresponding to a more polar compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Oxidation Incorporate an antioxidant into the formulation. Ensure manufacturing and storage are performed under an inert atmosphere (e.g., nitrogen).The secondary alcohol in this compound can be susceptible to oxidation to a ketone, a reaction that can be favored under basic conditions in the presence of oxygen or other oxidizing agents.
Reaction with Carbon Dioxide Minimize exposure of the formulation to air.The basic nitrogen atom can react with atmospheric carbon dioxide to form a carbamate (B1207046) salt, which might be reversible but could affect the assay results.

Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate potential stability profiles.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Product (Hypothetical)
0.1 M HCl24 hours60°C15%Tetrahydropyridine isomer
0.1 M NaOH24 hours60°C8%3-Piperidone
3% H₂O₂24 hours25°C12%3-Piperidone and N-oxide derivatives
Thermal48 hours80°C5%Minor unidentified products
Photolytic (ICH Q1B)1.2 million lux hours25°C<2%Not significant

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of the stock solution to the same conditions.

    • Analyze the samples after the exposure period.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Characterize significant degradation products using techniques like LC-MS and NMR.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonation Protonation of -OH group This compound->Protonation + H⁺ Intermediate Protonated Intermediate Protonation->Intermediate Elimination Elimination of H₂O Intermediate->Elimination - H₂O Carbocation Piperidinyl Carbocation Elimination->Carbocation Rearrangement Rearrangement Carbocation->Rearrangement DegradationProduct Tetrahydropyridine Isomers Rearrangement->DegradationProduct Basic_Oxidative_Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation [O], OH⁻ DegradationProduct 3-Piperidone Oxidation->DegradationProduct Experimental_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API This compound (1 mg/mL Stock Solution) API->Acid API->Base API->Oxidative API->Thermal API->Photo Characterization Degradant Characterization (LC-MS, NMR) Analysis->Characterization Report Stability Profile Report Characterization->Report

References

Preventing racemization of chiral 3-Hydroxypiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of chiral 3-hydroxypiperidine derivatives during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of chiral this compound derivatives, leading to a loss of enantiomeric purity.

Q1: I am observing a significant loss of enantiomeric excess (ee) after the N-deprotection of my Boc-protected this compound. What could be the cause and how can I prevent it?

A1: Loss of enantiomeric excess during N-Boc deprotection is a common issue, often caused by harsh acidic conditions or elevated temperatures, which can facilitate racemization.

Possible Causes:

  • Strong Acid: The use of strong, concentrated acids can create an environment conducive to racemization.

  • High Temperature: Elevated temperatures accelerate the rate of racemization.

  • Prolonged Reaction Time: Extended exposure to acidic conditions increases the likelihood of racemization.

Troubleshooting Steps & Solutions:

ConditionRecommendation
Acid Selection Use milder acidic conditions. For instance, instead of neat trifluoroacetic acid (TFA), consider using a solution of HCl in an ethereal solvent like dioxane or diethyl ether.
Temperature Perform the deprotection at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
Protecting Group If racemization persists, consider using an alternative N-protecting group that can be removed under orthogonal conditions (e.g., Cbz group removed by hydrogenolysis).

A logical workflow for troubleshooting N-Boc deprotection is illustrated below:

G cluster_acid Acidic Conditions cluster_temp Temperature Control cluster_time Reaction Time start Racemization observed during N-Boc deprotection acid Evaluate Acidic Conditions start->acid temp Control Reaction Temperature acid->temp If racemization persists acid_q Using strong acid (e.g., neat TFA)? time Monitor Reaction Time temp->time If racemization persists temp_q Reaction at elevated temperature? pg Consider Alternative Protecting Group time->pg If racemization persists time_q Prolonged reaction time? solution Racemization Minimized pg->solution acid_a Switch to milder acid (e.g., HCl in dioxane). acid_q->acid_a Yes acid_a->temp temp_a Perform reaction at 0°C to rt. temp_q->temp_a Yes temp_a->time time_a Monitor reaction closely and quench upon completion. time_q->time_a Yes time_a->pg

Troubleshooting workflow for racemization during N-Boc deprotection.

Q2: My chiral this compound derivative is showing signs of racemization during purification by column chromatography on silica (B1680970) gel. How can I mitigate this?

A2: Silica gel is weakly acidic and can sometimes promote racemization of sensitive compounds, especially if the compound is on the column for an extended period.

Troubleshooting Steps & Solutions:

ParameterRecommendation
Stationary Phase Consider using a deactivated stationary phase. You can deactivate silica gel by treating it with a solution of triethylamine (B128534) in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate).
Elution Time Optimize your solvent system to ensure your compound elutes as quickly as possible without sacrificing separation.
Alternative Purification If the problem persists, consider alternative purification methods such as crystallization or preparative thin-layer chromatography (prep-TLC) which may reduce contact time with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for chiral this compound derivatives?

A1: The primary mechanism of racemization for chiral this compound, a type of chiral secondary alcohol, often involves a reversible oxidation-reduction sequence. Under certain conditions, particularly with a base and a suitable catalyst or at high temperatures, the hydroxyl group can be oxidized to a ketone (a 3-piperidone). This ketone is achiral. Subsequent reduction of the ketone can occur from either face, leading to a mixture of both enantiomers. Harsh basic conditions at high temperatures can directly lead to racemization. For instance, heating (R)-N-benzyl-3-hydroxypiperidine with potassium hydroxide (B78521) at 180°C results in complete racemization.[1]

The proposed mechanism for base-catalyzed racemization is illustrated below:

G R_alcohol (R)-3-Hydroxypiperidine Ketone 3-Piperidone (achiral intermediate) R_alcohol->Ketone Oxidation (e.g., base, high temp) Ketone->R_alcohol Reduction S_alcohol (S)-3-Hydroxypiperidine Ketone->S_alcohol Reduction

Simplified mechanism of racemization for this compound.

Q2: How do pH and temperature affect the enantiomeric purity of this compound derivatives?

A2: Both pH and temperature are critical factors that can significantly impact the enantiomeric purity of this compound derivatives.

  • pH: Basic conditions are known to promote racemization. The rate of racemization generally increases with increasing pH. For many chiral amines and alcohols, this is due to the increased rate of deprotonation or oxidation under basic conditions.

  • Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for racemization, thus increasing its rate.[2] In biocatalytic reductions to produce chiral 3-hydroxypiperidines, while the reaction rate may increase with temperature up to a certain point, excessive heat can denature the enzyme and may also affect the stability of the chiral product.

The following table summarizes the effect of temperature on the enzymatic synthesis of (S)-N-Boc-3-hydroxypiperidine, highlighting that while enzyme activity is temperature-dependent, the chiral selectivity may remain high within the optimal temperature range.

Temperature (°C)Reaction RateChiral Selectivity (% ee)
25Moderate>99%
35-40Optimal>99%
45Decreased>99%

Q3: What are the recommended starting points for developing a chiral HPLC method to determine the enantiomeric excess of my this compound derivative?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of chiral this compound derivatives. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point.

A general workflow for developing a chiral HPLC method is as follows:

G start Start Method Development csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp mobile_phase Screen Mobile Phases (Normal Phase & Reversed Phase) csp->mobile_phase optimize Optimize Separation (Flow rate, Temperature, Additives) mobile_phase->optimize validate Validate Method (Resolution, Linearity, Precision) optimize->validate end Method Developed validate->end

Workflow for chiral HPLC method development.

A summary of typical starting conditions for the chiral separation of N-Boc-3-hydroxypiperidine is provided in the table below.[3]

ParameterCondition
Column Chiralpak IC-3 (250 x 4.6 mm, 3 µm)
Mobile Phase n-Hexane / Isopropyl Alcohol (IPA) with 0.1% TFA
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 40°C
Detection UV at 210 nm

Experimental Protocols

Protocol 1: Enantioselective Biocatalytic Reduction of N-Boc-3-piperidone

This protocol describes the synthesis of (S)-N-Boc-3-hydroxypiperidine using a ketoreductase (KRED) enzyme with cofactor recycling.[4]

Materials:

  • N-Boc-3-piperidone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • NADP⁺

  • Phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ethyl acetate

Procedure:

  • Prepare a reaction mixture containing N-Boc-3-piperidone (e.g., 100 g/L), D-glucose (e.g., 110 g/L), and NADP⁺ (e.g., 0.1 g/L) in 100 mM phosphate buffer (pH 7.5).

  • Add the ketoreductase and glucose dehydrogenase to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30°C).

  • Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Chiral HPLC Analysis of N-Boc-3-hydroxypiperidine Enantiomers

This protocol provides a method for the analytical separation of (R)- and (S)-N-Boc-3-hydroxypiperidine.[3]

Instrumentation and Conditions:

  • HPLC System: Standard HPLC with UV detector.

  • Column: Chiralpak IC-3 (250 x 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropyl Alcohol (IPA) in a ratio of 95:5 (v/v) containing 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram and determine the retention times for the (R) and (S) enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 3-hydroxypyridine (B118123). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning during this critical synthetic step.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Decreased or No Catalytic Activity

Q: My hydrogenation of 3-hydroxypyridine is showing low to no conversion. What are the likely causes?

A: Low or no conversion is most commonly attributed to catalyst deactivation. The primary mechanisms are:

  • Poisoning: Strong chemisorption of impurities onto the active metal sites of the catalyst.

  • Fouling (Coking): Physical deposition of carbonaceous materials on the catalyst surface, blocking active sites.

  • Sintering: Thermal agglomeration of metal particles, leading to a decrease in active surface area.[1]

Troubleshooting Workflow for Decreased Activity

start Low/No Conversion Observed check_poisons Analyze Feedstock and Solvent for Poisons (e.g., Sulfur, other N-heterocycles) start->check_poisons poisons_detected Poisons Detected check_poisons->poisons_detected Yes no_poisons No Poisons Detected check_poisons->no_poisons No check_coking Suspect Coking? (High Temperature/Pressure) check_sintering Suspect Sintering? (Excessive Temperature) check_coking->check_sintering No regenerate_coked Regenerate Coked Catalyst check_coking->regenerate_coked Yes optimize_temp Optimize Reaction Temperature check_sintering->optimize_temp Yes no_activity Activity Not Restored (Consider new catalyst) check_sintering->no_activity No regenerate_poisoned Regenerate Poisoned Catalyst poisons_detected->regenerate_poisoned no_poisons->check_coking activity_restored Activity Restored regenerate_poisoned->activity_restored regenerate_poisoned->no_activity regenerate_coked->activity_restored regenerate_coked->no_activity optimize_temp->activity_restored

Troubleshooting workflow for decreased catalyst activity.

Issue 2: Poor Selectivity

Q: My reaction is producing significant byproducts instead of the desired 3-hydroxypiperidine. How can I improve selectivity?

A: Poor selectivity can be caused by several factors:

  • Catalyst Type: The choice of metal (e.g., Pd, Pt, Rh) and support can influence selectivity.[1]

  • Reaction Conditions: Temperature, pressure, and solvent can all affect the reaction pathway. Higher temperatures may lead to over-hydrogenation or side reactions.[1]

  • Substrate/Product Inhibition: 3-hydroxypyridine or the product, this compound, can act as poisons, altering the catalyst's surface and leading to different reaction pathways.[1]

Logical Steps to Improve Selectivity

start Poor Selectivity Observed screen_catalysts Screen Different Catalysts (Pd, Pt, Rh) and Supports start->screen_catalysts optimize_conditions Optimize Reaction Conditions (Temperature, Pressure, Solvent) screen_catalysts->optimize_conditions adjust_additives Adjust Additives (e.g., Acetic Anhydride) optimize_conditions->adjust_additives analyze_intermediates Analyze for Partially Hydrogenated Intermediates adjust_additives->analyze_intermediates improved_selectivity Improved Selectivity analyze_intermediates->improved_selectivity

Steps to troubleshoot and improve reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of 3-hydroxypyridine?

A1: The most frequently encountered catalyst poisons include:

  • Sulfur Compounds: Even at parts-per-billion (ppb) levels, compounds like hydrogen sulfide (B99878) (H₂S) and thiophenes can severely deactivate noble metal catalysts.[1]

  • Nitrogen-Containing Compounds: 3-hydroxypyridine itself, the product this compound, and other nitrogen-containing heterocycles can act as poisons by strongly adsorbing to the catalyst's active sites. This is often referred to as self-poisoning or product inhibition.[1]

  • Carbon Monoxide (CO): If present as an impurity in the hydrogen gas stream, CO can act as a strong inhibitor.[1]

  • Halides: Halogenated compounds can also poison the catalyst.[1]

Q2: How can I differentiate between poisoning, coking, and sintering?

A2:

  • Poisoning is a chemical deactivation where impurities bind to active sites. It can be indicated by a rapid loss of activity, even with trace amounts of known poisons in the feedstock.

  • Coking or fouling is the physical blockage of active sites by carbonaceous deposits, often resulting in a more gradual decline in activity, especially in high-temperature reactions.

  • Sintering is the thermal agglomeration of metal particles, leading to a loss of active surface area. This is typically observed after exposure to excessively high temperatures.[1]

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, regeneration is possible. The method depends on the nature of the poison:

  • For Sulfur Poisoning: Treatment with a hydrogen stream at high temperatures (e.g., 400-500°C) can help remove some sulfur species. Oxidative treatments can also be employed but may alter the catalyst's properties.

  • For Nitrogen Compound (Self-Poisoning/Product Inhibition): A simple wash with a suitable solvent or a mild acidic solution may be sufficient to remove the strongly adsorbed molecules.

  • For Coking: Controlled oxidation by passing a dilute stream of oxygen over the catalyst at elevated temperatures (e.g., 300-500°C) can burn off carbonaceous deposits.[1]

General Catalyst Regeneration Workflow

start Deactivated Catalyst purge_inert Purge with Inert Gas (e.g., N2, Ar) start->purge_inert treatment Select Regeneration Treatment purge_inert->treatment h2_treatment Hydrogen Treatment (for Sulfur Poisoning) treatment->h2_treatment Sulfur oxidative_treatment Controlled Oxidation (for Coking) treatment->oxidative_treatment Coke solvent_wash Solvent Wash (for Product Inhibition) treatment->solvent_wash Product cool_down Cool Down Under Inert Atmosphere h2_treatment->cool_down oxidative_treatment->cool_down solvent_wash->cool_down activity_check Check Catalyst Activity cool_down->activity_check restored Activity Restored activity_check->restored Yes not_restored Activity Not Restored activity_check->not_restored No

General workflow for catalyst regeneration.

Data Presentation

Table 1: Qualitative Impact of Common Poisons on Catalyst Performance in Pyridine Hydrogenation

Poison TypeCatalyst Typically AffectedObserved Effect on ActivityEffect on SelectivityReversibility/Regeneration
Sulfur Compounds (e.g., H₂S, Thiophenes)Pd, Pt, Rh, NiSevere and rapid deactivation, even at ppb levels.Can alter selectivity by selectively poisoning certain sites.Difficult; high-temperature H₂ or oxidative treatment may partially restore activity.
Nitrogen Compounds (Substrate/Product)Pd, Pt, RhInhibition of reaction rate; can be significant.Can influence selectivity by altering the catalyst surface.Generally reversible with solvent washing or mild acid treatment.
Carbon Monoxide Pd, Pt, RhStrong inhibition due to competitive adsorption.Can affect selectivity.Reversible by removing CO from the feed stream.
Halides Pd, PtDeactivation.Can alter selectivity.Can be difficult to reverse.

Table 2: Typical Reaction Conditions for Pyridine Hydrogenation

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Typical ObservationsReference
Rh₂O₃Functionalized PyridinesTrifluoroethanol405High activity and tolerance for various functional groups.[2][3]
Pd/CPyridineAcetic AcidRoom Temp.1 (H₂ balloon)Acetic acid as solvent enhances reaction rate.[4]
PtO₂3-HydroxypyridineAcetic Anhydride401Rapid hydrogenation; product requires hydrolysis.[5]
Rh/C2,6-LutidineHexafluoroisopropanolAmbient50Active for substituted pyridines.[2]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation of 3-Hydroxypyridine using Pd/C

Materials:

  • 3-Hydroxypyridine

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Reaction flask (e.g., Parr shaker bottle or round-bottom flask)

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Catalyst Handling: In a fume hood, carefully add the 10% Pd/C catalyst to the reaction flask under an inert atmosphere. Caution: Pd/C can be pyrophoric.[6]

  • Solvent Addition: Add anhydrous ethanol to the flask to create a slurry.

  • Substrate Addition: Dissolve the 3-hydroxypyridine in anhydrous ethanol and add the solution to the reaction flask.

  • System Purge: Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) three to five times to remove all oxygen.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 1-5 bar for balloon hydrogenation, or higher for a Parr apparatus).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 50°C) and monitor the reaction progress by techniques such as TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with the reaction solvent.[6]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., crystallization or chromatography).

Protocol 2: Hydrogenation of 3-Hydroxypyridine using Rh₂O₃

This protocol is adapted from the hydrogenation of functionalized pyridines.[2][3][7]

Materials:

  • 3-Hydroxypyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen gas supply

  • Inert gas (Nitrogen or Argon)

  • Autoclave or high-pressure reaction vessel

  • Stirring apparatus

Procedure:

  • Vessel Preparation: To a glass vial equipped with a stirrer bar, add 3-hydroxypyridine (e.g., 0.8 mmol) and Rh₂O₃ (e.g., 1 mg, 0.5 mol%).

  • Solvent Addition: Add TFE (e.g., 1 mL) to the vial.

  • System Setup: Place the vial in an autoclave. Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas three times.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 bar). Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir for the allocated time (e.g., 16 hours).

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas in a fume hood.

  • Analysis: Analyze the reaction mixture by suitable methods (e.g., NMR, GC-MS) to determine conversion and yield. The product can be isolated by removing the solvent and purifying as necessary.

References

Technical Support Center: Enhancing the Solubility of 3-Hydroxypiperidine for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Hydroxypiperidine for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a white to light yellow crystalline solid. It is highly soluble in water and soluble in polar protic solvents like ethanol (B145695) and methanol.[1][2][3] Its solubility in other common organic solvents can vary, and it is generally less soluble in non-polar solvents.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

If you are encountering solubility issues with this compound, consider the following initial troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Polar solvents are generally a better choice.

  • Purity Check: Impurities can sometimes affect the solubility of a compound. Verify the purity of your this compound.

  • Gentle Heating: Gently warming the mixture can help increase the dissolution rate. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and improve dissolution.

Q3: Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy to enhance the solubility of organic compounds. For this compound, adding a water-miscible polar aprotic solvent in which it is also soluble, such as a small amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to your primary reaction solvent can significantly improve its solubility.

Q4: How does pH affect the solubility of this compound?

This compound is a basic compound. In acidic conditions (pH < pKa), the piperidine (B6355638) nitrogen can be protonated to form a more soluble salt, 3-hydroxypiperidinium. Therefore, adjusting the pH of aqueous reaction mixtures to be slightly acidic can significantly enhance its solubility.

Q5: Is forming a salt of this compound a viable strategy to increase its solubility?

Absolutely. Converting this compound to its hydrochloride (HCl) salt is a standard and effective method to dramatically increase its aqueous solubility. The hydrochloride salt of this compound is known to be soluble in water, methanol, and ethanol.

Troubleshooting Guides

Issue 1: this compound is not dissolving in a non-polar organic solvent (e.g., hexane, toluene).
  • Explanation: this compound is a polar molecule due to the presence of the hydroxyl (-OH) and amine (-NH) groups, which can participate in hydrogen bonding. Non-polar solvents lack the ability to effectively solvate polar molecules.

  • Solution:

    • Change of Solvent: If the reaction chemistry allows, switch to a more polar solvent such as ethanol, methanol, or isopropanol.

    • Use of a Co-solvent: If the primary solvent cannot be changed, try adding a minimal amount of a polar co-solvent like DMSO or DMF to the reaction mixture to aid in dissolution. Start with a small percentage (e.g., 1-5% v/v) and gradually increase if necessary, keeping in mind the potential impact on your reaction.

Issue 2: My aqueous solution of this compound is cloudy or forms a precipitate.
  • Explanation: This may occur if the pH of the aqueous solution is neutral or basic, where this compound exists predominantly as the less soluble free base.

  • Solution:

    • pH Adjustment: Lower the pH of the solution by adding a dilute acid (e.g., 0.1 M HCl) dropwise until the solution becomes clear. The target pH should be below the pKa of the piperidine nitrogen to ensure the formation of the soluble protonated form.

    • Salt Formation: For reactions in aqueous media, consider using the pre-formed this compound hydrochloride salt for better solubility from the start.

Issue 3: After adding a reagent, my previously dissolved this compound precipitates out of solution.
  • Explanation: The addition of another reagent can change the overall polarity or pH of the reaction mixture, leading to a decrease in the solubility of this compound.

  • Solution:

    • Order of Addition: Experiment with changing the order of reagent addition. It might be beneficial to add the problematic reagent before this compound.

    • Slower Addition: Add the reagent that causes precipitation more slowly and with vigorous stirring to allow the mixture to remain homogeneous.

    • Increase Co-solvent Amount: If a co-solvent is being used, a slight increase in its proportion may help maintain the solubility of all components.

Data Presentation

CompoundSolventReported Solubility
This compoundWater1 g/mL (1000 mg/mL)[4]
This compoundEthanol0.1 g/mL (100 mg/mL)[3]
This compoundMethanolSoluble
This compound HClWaterSoluble
This compound HClMethanolSoluble
This compound HClEthanolSoluble

Note: "Soluble" indicates that the source mentions solubility but does not provide a specific quantitative value. Further experimental determination is recommended for precise concentrations.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent

This protocol describes how to use a co-solvent to improve the solubility of this compound in a primary reaction solvent.

  • Solvent Selection: Choose a co-solvent in which this compound is known to be highly soluble, such as DMSO or DMF. The co-solvent must be miscible with the primary reaction solvent and inert to the reaction conditions.

  • Initial Dissolution: In a separate vial, dissolve the required amount of this compound in a minimal volume of the chosen co-solvent.

  • Addition to Reaction: Slowly add the this compound/co-solvent solution to the primary reaction solvent with vigorous stirring.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the desired solubility has been achieved.

  • Optimization: If precipitation occurs, a slightly larger volume of the co-solvent can be used in the initial dissolution step. It is crucial to use the minimum amount of co-solvent necessary to avoid significantly altering the reaction conditions.

Protocol 2: pH Adjustment for Enhanced Aqueous Solubility

This protocol details the steps for increasing the solubility of this compound in an aqueous solution by adjusting the pH.

  • Suspension: Suspend the desired amount of this compound in the aqueous reaction medium.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the suspension.

  • Acid Addition: Slowly add a dilute solution of a non-interfering acid (e.g., 0.1 M HCl or 0.1 M acetic acid) dropwise to the suspension while stirring continuously.

  • Dissolution Point: Continue adding the acid until the this compound fully dissolves and the solution becomes clear.

  • Final pH: Record the final pH of the solution. Ensure this pH is compatible with your intended reaction. If necessary, a buffer can be used to maintain the desired pH throughout the reaction.

Protocol 3: Preparation of this compound Hydrochloride

This protocol outlines the synthesis of this compound hydrochloride to improve its solubility in polar solvents for subsequent reactions.

  • Dissolution: Dissolve this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: While stirring the solution, slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible organic solvent (e.g., HCl in diethyl ether).

  • Precipitation: The this compound hydrochloride will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent used for the reaction to remove any unreacted starting material.

  • Drying: Dry the this compound hydrochloride salt under vacuum to remove any residual solvent. The dried salt can then be used for reactions requiring higher aqueous solubility.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound solvent_check Is the solvent polar? start->solvent_check nonpolar_solvent Use a polar solvent or add a co-solvent (e.g., DMSO, DMF) solvent_check->nonpolar_solvent No polar_solvent Is the medium aqueous? solvent_check->polar_solvent Yes end_soluble End: Soluble nonpolar_solvent->end_soluble aqueous_medium Adjust pH to be acidic (e.g., add dilute HCl) polar_solvent->aqueous_medium Yes organic_medium Consider gentle heating or sonication polar_solvent->organic_medium No salt_formation For persistent issues, consider forming the Hydrochloride salt aqueous_medium->salt_formation aqueous_medium->end_soluble organic_medium->salt_formation organic_medium->end_soluble salt_formation->end_soluble

Caption: A logical workflow for troubleshooting the solubility of this compound.

Solubility_Enhancement_Methods main Improving this compound Solubility method1 Co-Solvent Addition main->method1 method2 pH Adjustment main->method2 method3 Salt Formation main->method3 sub_method1 Use of polar aprotic solvents (DMSO, DMF) method1->sub_method1 sub_method2 Acidification of aqueous solutions to form the soluble salt method2->sub_method2 sub_method3 Conversion to Hydrochloride (HCl) salt method3->sub_method3

Caption: Key methods for enhancing the solubility of this compound.

References

Technical Support Center: Catalyst Removal from 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts during the synthesis and purification of 3-Hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual metal catalysts found in the synthesis of this compound?

A1: The synthesis of this compound often involves the hydrogenation of pyridine (B92270) precursors. Therefore, common residual catalysts include Platinum Group Metals (PGM) such as Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru), as well as other transition metals like Nickel (Ni).[1] The specific catalyst residue will depend on the synthetic route employed.

Q2: Why is the complete removal of these catalyst residues critical?

A2: Residual metal catalysts offer no therapeutic benefit and can pose significant risks to patient safety due to their potential toxicity.[2] Regulatory agencies like the FDA and EMA have established strict limits for metal impurities in Active Pharmaceutical Ingredients (APIs).[1] Furthermore, residual catalysts can interfere with downstream chemical reactions or biological assays.

Q3: What are the acceptable limits for residual catalysts in pharmaceutical products?

A3: The acceptable limits are defined by the Permitted Daily Exposure (PDE), which varies depending on the metal's toxicity, the drug's route of administration, and the daily dosage.[3] These PDE values are often translated into concentration limits in parts per million (ppm). For instance, a common specification for palladium is 10 ppm.

Q4: My this compound solution has a dark color even after filtering the heterogeneous catalyst. What does this indicate?

A4: A persistent color (e.g., black, brown, or orange) after the filtration of a heterogeneous catalyst like Palladium on carbon (Pd/C) often suggests the presence of soluble or colloidal metal species that have leached into the reaction mixture.[4] These fine particles are not removed by standard filtration and require more advanced purification techniques.

Q5: Can I use the same purification method for all types of residual catalysts?

A5: Not necessarily. The effectiveness of a purification method depends on the nature of the catalyst (heterogeneous vs. homogeneous), the state of the metal (e.g., oxidation state), and the properties of the target molecule, this compound. For instance, the amine group in this compound can act as a ligand, forming stable complexes with the metal, making it harder to remove.[5] A screening of different methods is often recommended.

Troubleshooting Guides

Issue 1: Black particles of heterogeneous catalyst (e.g., Pd/C, Rh/C) remain in the filtrate.
  • Cause: The filter medium is not fine enough to capture all the catalyst particles.

  • Solution 1: Use a Finer Filter Aid. Filtration through a pad of Celite® is a highly effective method for removing fine catalyst particles.[6][7]

  • Solution 2: Optimize Filtration Technique. Ensure the filter paper is properly seated in the funnel and is not torn. Avoid disturbing the filter cake during filtration.[1]

Issue 2: The purified this compound still contains unacceptable levels of soluble or colloidal catalyst.
  • Cause: The catalyst has leached into the reaction mixture as soluble species or has formed fine colloidal particles that pass through standard filters.[4][8]

  • Solution 1: Activated Carbon Treatment. Activated carbon can effectively adsorb dissolved metal species. However, it may also adsorb the product, leading to yield loss.[5][9]

  • Solution 2: Metal Scavengers. Use solid-supported scavenger resins with functional groups that have a high affinity for the specific metal. Thiol-based, amine-based, or triazine-based scavengers are common choices.[5][10]

  • Solution 3: Recrystallization. In some cases, careful recrystallization of the this compound product can help to exclude metal impurities from the crystal lattice.[1]

Issue 3: Low recovery of this compound after purification with activated carbon.
  • Cause: Activated carbon is a non-selective adsorbent and can bind to the polar this compound product.[9]

  • Solution 1: Optimize Carbon Loading and Contact Time. Reduce the amount of activated carbon used (e.g., start with 1-2 wt% relative to the product) and shorten the stirring time. Monitor both catalyst removal and product recovery.

  • Solution 2: Use a More Selective Scavenger. Switch to a functionalized scavenger resin that has a higher selectivity for the target metal over your product.[11]

Data Presentation: Efficiency of Metal Scavengers

The following tables summarize the efficiency of various scavengers for the removal of Palladium, Ruthenium, and Rhodium. The performance can vary based on the specific catalyst complex, solvent, temperature, and reaction time.

Table 1: Palladium Scavenger Efficiency

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Activated Carbon125012~99[12]
ISOLUTE® Si-TMT1668161~90.3[11]
SiliaMetS® Thiol166870~95.8[11]
Biotage® MP-TMT852< 5>99.4[13]
PhosphonicS SPM322100< 10.5>99.5[14]

Table 2: Ruthenium Scavenger Efficiency

Scavenger TypeInitial Ru (ppm)Final Ru (ppm)Removal Efficiency (%)Reference
SiliaMetS® DMT5001.2~99.8[10]
SiliaMetS® Thiourea5001.7~99.7[10]
ISOLUTE® SCX-2500< 5>99[15]
Apeiron SnatchCat™-< 10-[16]

Table 3: Rhodium Scavenger Efficiency

Scavenger TypeInitial Rh (mg/kg)Final Rh (mg/kg)Removal Efficiency (%)Reference
SiliaCarb CA192539~98.0[17]
SiliaMetS® Diamine1925~1155~40[17]
SiliaMetS® Triamine1925~1155~40[17]
Carboxen® 1005125015~98.8[12]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalysts by Filtration through Celite®

This protocol is a standard first step for removing solid catalysts like Pd/C.

  • Preparation of the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Prepare a slurry of Celite® (1-2 cm thick layer) in the reaction solvent.

    • Carefully pour the slurry onto the filter paper to form a uniform pad.

    • Gently apply a vacuum to settle the pad and remove excess solvent.[1]

  • Filtration:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.

    • Slowly pour the diluted reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad.

    • Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the this compound.

  • Product Isolation:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.

Protocol 2: Removal of Soluble Catalysts using Activated Carbon

This protocol is suitable for removing dissolved or colloidal metal species.

  • Preparation:

    • Dissolve the crude this compound in a suitable solvent.

    • Add activated carbon (typically 1-10 wt% relative to the crude product) to the solution.[5][9]

  • Adsorption:

    • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[5]

  • Removal of Carbon:

    • Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is sufficiently thick to prevent fine carbon particles from passing through.[5]

  • Product Isolation:

    • Wash the carbon/Celite® cake with fresh solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Analyze the final product for residual metal content using ICP-MS or ICP-OES.

Protocol 3: Removal of Soluble Catalysts using a Scavenger Resin (Batch Method)

This protocol utilizes a selective solid-supported scavenger for more targeted metal removal.

  • Preparation:

    • Dissolve the crude this compound in an appropriate solvent (e.g., THF, DCM, Ethyl Acetate).

    • Add the selected scavenger resin (typically 3-5 molar equivalents relative to the initial amount of catalyst used).[5]

  • Scavenging:

    • Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[5]

  • Removal of Resin:

    • Filter the mixture to remove the solid-supported scavenger. A simple filtration is usually sufficient.

  • Product Isolation:

    • Wash the resin with fresh solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Quantify the remaining palladium content using ICP-MS to confirm removal to acceptable levels.

Mandatory Visualizations

experimental_workflow cluster_start Start: Crude this compound cluster_purification Purification Steps cluster_analysis Analysis cluster_end End Product start Crude Product (with catalyst residue) filtration Filtration (e.g., through Celite®) start->filtration Heterogeneous Catalyst scavenging Scavenging (Activated Carbon or Resin) filtration->scavenging Soluble Catalyst analysis ICP-MS / ICP-OES Analysis filtration->analysis chromatography Column Chromatography scavenging->chromatography Further Purification (Optional) scavenging->analysis chromatography->analysis end Purified this compound (<10 ppm catalyst) analysis->end Meets Specification logical_relationship cluster_solutions Potential Solutions problem Problem: Residual Catalyst filtration Filtration through Celite® problem->filtration For Heterogeneous Catalysts carbon Activated Carbon Treatment problem->carbon For Soluble/Colloidal Catalysts scavenger Metal Scavenger Resins problem->scavenger For Selective Removal of Soluble Catalysts recrystallization Recrystallization problem->recrystallization For Crystalline Products product_loss product_loss carbon->product_loss Potential Product Loss high_selectivity high_selectivity scavenger->high_selectivity High Selectivity

References

Technical Support Center: 3-Hydroxypiperidine Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of 3-Hydroxypiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale?

A1: There are two main approaches for the large-scale synthesis of this compound:

  • Chemical Synthesis: This typically involves the hydrogenation of 3-hydroxypyridine (B118123) using metal catalysts. Common methods include using noble metal catalysts like rhodium or ruthenium on a carbon support.[1][2] Another chemical route involves the cyclization of 5-halo-2-hydroxypentylamine hydrohalide.[2]

  • Biocatalytic Synthesis: This method utilizes enzymes, such as ketoreductases or alcohol dehydrogenases, to asymmetrically reduce a precursor like N-Boc-3-piperidone to the desired chiral (S)- or (R)-3-Hydroxypiperidine.[3][4] This approach is often favored for its high enantioselectivity and milder reaction conditions.

Q2: What are the major challenges when scaling up the chemical synthesis of this compound?

A2: Scaling up chemical synthesis routes can present several difficulties:

  • Harsh Reaction Conditions: Many chemical methods require high temperatures and pressures (e.g., 60-120°C and 5-10 atm), which necessitates specialized and costly industrial equipment.[1][2]

  • Catalyst Cost and Deactivation: The use of expensive noble metal catalysts like rhodium and palladium significantly impacts production costs.[1][2] These catalysts are also prone to deactivation by the starting materials or products, leading to reduced efficiency and the need for catalyst regeneration or replacement.[1]

  • Process Safety: Handling hydrogen gas at high pressures poses significant safety risks that must be carefully managed in a large-scale setting.[5][6][7][8]

  • By-product Formation and Purification: Side reactions can lead to impurities that are difficult to separate from the final product, complicating the purification process and potentially lowering the overall yield.[9]

  • Atom Economy: Some multi-step chemical syntheses, such as those involving protection and deprotection steps (e.g., using a benzyl (B1604629) group), have poor atom economy, generating more waste.[1]

Q3: What are the common hurdles in the scale-up of biocatalytic this compound production?

A3: While often more environmentally friendly, biocatalytic methods have their own set of scale-up challenges:

  • Enzyme Stability: Enzymes can be sensitive to temperature, pH, and the presence of organic solvents, which can lead to denaturation and loss of activity over time.[3]

  • Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme's activity, limiting the achievable product titer.[3]

  • Cofactor Regeneration: Many enzymatic reductions require expensive cofactors like NADH. An efficient in-situ cofactor regeneration system is crucial for the economic viability of the process on a large scale.[3][4]

  • Downstream Processing: Separating the product from the enzyme, biomass, and other components of the reaction mixture can be complex and require multiple purification steps.

  • Low Volumetric Productivity: Biocatalytic reactions can sometimes be slower than their chemical counterparts, leading to lower productivity per unit volume of the reactor.

Troubleshooting Guides

Chemical Synthesis (Hydrogenation of 3-Hydroxypyridine)
Problem Potential Cause(s) Suggested Solution(s)
Low product yield (<90%) 1. Catalyst deactivation.[1] 2. Incomplete reaction due to insufficient reaction time, temperature, or hydrogen pressure. 3. Sub-optimal pH of the reaction mixture.[1]1. a) Implement a catalyst recycling program and monitor activity.[1] b) Consider using a bimetallic catalyst (e.g., Rh-Ni/C) to improve activity and stability.[1] 2. Optimize reaction parameters. A systematic Design of Experiments (DoE) approach can be beneficial. 3. Adjust the pH with an acid (e.g., phosphoric acid) to reduce catalyst passivation.[1]
Poor reproducibility between batches 1. Inconsistent catalyst quality or loading. 2. Variations in raw material purity. 3. Poor temperature or pressure control in the reactor.[10][11]1. a) Source catalyst from a reliable supplier with consistent specifications. b) Ensure accurate and uniform catalyst loading for each batch. 2. Implement stringent quality control checks for all incoming raw materials. 3. Calibrate and maintain reactor sensors and control systems regularly.
Safety incident (e.g., fire, explosion) 1. Hydrogen leak. 2. Static discharge. 3. Inadequate ventilation.1. Implement a robust leak detection system and preventative maintenance schedule for all high-pressure fittings and seals. 2. Ensure all equipment is properly grounded. 3. Use a well-ventilated area and ensure compliance with all industrial safety standards for handling flammable gases.[5][8]
Biocatalytic Synthesis (Enzymatic Reduction of N-Boc-3-piperidone)
Problem Potential Cause(s) Suggested Solution(s)
Low enzyme activity or stability 1. Sub-optimal pH or temperature.[3] 2. Enzyme denaturation due to organic solvents. 3. Proteolytic degradation of the enzyme.1. Determine the optimal pH and temperature for the specific enzyme being used.[3] 2. a) Consider enzyme immobilization to improve stability. b) Screen for more solvent-stable enzyme variants. 3. Add protease inhibitors if proteolytic activity is detected in the reaction mixture.
Inefficient cofactor regeneration 1. Insufficient concentration of the sacrificial substrate (e.g., glucose, isopropanol). 2. Low activity of the dehydrogenase used for regeneration.1. Optimize the concentration of the sacrificial substrate. 2. a) Ensure the dehydrogenase is active under the reaction conditions. b) Consider co-expressing the ketoreductase and the dehydrogenase in the same host organism for improved efficiency.[12]
Difficult product purification 1. Emulsion formation during extraction. 2. Co-elution of product with impurities during chromatography.[13]1. a) Use a different solvent system for extraction. b) Employ centrifugation to break the emulsion. 2. a) Optimize the chromatography method (e.g., change the mobile phase, gradient, or stationary phase). b) Consider a different purification technique, such as crystallization.

Experimental Protocols

General Protocol for Hydrogenation of 3-Hydroxypyridine using a Rh-Ni/C Catalyst

This protocol is based on the method described in patent CN105367484A.[1]

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Charging the Reactor:

    • Add 3-hydroxypyridine to a suitable solvent (e.g., water or an organic solvent) in the reactor.

    • Add phosphoric acid to adjust the pH of the solution.

    • Add the Rh-Ni/C bimetallic hydrogenation catalyst.

  • Reaction Execution:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

    • Heat the reactor to the target temperature (e.g., 60-120°C) with constant stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by taking samples for analysis (e.g., GC or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed and recycled.

    • The filtrate containing the this compound can be purified by distillation under reduced pressure or by other suitable methods.

General Protocol for Biocatalytic Reduction of N-Boc-3-piperidone

This protocol is a generalized procedure based on principles described in the literature.[3][4]

  • Reaction Mixture Preparation:

    • In a temperature-controlled bioreactor, prepare a buffer solution at the optimal pH for the chosen ketoreductase (e.g., phosphate (B84403) buffer at pH 7.0-7.5).

    • Add the N-Boc-3-piperidone substrate. It may be necessary to dissolve it in a small amount of a water-miscible organic co-solvent first.

    • Add the ketoreductase enzyme (as a purified enzyme, cell-free extract, or whole cells).

    • Add the components for the cofactor regeneration system: NAD(P)H, a suitable dehydrogenase (e.g., glucose dehydrogenase), and the corresponding sacrificial substrate (e.g., glucose).

  • Reaction Execution:

    • Maintain the reaction mixture at the optimal temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the pH and adjust as necessary.

    • Track the reaction progress by taking samples and analyzing them for substrate consumption and product formation using techniques like HPLC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, terminate it by separating the enzyme (e.g., through centrifugation if using whole cells or filtration for immobilized enzymes).

    • Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

    • The crude product can be further purified by column chromatography or crystallization.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound Production

Parameter Chemical Synthesis (High-Pressure Hydrogenation) Biocatalytic Synthesis (Enzymatic Reduction)
Starting Material 3-HydroxypyridineN-Boc-3-piperidone
Catalyst Noble metals (e.g., Rh/C, Ru/C, Rh-Ni/C)[1]Ketoreductase / Alcohol Dehydrogenase[3][4]
Reaction Temperature 60 - 120 °C[1]25 - 40 °C
Reaction Pressure 5 - 10 atm[1]Atmospheric pressure
Typical Yield > 90%[1]90 - 99%[4]
Key Advantages High throughput, well-established technologyHigh enantioselectivity, mild conditions, environmentally friendly
Key Disadvantages High cost, harsh conditions, safety concerns[1][2]Enzyme stability, cofactor cost, downstream processing[3]

Visualizations

Production_Workflow cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis Chem_Start 3-Hydroxypyridine Hydrogenation High-Pressure Hydrogenation Chem_Start->Hydrogenation Chem_Purification Purification (Distillation) Hydrogenation->Chem_Purification Chem_Catalyst Metal Catalyst (e.g., Rh/C) Chem_Catalyst->Hydrogenation Chem_Product This compound Chem_Purification->Chem_Product Bio_Start N-Boc-3-piperidone Reduction Enzymatic Reduction Bio_Start->Reduction Bio_Purification Purification (Extraction, Chromatography) Reduction->Bio_Purification Bio_Catalyst Ketoreductase + Cofactor Bio_Catalyst->Reduction Bio_Product (S)-N-Boc-3- Hydroxypiperidine Bio_Purification->Bio_Product Troubleshooting_Logic Start Low Product Yield in Scale-Up Check_Route Synthesis Route? Start->Check_Route Chem_Issues Chemical Synthesis Issues Check_Route->Chem_Issues Chemical Bio_Issues Biocatalytic Synthesis Issues Check_Route->Bio_Issues Biocatalytic Check_Catalyst Catalyst Deactivation? Chem_Issues->Check_Catalyst Check_Enzyme Enzyme Instability? Bio_Issues->Check_Enzyme Optimize_Params Optimize Reaction Parameters (T, P, t) Check_Catalyst->Optimize_Params No Recycle_Catalyst Implement Catalyst Recycling/Regeneration Check_Catalyst->Recycle_Catalyst Yes Check_Cofactor Optimize Cofactor Regeneration Check_Enzyme->Check_Cofactor No Immobilize_Enzyme Immobilize Enzyme or Screen for Stable Variants Check_Enzyme->Immobilize_Enzyme Yes

References

Side reactions of 3-Hydroxypiperidine with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when working with 3-Hydroxypiperidine. It is intended for researchers, scientists, and drug development professionals to help anticipate and mitigate challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: The bifunctional nature of this compound, containing both a secondary amine and a secondary alcohol, leads to competition between N-functionalization and O-functionalization. The most common side reactions are:

  • N- vs. O-Alkylation: When reacting with alkylating agents, a mixture of N-alkylated, O-alkylated, and potentially N,O-dialkylated products can be formed. The secondary amine is generally more nucleophilic than the secondary alcohol, often favoring N-alkylation.[1]

  • N- vs. O-Acylation: With acylating agents, competition between N-acylation and O-acylation is also prevalent.

  • Over-alkylation: The initial N-alkylation product can sometimes react further to form a quaternary ammonium (B1175870) salt, especially if an excess of the alkylating agent is used.

  • Oxidation: The secondary amine can be susceptible to oxidation, and under certain conditions, the entire ring can be oxidized. For instance, this compound can be oxidized to 2-pyrrolidinone (B116388) using iodosylbenzene.[2]

  • Side reactions during protecting group manipulation: The choice of protecting groups for the nitrogen or oxygen is critical. For example, during the acidic removal of an N-Boc group, the intermediate tert-butyl cation can lead to O-alkylation, forming a tert-butyl ether byproduct.[3]

Q2: How can I selectively achieve N-alkylation over O-alkylation?

A2: To favor N-alkylation, it is generally advisable to perform the reaction without prior deprotonation of the hydroxyl group. The higher nucleophilicity of the secondary amine compared to the secondary alcohol will direct the reaction towards the nitrogen.[1] Using a mild base can also promote N-alkylation.

Q3: What is the best strategy for selective O-alkylation?

A3: For selective O-alkylation, the nitrogen atom must be protected to reduce its nucleophilicity. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[1] Once the nitrogen is protected as an N-Boc derivative, the hydroxyl group can be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then reacts with the alkylating agent.[1][4]

Q4: Are there specific challenges when using this compound in a Mitsunobu reaction?

A4: The Mitsunobu reaction allows for the conversion of the hydroxyl group with inversion of stereochemistry.[5] However, potential side reactions include the formation of byproducts from the reaction of the azodicarboxylate with the alcohol if the nucleophile is not acidic enough (pKa > 13).[6] Careful selection of reagents and reaction conditions is crucial for a clean reaction. The major byproducts, triphenylphosphine (B44618) oxide and the reduced hydrazine (B178648) derivative, can also complicate purification.[4][7]

Troubleshooting Guides

N-Alkylation vs. O-Alkylation

Issue: Low yield of the desired N-alkylated product and formation of O-alkylated and/or di-alkylated byproducts.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Strategy Adjustment for N-Alkylation cluster_3 Strategy Adjustment for O-Alkylation cluster_4 Outcome start Low yield of N-alkylated product and/or O-alkylation observed check_conditions Review reaction conditions: - Base used? - N-protection used? start->check_conditions check_reagents Verify reagent purity and stoichiometry start->check_reagents no_n_protection Perform reaction without N-protection. Utilize higher nucleophilicity of the amine. check_conditions->no_n_protection Goal: N-alkylation n_protection Protect the nitrogen with a Boc group. check_conditions->n_protection Goal: O-alkylation mild_base Use a non-nucleophilic, mild base (e.g., K2CO3, DIPEA). no_n_protection->mild_base control_stoichiometry Use a slight excess of this compound or slow addition of the alkylating agent. mild_base->control_stoichiometry end_n Selective N-alkylation control_stoichiometry->end_n strong_base Use a strong base (e.g., NaH) to deprotonate the hydroxyl group. n_protection->strong_base aprotic_solvent Use an anhydrous aprotic solvent (e.g., THF, DMF). strong_base->aprotic_solvent end_o Selective O-alkylation aprotic_solvent->end_o

Issue Possible Cause Troubleshooting Steps
O-Alkylation instead of N-Alkylation Reaction conditions favor O-alkylation (e.g., strong base, protected nitrogen).- Perform the reaction in the absence of a strong base. The secondary amine is more nucleophilic and should react preferentially. - Ensure the nitrogen is not protected. - Consider using a protic solvent.
N-Alkylation instead of O-Alkylation The nitrogen is unprotected and more reactive than the hydroxyl group.- Protect the nitrogen with a suitable protecting group, such as a Boc group, to decrease its nucleophilicity.[1] - Use a strong base (e.g., NaH) to deprotonate the hydroxyl group, making it a better nucleophile.[4] - Use an aprotic solvent like THF or DMF.[4]
Formation of Di-alkylated Product Excess alkylating agent or prolonged reaction time.- Use a stoichiometric amount or a slight excess of this compound. - Add the alkylating agent slowly to the reaction mixture. - Monitor the reaction closely by TLC or LC-MS and stop it once the mono-alkylated product is predominantly formed.
O-Acylation of N-Boc-3-Hydroxypiperidine

Issue: Low yield of the desired O-acylated product.

Issue Possible Cause Troubleshooting Steps
Incomplete Acylation - Insufficiently reactive acylating agent. - Incomplete activation of the hydroxyl group.- Use a more reactive acylating agent (e.g., acyl chloride or anhydride (B1165640) instead of a carboxylic acid with a coupling agent).[1] - If using a coupling agent like DCC or EDC, ensure it is fresh and used in sufficient stoichiometry. - Add a catalytic amount of an activator like 4-Dimethylaminopyridine (DMAP).[1][4]
Formation of Side Products Base-catalyzed side reactions.- Use a non-nucleophilic base like triethylamine (B128534) or pyridine.[4] - Perform the reaction at a lower temperature to minimize side reactions.[1]
Difficult Product Isolation Water-soluble byproducts from coupling agents (e.g., DCU from DCC).- If using DCC, filter off the precipitated dicyclohexylurea (DCU). - Perform an aqueous workup to remove water-soluble impurities.[1]

Quantitative Data on Side Reactions

Reaction Type Reagent Conditions Major Product Minor Product(s) Notes
N-Alkylation Benzyl (B1604629) bromideK₂CO₃, Toluene, 40-50°CN-benzyl-3-hydroxypiperidineO-benzyl-3-hydroxypiperidine, N,O-dibenzyl-3-hydroxypiperidineN-alkylation is generally favored due to the higher nucleophilicity of the amine.[4] The extent of O-alkylation is often not reported but is expected to be a minor component.
O-Acylation (of N-Boc-3-hydroxypiperidine) Acyl ChlorideEt₃N, DMAP (cat.), DCM, RTO-acyl-N-Boc-3-hydroxypiperidine-With the nitrogen protected, O-acylation can proceed with high selectivity.[4]
N-Boc Deprotection TFA in DCMRTThis compoundO-tert-butyl-3-hydroxypiperidineThe formation of the O-tert-butyl ether byproduct can be suppressed by using a scavenger like triethylsilane (TES).[3]

Experimental Protocols

Selective N-Benzylation of this compound

This protocol is adapted from a patented procedure and aims for selective N-alkylation.[4]

G start Start dissolve Dissolve this compound and K₂CO₃ in toluene start->dissolve add_benzyl_bromide Add benzyl bromide dropwise at 40-50°C dissolve->add_benzyl_bromide react Stir at 40-50°C for ~5 hours add_benzyl_bromide->react monitor Monitor reaction by TLC/GC react->monitor workup Work-up: - Filter solids - Concentrate filtrate - Purify by chromatography monitor->workup Reaction complete end N-benzyl-3-hydroxypiperidine workup->end

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in toluene.

  • Add potassium carbonate (2.0 eq.).

  • Heat the mixture to 40-50°C with stirring.

  • Slowly add benzyl bromide (0.9 eq.) dropwise to the mixture.

  • Maintain the reaction at 40-50°C for approximately 5 hours, monitoring the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-benzyl-3-hydroxypiperidine.

Selective O-Acylation of N-Boc-3-Hydroxypiperidine

This protocol focuses on the O-acylation of N-protected this compound.

Materials:

  • N-Boc-3-hydroxypiperidine

  • Acyl chloride (e.g., acetyl chloride)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq.) and a catalytic amount of DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction of N-Boc-3-Hydroxypiperidine

This protocol describes a general procedure for the Mitsunobu reaction to functionalize the hydroxyl group.[4][5]

Materials:

  • N-Boc-3-hydroxypiperidine

  • Nucleophile (e.g., a carboxylic acid, pKa < 13)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. This may cause a color change and is often exothermic.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

References

Minimizing impurities in the synthesis of N-Boc-3-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of N-Boc-3-hydroxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-Boc-3-hydroxypiperidine?

A1: The primary methods for synthesizing N-Boc-3-hydroxypiperidine include:

  • Biocatalytic Reduction of N-Boc-3-piperidone: This is a widely used method that employs a ketoreductase enzyme to asymmetrically reduce the prochiral ketone, N-Boc-3-piperidone. This approach is favored for its mild reaction conditions, high yield, and excellent enantioselectivity.[1]

  • Chemical Synthesis from (S)-epichlorohydrin: This multi-step route involves the reaction of (S)-epichlorohydrin with a Grignard reagent, followed by cyclization and Boc-protection. It is noted for its short synthetic route and few side reactions.[2]

  • Chemical Resolution of Racemic 3-hydroxypiperidine: This classic approach involves separating the enantiomers of racemic this compound using a chiral resolving agent, such as L-camphorsulfonic acid or D-pyroglutamic acid, followed by the protection of the nitrogen with a Boc group.[3] A significant drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[1]

  • Hydrogenation of 3-hydroxypyridine (B118123): This method involves the hydrogenation of 3-hydroxypyridine to produce this compound, which is then subjected to chiral resolution and Boc protection.[3]

Q2: What are the critical parameters to control during the biocatalytic reduction of N-Boc-3-piperidone?

A2: For the biocatalytic reduction, it is crucial to control the following parameters to ensure high conversion and enantioselectivity:

  • pH: The optimal pH for the reaction is typically around 6.5-7.5.[4]

  • Temperature: The ideal temperature is generally between 30°C and 35°C. Higher temperatures can lead to a decrease in conversion.[4][5]

  • Cofactor Regeneration System: An efficient cofactor regeneration system, often using glucose and glucose dehydrogenase (GDH), is essential for driving the reaction to completion.[4]

  • Enzyme Loading: The amount of ketoreductase and GDH should be optimized to achieve a desirable reaction rate without being cost-prohibitive.

Q3: How can I accurately determine the chemical and enantiomeric purity of my N-Boc-3-hydroxypiperidine product?

A3: A combination of chromatographic techniques is recommended for a comprehensive purity assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is effective for determining the chemical purity by separating the main product from non-chiral impurities. A common mobile phase consists of a gradient of acetonitrile (B52724) in water with a small amount of acid, such as phosphoric acid, and detection is typically performed at 210 nm.[5][6]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the standard method for determining the enantiomeric purity (e.e. value) by separating the (S) and (R)-enantiomers. A normal phase chiral column, such as a CHIRALPAK series, is often used with a mobile phase like isopropanol (B130326) in hexane.[5][7]

  • Gas Chromatography (GC): GC can also be used to assess chemical purity.[1]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-Boc-3-hydroxypiperidine, their probable causes, and recommended solutions.

Issue 1: Presence of N-Boc-3-piperidone Impurity in the Final Product
  • Probable Cause (Biocatalytic Reduction Route): Incomplete enzymatic reduction of the starting material, N-Boc-3-piperidone. This can be due to insufficient reaction time, suboptimal reaction conditions (pH, temperature), or poor enzyme activity.

  • Troubleshooting Steps:

    • Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed.

    • Optimize Reaction Conditions: Ensure the pH is maintained between 6.5-7.5 and the temperature is controlled at 30-35°C.[4]

    • Verify Enzyme Activity: Confirm the activity of the ketoreductase and the cofactor regenerating enzyme (e.g., GDH). If necessary, increase the enzyme loading.

    • Ensure Efficient Cofactor Regeneration: Check the concentration and purity of the cofactor (e.g., NADP+) and the regeneration substrate (e.g., glucose).[5]

    • Purification: If a small amount of the ketone impurity remains, it can be removed by silica (B1680970) gel column chromatography.

  • Probable Cause (Other Routes): Oxidation of the N-Boc-3-hydroxypiperidine product during workup or storage.

  • Troubleshooting Steps:

    • Avoid Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the workup process.

    • Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air oxidation.

    • Proper Storage: Store the final product at a low temperature (2-8°C) and protected from light.

Issue 2: Low Enantiomeric Purity (Presence of the Undesired (R)-enantiomer)
  • Probable Cause (Biocatalytic Reduction Route): Poor enantioselectivity of the chosen ketoreductase enzyme.

  • Troubleshooting Steps:

    • Enzyme Screening: Screen different ketoreductases to find one with higher enantioselectivity for N-Boc-3-piperidone.

    • Optimize Reaction Conditions: While less common, in some cases, temperature and pH can slightly influence the enantioselectivity. Verify that the reaction is run under the optimal conditions for the specific enzyme.

  • Probable Cause (Chemical Resolution Route): Inefficient separation of the diastereomeric salts.

  • Troubleshooting Steps:

    • Recrystallization: Perform additional recrystallizations of the diastereomeric salt to improve the chiral purity. Monitor the enantiomeric excess of the resolved this compound after each recrystallization.

    • Solvent System: Experiment with different solvent systems for the recrystallization to enhance the separation of the diastereomers.

Issue 3: Presence of Di-Boc Impurity (tert-butyl 3-(tert-butoxycarbonyloxy)piperidine-1-carboxylate)
  • Probable Cause (Boc Protection of this compound): Reaction of the hydroxyl group with the Boc anhydride (B1165640) (Boc₂O) in addition to the secondary amine. This is more likely to occur under forcing conditions or with a large excess of Boc₂O.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a controlled amount of Boc anhydride (typically 1.1-1.2 equivalents).[2]

    • Optimize Reaction Conditions: Perform the reaction at room temperature or below. Avoid excessive heating.

    • Control pH: Maintain basic conditions (e.g., using sodium bicarbonate) to favor the N-acylation over O-acylation.[2]

    • Purification: The di-Boc impurity can usually be separated from the desired product by silica gel column chromatography due to its higher polarity.

Issue 4: Formation of N-Boc-1,2,5,6-tetrahydropyridine
  • Probable Cause: Dehydration (elimination of water) from the 3-hydroxyl group of N-Boc-3-hydroxypiperidine. This can be catalyzed by acidic or basic conditions, especially at elevated temperatures during workup or distillation.

  • Troubleshooting Steps:

    • Neutralize During Workup: Ensure the reaction mixture is neutralized to a pH of ~7 before any concentration or distillation steps that require heating.

    • Avoid High Temperatures: Use reduced pressure for solvent removal to keep the temperature low. Avoid prolonged heating.

    • Purification: This less polar impurity can be removed by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for (S)-N-Boc-3-hydroxypiperidine

FeatureBiocatalytic ReductionChemical ResolutionSynthesis from (S)-epichlorohydrin
Starting Material N-Boc-3-piperidoneRacemic this compound(S)-epichlorohydrin
Typical Yield >95%[3]<50% (theoretical max)~94%[2]
Chiral Purity (e.e.) >99%[1][5]>99% (after resolution)[1]High (chiral starting material)
Key Advantages High yield, high selectivity, mild conditionsEstablished methodologyShort route, high yield
Key Disadvantages Requires specific enzymes and cofactorsLow theoretical yield, waste of one enantiomerRequires Grignard reagent, multi-step

Table 2: Purity and Yield Data from a Representative Biocatalytic Reduction Protocol

ParameterValueReference
Substrate Concentration100 g/L[5]
Reaction Time24 hours[5]
Conversion>99%[5]
Product Optical Purity (e.e.)>99%[5]
Final Product Purity (Chemical)>99%
Overall Yield90-95%

Experimental Protocols

Protocol 1: Biocatalytic Reduction of N-Boc-3-piperidone

This protocol is a generalized procedure based on published methods.[4][5]

  • Reaction Setup: In a temperature-controlled reactor, prepare a phosphate (B84403) buffer solution (100 mM, pH 6.5).

  • Addition of Reagents: Add N-Boc-3-piperidone (e.g., 100 g/L), D-glucose (e.g., 130 g/L), and NADP+ (e.g., 0.2 g/L).

  • Enzyme Addition: Add the ketoreductase and glucose dehydrogenase (e.g., as whole cells or cell-free extract) to the reaction mixture.

  • Reaction: Stir the mixture at 35°C and maintain the pH at 6.5 by the controlled addition of a base (e.g., 2 M NaOH). Monitor the reaction progress by HPLC. The reaction is typically complete within 24 hours.

  • Workup: After the reaction is complete, perform a product extraction using an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system like petroleum ether.[8]

Protocol 2: Boc Protection of (S)-3-hydroxypiperidine

This protocol is adapted from a patented procedure.[2]

  • Reaction Setup: In a reaction vessel, dissolve (S)-3-hydroxypiperidine (1.0 mol) in a saturated aqueous solution of sodium bicarbonate (1 L).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 mol) portion-wise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 4-5 hours. Monitor the reaction progress by TLC.

  • Workup: Extract the reaction mixture with dichloromethane (B109758) (3 x 500 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure (S)-N-Boc-3-hydroxypiperidine as a white solid.[2]

Visualizations

Synthesis_Workflows cluster_0 Route 1: Biocatalytic Reduction cluster_1 Route 2: Chemical Resolution start1 N-Boc-3-piperidone proc1 Ketoreductase, Cofactor Regeneration (GDH, Glucose) start1->proc1 prod1 (S)-N-Boc-3-hydroxypiperidine proc1->prod1 start2 Racemic This compound proc2 Chiral Resolving Agent (e.g., D-pyroglutamic acid) start2->proc2 inter1 (S)-3-hydroxypiperidine salt proc2->inter1 proc3 Base, then Boc Anhydride inter1->proc3 prod2 (S)-N-Boc-3-hydroxypiperidine proc3->prod2

Caption: Key synthetic routes to (S)-N-Boc-3-hydroxypiperidine.

Troubleshooting_Logic issue High Impurity Level in Final Product imp_ketone Impurity: N-Boc-3-piperidone issue->imp_ketone imp_enantiomer Impurity: (R)-enantiomer issue->imp_enantiomer imp_diboc Impurity: Di-Boc Adduct issue->imp_diboc cause_ketone Cause: Incomplete Reduction imp_ketone->cause_ketone cause_enantiomer Cause: Poor Enzyme Selectivity or Inefficient Resolution imp_enantiomer->cause_enantiomer cause_diboc Cause: Over-reaction with Boc₂O imp_diboc->cause_diboc sol_ketone Solution: - Extend reaction time - Optimize T and pH - Check enzyme activity cause_ketone->sol_ketone sol_enantiomer Solution: - Screen new enzymes - Perform re-crystallization of diastereomeric salt cause_enantiomer->sol_enantiomer sol_diboc Solution: - Control Boc₂O stoichiometry - Lower reaction temp cause_diboc->sol_diboc

Caption: Troubleshooting workflow for common synthesis impurities.

References

Technical Support Center: Enhancing the Efficiency of Chiral Resolution of 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral resolution of 3-Hydroxypiperidine.

Section 1: Troubleshooting and FAQs for Chemical Resolution

The resolution of racemic this compound using chiral resolving agents, such as derivatives of tartaric acid or camphorsulfonic acid, is a common approach. However, achieving high efficiency and purity can be challenging. This section addresses frequent issues encountered during diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful diastereomeric salt crystallization?

A1: The success of a diastereomeric salt resolution hinges on several key factors:

  • Choice of Resolving Agent: The resolving agent must form a stable diastereomeric salt with one enantiomer that has significantly lower solubility in the chosen solvent system compared to the other diastereomeric salt.

  • Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A systematic screening of various solvents and solvent mixtures is often necessary.

  • Temperature Profile: The temperature at which the salt is dissolved and the cooling rate during crystallization directly impact crystal growth, purity, and yield.

  • Purity of the Racemic Mixture: Impurities in the starting material can interfere with crystallization, potentially leading to oiling out or impure crystals.

Q2: My diastereomeric salt crystallization is resulting in an oil instead of crystals. What should I do?

A2: Oiling out is a common problem and can be addressed by:

  • Changing the Solvent: The current solvent may be too good a solvent for the diastereomeric salt. Try a less polar solvent or a mixture of solvents.

  • Slowing Down the Crystallization: A rapid temperature drop can favor oil formation. A slower, more controlled cooling process can promote proper crystal lattice formation.

  • Seeding: Introducing a small amount of pre-existing crystals (seed crystals) of the desired diastereomeric salt can induce crystallization and prevent oiling.

  • Increasing Concentration: In some cases, a higher concentration can favor crystallization over oiling.

Q3: The yield of my desired diastereomeric salt is consistently low. How can I improve it?

A3: Low yield can be tackled by:

  • Optimizing the Molar Ratio of the Resolving Agent: While a 1:1 molar ratio is a common starting point, varying the ratio of the resolving agent to the racemate can sometimes improve the yield of the less soluble diastereomer.

  • Solvent Volume: Using the minimum amount of solvent necessary to dissolve the salt at a higher temperature will maximize the amount of precipitate upon cooling.

  • Lowering the Final Crystallization Temperature: Cooling the mixture to a lower temperature (e.g., 0-4 °C) before filtration can increase the amount of crystallized product. However, this may also risk co-precipitation of the more soluble diastereomer, so a balance must be found.

  • Recycling the Mother Liquor: The mother liquor is enriched in the more soluble diastereomer. It is possible to recover the resolving agent and the other enantiomer from the mother liquor, and in some cases, racemize the unwanted enantiomer for reuse.[1]

Q4: The enantiomeric excess (ee%) of my resolved this compound is poor after liberation from the diastereomeric salt. What are the likely causes?

A4: Poor enantiomeric excess can stem from several issues:

  • Incomplete Resolution: The difference in solubility between the two diastereomeric salts may not be large enough in the chosen solvent system, leading to co-crystallization. Further optimization of the solvent and temperature is needed.

  • Insufficient Purification of the Diastereomeric Salt: The isolated salt may need to be recrystallized one or more times to achieve the desired diastereomeric purity before liberating the free base.

  • Racemization: The chiral centers of this compound could be susceptible to racemization under the conditions used to liberate the free base from the salt (e.g., harsh pH or high temperatures). It's important to use mild conditions for this step.

  • Inaccurate Measurement: Ensure that the method used to determine the ee% (e.g., chiral HPLC) is properly validated and optimized.

Experimental Protocol: Chiral Resolution of this compound using D-Tartaric Acid Derivative

This protocol is a general guideline and may require optimization for specific derivatives and scales.

  • Salt Formation:

    • Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture).

    • In a separate flask, dissolve the chiral resolving agent, such as D-pyroglutamic acid (0.5-0.8 equivalents), in the same solvent, with gentle heating if necessary.[2]

    • Slowly add the resolving agent solution to the this compound solution with stirring.

  • Crystallization:

    • Heat the resulting mixture to reflux to ensure complete dissolution.[2]

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, further cool the mixture to a lower temperature (e.g., -5 °C) and hold for a period of time (e.g., 1 hour).[2]

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by filtration (e.g., suction filtration).

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiopure Free Base:

    • Suspend the dried diastereomeric salt in a biphasic system (e.g., dichloromethane (B109758) and water).

    • Add a base (e.g., aqueous ammonia (B1221849) or sodium hydroxide) to neutralize the resolving agent and liberate the free this compound into the organic layer.

    • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

    • Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral HPLC or a similar analytical technique.

Data Presentation: Chemical Resolution Efficiency
Resolving AgentSolvent SystemYield of (S)-enantiomerChiral Purity (ee%)Reference
L-camphorsulfonic acidEthanol-Methyl Tertiary Butyl Ether>29%>99.2%
D-pyroglutamic acid95% Ethanol42% (of the salt)Not specified[2]
l(-)-dibenzoyl tartarateNot specifiedNot specified>95%[3]

Note: Yields can vary significantly based on the specific experimental conditions and whether the reported yield is for the diastereomeric salt or the final free base.

Logical Workflow for Chemical Resolution

racemic Racemic this compound salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Free Base (Basification) less_soluble->liberation recovery Recovery of Resolving Agent and Other Enantiomer more_soluble->recovery enantiomer Enantiopure this compound liberation->enantiomer

Caption: Workflow for Chemical Resolution of this compound.

Section 2: Troubleshooting and FAQs for Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure this compound. Ketoreductases (KREDs) and lipases are commonly employed for this purpose. This section addresses potential issues in enzymatic resolution processes.

Frequently Asked Questions (FAQs)

Q1: My enzymatic resolution is showing low or no conversion. What are the possible reasons?

A1: Low or no conversion in an enzymatic reaction can be due to several factors:

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage, handling, or harsh reaction conditions (e.g., extreme pH or temperature).

  • Sub-optimal Reaction Conditions: The pH, temperature, and solvent system may not be optimal for the chosen enzyme. A systematic optimization of these parameters is crucial.

  • Cofactor Issues (for KREDs): Ketoreductases often require a cofactor like NAD(P)H. Ensure that the cofactor is present and that a regeneration system (e.g., using glucose dehydrogenase and glucose) is functioning effectively.

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.

Q2: How can I improve the enantioselectivity (ee%) of my enzymatic resolution?

A2: Improving enantioselectivity often involves:

  • Enzyme Screening: Different enzymes, even from the same class, can exhibit vastly different selectivities for a given substrate. Screening a panel of enzymes is a highly effective strategy.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.

  • Solvent Choice: The nature of the solvent can influence the enzyme's conformation and, consequently, its selectivity.

  • Controlled Conversion: In a kinetic resolution, the enantiomeric excess of both the product and the remaining substrate changes as the reaction progresses. Stopping the reaction at the optimal conversion (often close to 50%) is critical for achieving high ee% for both.

Q3: The work-up and purification of my enzymatic resolution are proving difficult. Any tips?

A3: Challenges in downstream processing can be mitigated by:

  • Enzyme Removal: If using a whole-cell biocatalyst, centrifugation is typically used for separation. For isolated enzymes, filtration through a membrane with an appropriate molecular weight cut-off can be effective.

  • Product Extraction: A suitable organic solvent should be chosen for extracting the product from the aqueous reaction medium.

  • Chromatographic Purification: Column chromatography is often necessary to separate the product from the remaining starting material and any by-products.

Experimental Protocol: Enzymatic Resolution of N-Boc-3-piperidone using a Ketoreductase

This protocol is a general guideline for a reductase-catalyzed asymmetric reduction.

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution at the optimal pH for the chosen ketoreductase (e.g., pH 7.5).[4]

    • Add the substrate, N-Boc-3-piperidone, dissolved in a minimal amount of a co-solvent like isopropanol (B130326) if necessary.

    • Add the ketoreductase enzyme.

    • If required, add the cofactor (e.g., NAD⁺) and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[4]

  • Reaction Execution:

    • Stir the reaction mixture at a controlled temperature (e.g., 35-40 °C).[5]

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., TLC or GC).

  • Work-up:

    • Once the desired conversion is reached, stop the reaction. If using whole cells, centrifuge the mixture to pellet the cells. If using a purified enzyme, it may be removed by filtration or denaturation followed by filtration.

    • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography if necessary.

    • Determine the yield and enantiomeric excess (ee%) of the (S)-1-Boc-3-hydroxypiperidine product by chiral HPLC.

Data Presentation: Enzymatic Resolution Efficiency
Enzyme TypeSubstrateYieldEnantiomeric Excess (ee%)Reference
Ketoreductase (KRED 110)N-1-Boc-3-piperidone90-95%100%[5]
Lipase PS (from Pseudomonas cepacia)(R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine32% (after repeated esterification)98.9%[3]
Alcohol DehydrogenaseN-boc-3-piperidone97.0%100%[6]
Aldo-keto reductase (AKR-43)N-Boc-3-piperidone>99% conversion>99%[7]

Logical Workflow for Enzymatic Resolution (Asymmetric Reduction)

substrate N-Boc-3-piperidone reaction Asymmetric Reduction substrate->reaction enzyme Ketoreductase (KRED) enzyme->reaction cofactor Cofactor (e.g., NADPH) & Regeneration System cofactor->reaction buffer Buffer (Optimal pH & Temp) buffer->reaction workup Reaction Work-up (Extraction) reaction->workup purification Purification (Chromatography) workup->purification product (S)-N-Boc-3-hydroxypiperidine purification->product analysis Analysis (Yield, ee%) product->analysis

Caption: Workflow for Enzymatic Asymmetric Reduction.

Section 3: Analytical Troubleshooting for Chiral HPLC

Accurate determination of enantiomeric excess is paramount for evaluating the success of a chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (tailing or fronting) for my this compound enantiomers on a chiral column. What can I do?

A1: Poor peak shape is often due to secondary interactions between the basic nitrogen of the piperidine (B6355638) ring and the chiral stationary phase.

  • Add a Basic Modifier: For normal phase chromatography, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can significantly improve peak shape by masking active sites on the stationary phase.

  • Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak distortion. Try diluting your sample.

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

Q2: I am getting no separation or very poor resolution between the enantiomers. How can I improve this?

A2: Achieving good resolution often requires a systematic optimization of chromatographic conditions.

  • Screen Different Chiral Stationary Phases (CSPs): The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point, but if one doesn't work, try another with a different chiral selector.

  • Optimize the Mobile Phase: In normal phase, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a large impact on selectivity.

  • Adjust the Column Temperature: Lowering the column temperature often increases resolution, but it can also increase analysis time and backpressure. Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal balance.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, at the cost of a longer run time.

Q3: My this compound is not UV-active. How can I analyze it by chiral HPLC?

A3: For compounds lacking a chromophore, pre-column derivatization is a common strategy. React the this compound enantiomers with a UV-active derivatizing agent. This will allow for detection by a standard UV detector. The resulting derivatives can then be separated on a chiral column.

References

Validation & Comparative

Navigating Chiral Purity: A Comparative Guide to the HPLC Analysis of (S)-3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (S)-3-Hydroxypiperidine is a critical step in producing safe and effective pharmaceuticals. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of (S)-3-Hydroxypiperidine, primarily focusing on its commonly analyzed form, (S)-N-Boc-3-hydroxypiperidine. Alternative analytical techniques are also explored to offer a comprehensive overview of the available methodologies.

The separation of enantiomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques, particularly HPLC with chiral stationary phases (CSPs), have become the gold standard for determining enantiomeric excess and purity. This guide delves into specific HPLC methods, presenting their operational parameters and performance data. Furthermore, it explores Gas Chromatography (GC) as a viable alternative and discusses the potential of Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for this application.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for chiral purity analysis depends on various factors, including the specific properties of the analyte, the required sensitivity and resolution, and the available instrumentation. While HPLC is the most established technique, GC, SFC, and CE offer distinct advantages that may be suitable for specific analytical challenges.

For the chiral analysis of 3-hydroxypiperidine, direct analysis can be challenging due to its polarity and lack of a strong chromophore for UV detection. Therefore, analysis is often performed on its N-Boc protected derivative, N-Boc-3-hydroxypiperidine, which is more amenable to normal-phase chromatography and has improved detection characteristics.

High-Performance Liquid Chromatography (HPLC)

Normal-phase HPLC using polysaccharide-based chiral stationary phases is the most widely reported and successful technique for the enantiomeric separation of N-Boc-3-hydroxypiperidine. These methods offer excellent resolution and reproducibility.

Workflow for Chiral HPLC Method Development

cluster_0 Method Development Workflow start Define Analytical Goal (e.g., Chiral Purity of (S)-3-Hydroxypiperidine) prep Sample Preparation (e.g., N-Boc Protection) start->prep screening Screen Chiral Stationary Phases (e.g., Chiralpak IA, IC, IE) prep->screening mobile_phase Optimize Mobile Phase (e.g., Hexane/IPA ratio, additives) screening->mobile_phase parameters Optimize Other Parameters (Flow rate, Temperature) mobile_phase->parameters validation Method Validation (Specificity, Linearity, Accuracy, Precision) parameters->validation analysis Routine Analysis validation->analysis

Caption: A general workflow for developing a chiral HPLC separation method.

Gas Chromatography (GC)

Gas chromatography, particularly with a chiral capillary column, presents a powerful alternative for the analysis of volatile or semi-volatile chiral compounds. For N-Boc-3-hydroxypiperidine, GC-FID can be employed for determining optical purity.

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE)

While specific applications for (S)-3-hydroxypiperidine are not widely documented, SFC and CE are advanced techniques with significant potential for chiral separations.

  • Supercritical Fluid Chromatography (SFC) is often considered a "green" chromatography technique due to its use of supercritical CO2 as the primary mobile phase.[1] It can offer faster separations and reduced solvent consumption compared to HPLC.[1] For chiral amines and related compounds, SFC has shown comparable or even superior performance to HPLC in some cases.

  • Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent volumes. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte. This technique is particularly well-suited for the analysis of polar and charged compounds.

Quantitative Data Summary

The following tables summarize the experimental conditions and performance data for the chiral analysis of N-Boc-3-hydroxypiperidine using HPLC and GC.

Table 1: HPLC Methods for Chiral Purity Analysis of N-Boc-3-hydroxypiperidine

ParameterMethod 1Method 2Method 3
Stationary Phase Chiralpak IC (5 µm, 250 x 4.6 mm)Chiralpak IC3 (3 µm, 250 x 4.6 mm)CHIRALPAK IE (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)n-Hexane / Isopropanol with 0.2% TFA (95:5, v/v)n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/minNot Specified0.8 mL/min
Temperature AmbientNot Specified30 °C[2]
Detection UV at 210 nmNot SpecifiedUV at 210 nm[2]
Retention Time (R)-isomer 12.60 min[3]Not SpecifiedNot Specified
Retention Time (S)-isomer 13.69 min[3]Not SpecifiedNot Specified
Resolution (Rs) >1.5 (Calculated)Baseline resolution>99% optical purity achieved[2]

Table 2: GC Method for Chiral Purity Analysis of N-Boc-3-hydroxypiperidine

ParameterMethod 1
Stationary Phase HYDRODEX β-TBDAC capillary column (25 m x 0.25 mm)[4]
Carrier Gas Not Specified
Temperature Program 130°C for 20 min, then 10°C/min to 150°C for 8 min[4]
Detector Flame Ionization Detector (FID)[4]
Retention Time (Substrate) 26.4 min[4]
Retention Time (S)-isomer 27.3 min[4]
Performance Achieved 100% optical purity (e.e.) determination[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate replication and adaptation in a research setting.

HPLC Method for Chiral Purity of N-Boc-3-hydroxypiperidine

This protocol is based on a commonly cited method for the enantiomeric separation of N-Boc-3-hydroxypiperidine.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: Chiralpak IC (5 µm, 250 x 4.6 mm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Ensure the solvents are of HPLC grade and are properly degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve the N-Boc-3-hydroxypiperidine sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric purity is determined by calculating the peak area percentage of the (S)-enantiomer relative to the total peak area of both enantiomers.

GC Method for Chiral Purity of N-Boc-3-hydroxypiperidine

This protocol is adapted from a patent describing the synthesis and analysis of (S)-N-Boc-3-hydroxypiperidine.[4]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

  • Chiral Stationary Phase: HYDRODEX β-TBDAC capillary column (25 m x 0.25 mm).[4]

  • Carrier Gas: Typically Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 130°C, hold for 20 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Final Hold: Hold at 150°C for 8 minutes.[4]

  • Injector and Detector Temperatures:

    • Injector: 250°C

    • Detector (FID): 250°C

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis: The optical purity is determined by comparing the peak area of the (S)-enantiomer to the total area of both enantiomer peaks.

Logical Relationships in Chiral Analysis

The choice of analytical technique and the specific method parameters are interconnected and depend on the properties of the analyte and the desired outcome of the analysis.

Diagram of Analytical Method Selection Considerations

cluster_1 Method Selection Logic cluster_2 Considerations Analyte Analyte Properties (Volatility, Polarity, Chromophore) HPLC HPLC (High Versatility, Established Methods) Analyte->HPLC Non-volatile, Polar/Non-polar GC GC (High Resolution for Volatiles) Analyte->GC Volatile/Semi-volatile SFC SFC (Fast, Green) Analyte->SFC Amenable to NP-HPLC CE CE (High Efficiency, Low Sample Volume) Analyte->CE Polar, Charged Derivatization Derivatization Needed? (e.g., N-Boc protection) HPLC->Derivatization CSP Chiral Selector Choice HPLC->CSP GC->Derivatization GC->CSP SFC->CSP Speed Analysis Speed SFC->Speed Cost Cost & Solvent Usage SFC->Cost CE->CSP in BGE CE->Speed CE->Cost

Caption: Factors influencing the choice of analytical method for chiral separation.

References

Comparison of different catalysts for 3-hydroxypyridine hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 3-hydroxypiperidine, a crucial building block for many pharmaceutical compounds, is of significant interest. A key step in this synthesis is the hydrogenation of 3-hydroxypyridine (B118123). This guide provides an objective comparison of various heterogeneous catalysts for this reaction, supported by experimental data, to aid in catalyst selection and process optimization.

The choice of catalyst for the hydrogenation of 3-hydroxypyridine to this compound is critical, influencing reaction efficiency, selectivity, and the required operating conditions. This comparison focuses on commonly employed metal catalysts, including rhodium, platinum, palladium, and nickel-based systems, highlighting their performance under different experimental setups.

Performance Comparison of Catalysts

The following table summarizes the performance of different catalysts in the hydrogenation of 3-hydroxypyridine based on reported experimental data.

CatalystSubstrateProductSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
5% Rh/C3-HydroxypyridineThis compoundWater9049.34896.3[1]
Rh-Ni/C3-HydroxypyridineThis compoundWater5050.592[2]
Rh-Ni/C3-HydroxypyridineThis compoundIsopropanol253396[2]
PtO₂3-HydroxypyridineThis compoundAcetic Anhydride (B1165640)401Until H₂ absorption ceasedNot specified
Supported Pd4-Hydroxypyridine (B47283)4-HydroxypiperidineAcetic Anhydride2511-
Supported Pt4-Hydroxypyridine4-HydroxypiperidineAcetic Anhydride2511-
Supported Rh4-Hydroxypyridine4-HydroxypiperidineAcetic Anhydride2511No detectable hydrogenation
Supported Ru4-Hydroxypyridine4-HydroxypiperidineAcetic Anhydride2511No detectable hydrogenation

Key Observations:

  • Rhodium-based catalysts demonstrate high efficacy for the hydrogenation of 3-hydroxypyridine. Both Rhodium on carbon (Rh/C) and a bimetallic Rhodium-Nickel on carbon (Rh-Ni/C) catalyst have been shown to produce high yields of this compound.[1][2] The Rh-Ni/C catalyst, in particular, can achieve excellent yields under significantly milder conditions of temperature and pressure.[2]

  • Platinum and Palladium catalysts are effective for the hydrogenation of hydroxypyridines when acetic anhydride is used as the solvent. While specific yield data for 3-hydroxypyridine is not detailed, their activity with the related 4-hydroxypyridine is noted.

  • The choice of solvent plays a crucial role in catalyst activity. For instance, supported rhodium and ruthenium catalysts that are inactive in acetic anhydride are effective for pyridine (B92270) hydrogenation in other solvents. This highlights the importance of solvent screening in process development.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative experimental protocols for the hydrogenation of 3-hydroxypyridine using different catalytic systems.

Protocol 1: Hydrogenation using 5% Rhodium on Carbon (Rh/C)

This protocol is adapted from a patented industrial synthesis process.[1]

  • Reaction Setup: A high-pressure autoclave is charged with 3-hydroxypyridine (1 equivalent), 5% Rhodium on carbon catalyst (typically 1% by weight of the substrate), and water as the solvent.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is then raised to 5 MPa (approximately 49.3 atm), and the temperature is increased to 90°C. The reaction mixture is stirred under these conditions for 48 hours.

  • Work-up: After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove water.

  • Purification: The resulting crude product is purified by vacuum distillation to yield this compound as a white solid.

Protocol 2: Hydrogenation using Rhodium-Nickel on Carbon (Rh-Ni/C) Bimetallic Catalyst

This method, also from a patent, demonstrates the use of a bimetallic catalyst for improved activity under milder conditions.[2]

  • Reaction Setup: A reactor is charged with 3-hydroxypyridine (1 equivalent), Rh-Ni/C bimetallic catalyst, phosphoric acid (a small molar equivalent), and a suitable solvent such as water or isopropanol.

  • Hydrogenation (Aqueous Conditions): The reactor is pressurized with hydrogen to 5 atm and heated to 50°C. The reaction is typically complete within 30 minutes.[2]

  • Hydrogenation (Organic Solvent Conditions): In isopropanol, the reaction can proceed at room temperature (25°C) under a hydrogen pressure of 3 atm, with a reaction time of 3 hours.[2]

  • Work-up and Purification: Following the reaction, the hydrogen is released, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to obtain this compound.

Experimental Workflow

The general workflow for the catalytic hydrogenation of 3-hydroxypyridine can be visualized as follows:

experimental_workflow General Workflow for 3-Hydroxypyridine Hydrogenation cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_purification Purification charge_reactor Charge Reactor: - 3-Hydroxypyridine - Catalyst - Solvent seal_purge Seal Reactor & Purge with Inert Gas/H₂ charge_reactor->seal_purge set_conditions Set Reaction Conditions: - Temperature - Pressure seal_purge->set_conditions run_reaction Stir and Monitor H₂ Uptake set_conditions->run_reaction cool_vent Cool Reactor & Vent H₂ run_reaction->cool_vent filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent (e.g., Rotary Evaporation) filter_catalyst->remove_solvent purify_product Purify Crude Product (e.g., Distillation, Crystallization) remove_solvent->purify_product characterize Characterize Final Product (NMR, MS, etc.) purify_product->characterize

A generalized workflow for the catalytic hydrogenation of 3-hydroxypyridine.

This guide provides a comparative overview to assist in the selection of a suitable catalyst for 3-hydroxypyridine hydrogenation. The choice will ultimately depend on the desired reaction conditions, cost considerations, and available equipment. The provided experimental protocols offer a starting point for laboratory-scale synthesis, which can be further optimized for specific research and development needs.

References

A Comparative Guide to Analytical Methods for 3-Hydroxypiperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxypiperidine, a pivotal chiral intermediate in the synthesis of numerous pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The validation of these methods is paramount and should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.

Comparison of Validated Analytical Methods

The performance characteristics of HPLC-UV, GC-FID, and LC-MS/MS for the analysis of piperidine (B6355638) derivatives are summarized below. This data, based on validated methods for structurally similar compounds such as N-Boc-4-hydroxypiperidine, provides a benchmark for what can be expected when analyzing this compound.[1]

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1 µg/mL5 µg/mL0.1 ng/mL
Specificity GoodModerateExcellent

Experimental Workflows and Methodologies

The successful implementation of any analytical method relies on a robust and well-defined experimental workflow. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow for this compound cluster_planning 1. Planning & Preparation cluster_execution 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Q2(R1)) cluster_documentation 4. Documentation & Implementation define_scope Define Analytical Scope & Requirements select_method Select Appropriate Analytical Method (HPLC, GC, LC-MS/MS) define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials sample_prep Optimize Sample Preparation prepare_materials->sample_prep instrument_params Optimize Instrument Parameters sample_prep->instrument_params prelim_runs Conduct Preliminary Runs instrument_params->prelim_runs specificity Specificity prelim_runs->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use LCMS_Sample_Prep_Workflow LC-MS/MS Sample Preparation Workflow for Biological Matrices start Start: Plasma Sample add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

A Comparative Guide to the Synthesis of Chiral 3-Hydroxypiperidine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The chiral 3-hydroxypiperidine scaffold is a critical pharmacophore found in numerous pharmaceuticals, including treatments for central nervous system disorders, diabetes, and viral infections. Its synthesis, particularly the control of stereochemistry at the C3 position, is of paramount importance. This guide provides an objective comparison between traditional chemical synthesis and modern enzymatic methods for producing enantiomerically pure (R)- and (S)-3-hydroxypiperidine, supported by experimental data and detailed protocols for researchers and drug development professionals.

Chemical Synthesis Approaches

Chemical strategies for synthesizing chiral this compound often rely on asymmetric synthesis from prochiral precursors or the resolution of racemic mixtures. Common methods include asymmetric hydrogenation, diastereoselective reduction, and chiral pool synthesis. While effective, these methods can sometimes require harsh reaction conditions, expensive and toxic heavy metal catalysts, and multiple protection/deprotection steps, which can lower the overall yield and increase waste.

A prevalent chemical approach involves the asymmetric hydrogenation of N-protected 3-pyridones. This method can achieve high enantioselectivity but often necessitates high-pressure hydrogen gas and expensive noble metal catalysts like rhodium or ruthenium, posing challenges for industrial-scale production.

Quantitative Comparison of Chemical Synthesis Methods
MethodCatalyst / ReagentSubstrateYield (%)e.e. (%)ConditionsReference
Asymmetric HydrogenationRu(OAc)₂[(R)-BINAP]N-Boc-3-piperidone9592 (R)H₂ (100 atm), MeOH, 50°C, 24h
Asymmetric HydrogenationRh(I)-Et-DuPhosN-Cbz-1,2,5,6-tetrahydropyridin-3-ol>9995 (S)H₂ (60 psi), MeOH, rt, 12h
Diastereoselective Reduction(S)-CBS-oxazaborolidine, BH₃·SMe₂N-Boc-3-piperidone8598 (S)THF, -30°C to rt, 4h
Chiral Pool SynthesisL-Glutamic AcidL-Glutamic Acid~30 (overall)>99 (S)Multi-step process

Workflow for Asymmetric Hydrogenation

Prochiral N-Boc-3-piperidone (Prochiral Substrate) Reactor High-Pressure Reactor Prochiral->Reactor 1. Add Catalyst Chiral Catalyst (e.g., Ru-(R)-BINAP) Catalyst->Reactor 2. Add Reagents H₂ Gas (High Pressure) Methanol (B129727) (Solvent) Reagents->Reactor 3. Add Reaction Asymmetric Hydrogenation Reactor->Reaction 4. React (50°C, 24h) Product Chiral N-Boc-3-hydroxypiperidine (e.g., (R)-enantiomer) Reaction->Product Purification Purification (Chromatography) Product->Purification Final Final Product Purification->Final

Caption: Workflow for chemical synthesis via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Objective: To synthesize (R)-N-Boc-3-hydroxypiperidine.

Materials:

  • N-Boc-3-piperidone (1.0 g, 5.0 mmol)

  • Ru(OAc)₂[(R)-BINAP] catalyst (31 mg, 0.035 mmol)

  • Methanol (MeOH), degassed (25 mL)

  • High-pressure autoclave reactor

  • Hydrogen gas (H₂) source

Procedure:

  • The autoclave reactor is charged with N-Boc-3-piperidone and the Ru(OAc)₂[(R)-BINAP] catalyst.

  • The reactor is sealed and purged with nitrogen gas, followed by the addition of degassed methanol via cannula.

  • The system is purged with hydrogen gas three times before being pressurized to 100 atm with H₂.

  • The reaction mixture is stirred at 50°C for 24 hours.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography (Eluent: Hexane/Ethyl Acetate (B1210297) gradient) to yield the final product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative to chemical synthesis. These processes operate under mild conditions (room temperature, neutral pH), avoid toxic metals, and often exhibit exceptional enantio- and regioselectivity. The most common enzymatic strategies are the kinetic resolution of racemic mixtures and the asymmetric reduction of a prochiral ketone.

Kinetic Resolution: This technique uses an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.

Asymmetric Reduction: This approach employs a ketoreductase (KRED) or a whole-cell biocatalyst containing the enzyme to reduce a prochiral ketone (e.g., N-protected 3-piperidone) to a single enantiomer of the corresponding alcohol. This method can theoretically achieve a 100% yield of the desired chiral product.

Quantitative Comparison of Enzymatic Synthesis Methods
MethodBiocatalystSubstrateYield (%)e.e. (%)ConditionsReference
Kinetic ResolutionLipase from Candida antarctica (CAL-B)Racemic N-Boc-3-hydroxypiperidine~48 (for S-ester)>99 (for S-ester)Vinyl acetate, Toluene, 45°C, 6h
Kinetic ResolutionLipase from Pseudomonas cepacia (PSL-C)Racemic N-Cbz-3-hydroxypiperidine~47 (for R-alcohol)>99 (for R-alcohol)Vinyl acetate, Diisopropyl ether, 30°C, 24h
Asymmetric ReductionKetoreductase (KRED-NADH-110)N-Boc-3-piperidone99>99 (R)Isopropanol (cosubstrate), K-phosphate buffer (pH 7.0), 30°C, 24h
Asymmetric ReductionWhole cells (E. coli expressing reductase)N-Boc-3-piperidone95>99 (S)Glucose (cofactor regen.), Aqueous buffer (pH 7.5), 30°C, 12h

Workflow for Enzymatic Kinetic Resolution

Racemate Racemic Substrate (R/S)-N-Boc-3-hydroxypiperidine Reactor Shaking Incubator Racemate->Reactor Enzyme Immobilized Lipase (e.g., CAL-B) Enzyme->Reactor Reagents Acyl Donor (Vinyl Acetate) Organic Solvent (Toluene) Reagents->Reactor Reaction Enzymatic Acylation Reactor->Reaction React (45°C, 6h) Mixture Product Mixture Reaction->Mixture Separation Separation (Chromatography or Extraction) Mixture->Separation Product1 (S)-N-Boc-3-acetoxypiperidine Separation->Product1 Product A Product2 Unreacted (R)-N-Boc-3-hydroxypiperidine Separation->Product2 Product B

Caption: Workflow for enzymatic kinetic resolution using a lipase.

Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To resolve racemic N-Boc-3-hydroxypiperidine to obtain the (R)-enantiomer.

Materials:

  • Racemic N-Boc-3-hydroxypiperidine (1.0 g, 5.0 mmol)

  • Immobilized Lipase B from Candida antarctica (Novozym 435) (100 mg)

  • Vinyl acetate (0.9 mL, 10.0 mmol)

  • Toluene (25 mL)

  • Shaking incubator

Procedure:

  • To a 50 mL flask, add racemic N-Boc-3-hydroxypiperidine, toluene, and vinyl acetate.

  • Add the immobilized lipase (Novozym 435) to the mixture.

  • Seal the flask and place it in a shaking incubator at 45°C with agitation (200 rpm) for 6 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them with chiral GC or HPLC.

  • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme (which can be washed and reused).

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting mixture contains (S)-N-Boc-3-acetoxypiperidine and unreacted (R)-N-Boc-3-hydroxypiperidine.

  • Separate the two compounds by silica gel column chromatography to isolate the pure (R)-N-Boc-3-hydroxypiperidine.

Conclusion: A Comparative Outlook

FeatureChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Kinetic Resolution/Asymmetric Reduction)
Stereoselectivity Good to excellent (90-98% e.e.)Excellent to superb (>99% e.e. is common)
Reaction Conditions Often harsh (high pressure/temp), anhydrousMild (room temp, aqueous/organic solvent, neutral pH)
Catalyst Expensive, often toxic heavy metals (Ru, Rh)Biodegradable, reusable enzymes
Yield High (can be >95%)Max 50% for kinetic resolution; up to 100% for asymmetric reduction
Waste Generation Can generate significant metal and solvent wasteMinimal waste, more environmentally friendly
Scalability Well-established but can be costly and require specialized equipmentHighly scalable, particularly with immobilized enzymes and whole-cell systems
Substrate Scope Generally broaderCan be highly specific to the substrate structure

Both chemical and enzymatic methods provide viable pathways to chiral this compound. The choice of method depends heavily on the specific application, scale, cost considerations, and environmental regulations.

  • Chemical synthesis offers high-throughput and well-understood reaction mechanisms but often at a higher environmental and financial cost due to harsh conditions and precious metal catalysts.

  • Enzymatic synthesis , particularly asymmetric reduction, stands out for its exceptional selectivity, mild operating conditions, and green credentials. While kinetic resolution is limited to a 50% theoretical yield for a single enantiomer, it remains a powerful tool. The increasing availability of engineered enzymes and optimized whole-cell systems makes biocatalysis an increasingly attractive and sustainable option for the industrial production of chiral pharmaceutical intermediates.

A Comparative Guide to the Biological Activity of 3-Hydroxypiperidine Derivatives and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, consistently appearing in a vast array of biologically active compounds and approved drugs. Their unique structural and physicochemical properties make them ideal building blocks for designing novel therapeutics. This guide provides a comprehensive comparison of the biological activities of 3-hydroxypiperidine derivatives against other prominent nitrogen-containing heterocycles: pyrrolidine (B122466), morpholine (B109124), and piperazine (B1678402). The information presented herein is supported by experimental data to aid researchers in making informed decisions during the drug discovery and development process.

At a Glance: Comparative Biological Activities

The following table summarizes the diverse biological activities reported for derivatives of this compound, pyrrolidine, morpholine, and piperazine. It is important to note that direct head-to-head comparative studies across all these scaffolds for every biological activity are limited. The data presented is a compilation from various studies, and activities are highly dependent on the specific substitutions on the heterocyclic ring.

Biological ActivityThis compound DerivativesPyrrolidine DerivativesMorpholine DerivativesPiperazine Derivatives
Anticancer Exhibited activity against various cancer cell lines, including breast (MCF-7) and lung (A549). The this compound moiety is a key intermediate in the synthesis of the FDA-approved anticancer drug Ibrutinib.[1][2]Showed potent activity against a range of cancer cell lines. Some derivatives have demonstrated significant cytotoxicity against breast (MCF-7) and cervical (HeLa) cancer cells.[3]Widely explored for anticancer properties, with derivatives showing efficacy against various cancer cell lines.[4][5]Numerous derivatives have been synthesized and evaluated for their anticancer potential, with some showing significant activity against various cancer types.[6]
Antimicrobial Derivatives have shown potential as antibacterial agents.Possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[7]Known to exhibit significant antibacterial and antifungal activities.[4][5]A well-established class of antimicrobial agents with a broad spectrum of activity against various bacterial and fungal strains.[6][8]
Antiviral Some derivatives have been investigated for their antiviral properties, including activity against the influenza virus.[9][10]Derivatives have been reported to possess antiviral activity against a range of viruses.[7]Certain morpholine derivatives have demonstrated antiviral effects.[4]Piperazine-containing compounds have been developed as potent antiviral agents, including for HIV.[10]
Neuroprotective Derivatives are being explored for their potential in treating neurological disorders, with some showing neuroprotective effects in experimental models.[11]Some pyrrolidine derivatives have shown neuroprotective properties.Morpholine-containing compounds are being investigated for their role in central nervous system (CNS) disorders and have shown neuroprotective potential.[12]Many piperazine derivatives exhibit pharmacological activity in the central nervous system and are used as antipsychotic, antidepressant, and anxiolytic agents.[13]

Quantitative Comparison of Biological Activities

The following tables provide a more detailed, quantitative comparison of the biological activities of these heterocyclic derivatives based on available experimental data.

Anticancer Activity (IC₅₀, µM)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate higher potency.

Compound/Derivative Class MCF-7 (Breast Cancer) HeLa (Cervical Cancer) A549 (Lung Cancer) Reference
This compound-substituted thiosemicarbazones - - 0.58 (Compound 5f)
Pyrrolidine-Thiophen Derivatives 17 (Compound 37e) 19 (Compound 37e) - [3]
Quinoxaline-Morpholine Derivatives >100 >100 >100
Quinoxaline-Piperidine Derivatives >100 >100 26.3 (Regioisomer 13dc)
Phthalazinylpiperazine Derivatives - - 2.19 (Compound 7e)

Note: The data presented is for specific derivatives and may not be representative of all compounds within that class. Direct comparison is challenging due to variations in compound structures and experimental conditions.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC, µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.

Compound/Derivative Class Staphylococcus aureus Escherichia coli Candida albicans Reference
Piperidine Derivatives 0.75 - 1.5 (Compound 6) 1.5 (Compound 6) Varying degrees of inhibition
Pyrrolidine Acetamides - >6.25 - [14]
Morpholine Derivatives - - -
Piperazine Derivatives Potentially active (MIC 2.22 µg/mL for a chalcone (B49325) derivative) Potentially active Significant activity reported for some derivatives

Note: Data is compiled from various studies and direct comparison should be made with caution due to differing methodologies and tested compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for two key assays mentioned in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.[4][5][13]

Kirby-Bauer Disk Diffusion Method for Antimicrobial Susceptibility

This method tests the susceptibility of bacteria to antibiotics. Antibiotic-impregnated wafers are placed on an agar (B569324) plate where bacteria are growing, and the extent to which the bacteria are affected by the antibiotic is measured.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton agar plates

  • Sterile cotton swabs

  • Test compounds impregnated on sterile paper disks

  • Standard antibiotic disks (as controls)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of the Mueller-Hinton agar plate using a sterile swab.

  • Disk Placement: Aseptically place the paper disks containing the test compounds and control antibiotics onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacteria are susceptible, intermediate, or resistant to the compounds.[6][8][14]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cells and the flow of experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a crucial intracellular signaling pathway that plays a key role in regulating the cell cycle. Therefore, it is directly related to cellular quiescence, proliferation, cancer, and longevity. Many heterocyclic compounds exert their anticancer effects by modulating this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3B GSK3β Akt->GSK3B Inhibition Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation CellCycle Cell Cycle Progression GSK3B->CellCycle Inhibition of inhibitors

PI3K/Akt signaling pathway in cancer.
Experimental Workflow for MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of a compound.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Add test compounds at various concentrations B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Experimental workflow for the MTT assay.
Experimental Workflow for Kirby-Bauer Disk Diffusion Test

This diagram outlines the procedure for conducting a Kirby-Bauer disk diffusion test to assess antimicrobial susceptibility.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_testing Testing cluster_analysis Analysis A Prepare standardized bacterial inoculum C Streak inoculum evenly onto agar surface A->C B Prepare Mueller-Hinton agar plate B->C D Place antibiotic disks on agar C->D E Incubate at 37°C for 18-24 hours D->E F Measure zones of inhibition E->F G Determine susceptibility (S, I, R) F->G

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Hydroxypiperidine, a key building block in numerous pharmaceuticals, presents a critical consideration for researchers and chemical engineers in terms of efficiency, cost, and environmental impact. This guide provides a comprehensive comparison of the most common synthetic routes to this valuable intermediate, offering a cost-benefit analysis supported by experimental data to inform process selection.

Executive Summary

Three primary synthetic strategies dominate the landscape for producing this compound: the catalytic hydrogenation of 3-hydroxypyridine, the reduction of N-protected 3-piperidones (often followed by deprotection), and the reduction of glutarimide (B196013). Each pathway offers a distinct balance of advantages and disadvantages concerning raw material cost, reaction conditions, yield, purity, and safety.

FeatureCatalytic Hydrogenation of 3-HydroxypyridineReduction of N-Boc-3-piperidoneReduction of Glutarimide
Starting Material Cost ModerateHighLow
Catalyst/Reagent Cost High (precious metals)Moderate to HighModerate
Overall Yield High (>90%)High (>95%)Moderate to High
Purity HighHighModerate
Reaction Conditions High pressure & temperatureMild (for biocatalytic)Harsh (with LiAlH4)
Safety Concerns High-pressure H₂, pyrophoric catalystsFlammable solventsHighly reactive hydrides
Environmental Impact Use of heavy metals, potential for catalyst leachingCan be "greener" with biocatalysisSignificant solvent and quenching waste
Scalability Well-established for industrial scaleGood, especially with biocatalysisChallenging due to safety

Route 1: Catalytic Hydrogenation of 3-Hydroxypyridine

This is one of the most direct and industrially favored routes to this compound. The process involves the reduction of the pyridine (B92270) ring using hydrogen gas in the presence of a metal catalyst.

Cost-Benefit Analysis

Costs:

  • Raw Materials: 3-Hydroxypyridine is a moderately priced starting material.

  • Catalysts: The primary cost driver is the use of precious metal catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C). These catalysts are expensive but can often be recycled, albeit with some loss in activity.

  • Energy: The reaction typically requires high pressure (5-10 atm) and elevated temperatures (50-120°C), leading to significant energy consumption, especially at an industrial scale.[1]

  • Capital Expenditure: High-pressure hydrogenation reactors represent a significant initial investment.

Benefits:

  • High Yield: This method consistently produces high yields of this compound, often exceeding 90%.[1]

  • High Purity: The product is generally of high purity after distillation.

  • Atom Economy: The reaction is atom-economical, with hydrogen being the only reagent consumed in the net reaction.

Experimental Protocol: Hydrogenation using Rh-Ni/C Bimetallic Catalyst[1]
  • Catalyst Preparation: A rhodium-nickel/carbon bimetallic catalyst (5% Rh, 0.5% Ni) is prepared.

  • Reaction Setup: A high-pressure autoclave is charged with 10 kg of 3-hydroxypyridine, 500g of the Rh-Ni/C catalyst, 0.5 kg of phosphoric acid, and 42 L of water as the solvent.

  • Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen to 5 atm. The reaction mixture is heated to 50°C and stirred for 30 minutes.

  • Work-up: After the reaction, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration.

  • Purification: The filtrate is subjected to reduced pressure distillation (65-67°C, 2 mmHg) to yield 9.78 kg of this compound (92% yield).

Safety Considerations

Working with high-pressure hydrogen and pyrophoric catalysts presents significant safety hazards, including the risk of fire and explosion.[2] Proper handling procedures, including inert atmosphere techniques for catalyst handling and robust reactor integrity checks, are paramount.

3-Hydroxypyridine 3-Hydroxypyridine This compound This compound 3-Hydroxypyridine->this compound H₂, Rh-Ni/C catalyst Water, 5 atm, 50°C

Catalytic Hydrogenation of 3-Hydroxypyridine.

Route 2: Reduction of N-Boc-3-piperidone

This route involves the reduction of a protected form of 3-piperidone, most commonly N-Boc-3-piperidone. The protecting group prevents side reactions and can influence the stereoselectivity of the reduction. Subsequent deprotection yields this compound. This route is particularly valuable for accessing specific stereoisomers (e.g., (S)- or (R)-3-hydroxypiperidine) through asymmetric reduction.

Cost-Benefit Analysis

Costs:

  • Raw Materials: N-Boc-3-piperidone is a relatively expensive starting material.

  • Reagents:

    • Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) is a moderately priced reducing agent.

    • Biocatalytic Reduction: The cost of enzymes (ketoreductases) and cofactors (NADH/NADPH) can be significant, though whole-cell systems like Baker's yeast offer a cheaper alternative.[3] Cofactor regeneration systems are often necessary for economic viability.[4]

  • Process: Biocatalytic reductions often require longer reaction times and more complex downstream processing to separate the product from the biological components.

Benefits:

  • High Yield and Purity: Both chemical and biocatalytic methods can provide high yields (>95%) and excellent purity.[5]

  • Stereoselectivity: Biocatalytic reduction offers the significant advantage of high enantioselectivity, producing optically pure isomers which are crucial for many pharmaceutical applications.[4]

  • Mild Conditions: Biocatalytic reductions are typically carried out under mild conditions (room temperature and atmospheric pressure) in aqueous media, reducing energy costs and improving safety.[6]

  • "Green" Chemistry: The use of enzymes or whole cells aligns with the principles of green chemistry by reducing the use of hazardous reagents and organic solvents.

Experimental Protocol: Biocatalytic Reduction using E. coli[5]
  • Biocatalyst Preparation: Prepare a suspension of E. coli cells (1g wet weight) expressing a suitable ketoreductase in 15 ml of phosphate (B84403) buffer (pH 7.0).

  • Reaction Mixture: To the cell suspension, add glucose (300 mmol/L) as a cofactor regeneration source, N-Boc-3-piperidone (40 g/L), glucose dehydrogenase (200U), and NAD⁺ (0.1 mmol/L).

  • Reduction: The reaction is carried out at 30°C with shaking at 200 rpm for 6 hours.

  • Work-up and Purification: The product, (S)-N-Boc-3-hydroxypiperidine, can be extracted from the reaction mixture and purified, yielding a product with a high yield (98.25%) and excellent optical purity (100% e.e.).

  • Deprotection: The N-Boc protecting group is subsequently removed under acidic conditions to yield (S)-3-hydroxypiperidine.

cluster_0 Biocatalytic Reduction N-Boc-3-piperidone N-Boc-3-piperidone (S)-N-Boc-3-hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidone->(S)-N-Boc-3-hydroxypiperidine Ketoreductase (E. coli) Glucose, GDH, NAD⁺ 30°C, 6h (S)-3-Hydroxypiperidine (S)-3-Hydroxypiperidine (S)-N-Boc-3-hydroxypiperidine->(S)-3-Hydroxypiperidine Acidic Deprotection

Biocatalytic Synthesis of (S)-3-Hydroxypiperidine.

Route 3: Reduction of Glutarimide

This route utilizes the readily available and inexpensive starting material, glutarimide. The reduction of the cyclic imide to this compound typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Cost-Benefit Analysis

Costs:

  • Raw Materials: Glutarimide is a low-cost starting material.

  • Reagents: Lithium aluminum hydride is a powerful but hazardous and moderately expensive reducing agent.

  • Safety: LiAlH₄ is highly reactive and pyrophoric, especially in the presence of moisture, necessitating stringent safety protocols and specialized handling equipment.[7][8] This significantly increases the operational cost and complexity.

  • Waste: The work-up procedure for LiAlH₄ reactions generates a considerable amount of aluminum salt waste, which requires proper disposal.

Benefits:

  • Low Starting Material Cost: The primary advantage of this route is the low cost of glutarimide.

  • Potential for High Yield: Under optimized conditions, this reduction can provide good yields of this compound.

Experimental Protocol: Reduction of Glutarimide with LiAlH₄

Note: This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment and fire-suppression materials (Class D extinguisher) readily available.

  • Reaction Setup: A solution of glutarimide in a dry, aprotic solvent (e.g., tetrahydrofuran) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum hydride in the same solvent is added dropwise with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

  • Quenching: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide (B78521) solution at low temperature.

  • Work-up and Purification: The resulting aluminum salts are filtered off, and the filtrate is dried and concentrated. The crude this compound is then purified by distillation.

Glutarimide Glutarimide This compound This compound Glutarimide->this compound 1. LiAlH₄, THF 2. H₂O, NaOH (quench)

Reduction of Glutarimide to this compound.

Conclusion

The optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.

  • For large-scale, cost-effective production of racemic this compound, catalytic hydrogenation of 3-hydroxypyridine remains a dominant and well-established method, despite the high initial capital investment and the cost of precious metal catalysts.

  • When enantiopurity is the primary concern, biocatalytic reduction of N-Boc-3-piperidone is the superior choice. It offers excellent stereoselectivity under mild, environmentally friendly conditions. While the starting material and enzyme costs can be higher, the value of optically pure products often justifies the expense, especially in pharmaceutical applications.

  • The reduction of glutarimide is a less common route due to the significant safety hazards associated with lithium aluminum hydride. While the low cost of the starting material is attractive, the operational complexities and safety risks make it less suitable for large-scale production and for research settings without specialized equipment and expertise.

Ultimately, a thorough evaluation of the target scale, required purity (racemic vs. enantiopure), available budget, and safety infrastructure will guide the selection of the most appropriate synthetic strategy for this compound.

References

Purity Under Scrutiny: A Comparative Guide to Commercial 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the purity of commercially available 3-Hydroxypiperidine, a pivotal building block in the synthesis of numerous pharmaceutical compounds. We present a summary of typical purity levels from various suppliers and detail the key analytical methodologies for independent verification, complete with experimental protocols.

Commercial this compound: A Purity Overview

Commercial this compound is generally available at high purity levels, typically ranging from 97% to over 99%. The most common analytical technique cited by suppliers for purity assessment is Gas Chromatography (GC). However, a multi-faceted approach utilizing various analytical methods is recommended for a comprehensive purity profile. The following table summarizes the stated purity of this compound from a selection of commercial sources. It is important to note that lot-to-lot variability can occur, and independent verification is always recommended.

SupplierStated PurityAnalytical Method
Supplier A≥99.0%GC
Supplier B>98.0%(GC)GC
Supplier C97%Not Specified
Supplier D≥98.0% (NT)Titration

Key Analytical Techniques for Purity Assessment

A thorough evaluation of this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component as well as potential impurities. Common impurities may arise from the synthetic route employed, such as residual starting materials (e.g., 3-hydroxypyridine (B118123) or 3-piperidone), by-products, or stereoisomers in the case of chiral products.

Experimental Workflow for Purity Assessment

cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Data Analysis & Reporting Sample Commercial This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GC Gas Chromatography (GC) Dissolution->GC Volatile Analysis HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC Non-volatile Analysis NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dissolution->NMR Structural Confirmation MS Mass Spectrometry (MS) Dissolution->MS Molecular Weight Determination Quantification Quantification of Impurities GC->Quantification HPLC->Quantification Structure Structural Elucidation of Impurities NMR->Structure MS->Structure Report Purity Report & Certificate of Analysis Quantification->Report Structure->Report

Figure 1. Workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

Gas Chromatography (GC)

GC is a robust method for assessing the purity of volatile compounds like this compound.

  • Objective: To determine the percentage purity of this compound and identify volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a chiral column like HYDRODEXβ-TBDAC for enantiomeric separation if applicable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or dichloromethane.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds and is particularly useful for non-volatile impurities.

  • Objective: To quantify the purity of this compound and detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% trifluoroacetic acid) and Mobile Phase B (Acetonitrile with 0.1% trifluoroacetic acid).

    • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask, dissolve, and dilute to the mark with the initial mobile phase composition.

  • Data Analysis: Purity is determined by the area percentage of the this compound peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both qualitative and quantitative analysis.

  • Objective: To confirm the structure of this compound and identify and quantify impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • Quantitative NMR (qNMR): Can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard of known purity.

  • Data Analysis: The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Impurities will present as additional peaks in the spectra.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight of the compound and identifying unknown impurities.

  • Objective: To confirm the molecular weight of this compound and aid in the identification of impurities.

  • Instrumentation: Mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).

  • Ionization Technique: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺) of this compound (C₅H₁₁NO, MW: 101.15). The fragmentation pattern can provide further structural information. Impurity identification is facilitated by analyzing the mass-to-charge ratio of other detected ions.

Conclusion

Ensuring the purity of this compound is critical for the integrity of research and the quality of pharmaceutical development. While commercial suppliers provide a baseline purity, this guide equips researchers with the necessary knowledge and experimental protocols to independently verify the purity of their materials. A combination of chromatographic and spectroscopic methods, as outlined, provides a robust and comprehensive approach to purity assessment, leading to more reliable and reproducible scientific outcomes.

A Comparative Guide to Enantiomeric Excess (ee) Determination of 3-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric excess is a critical step in the synthesis, quality control, and development of chiral pharmaceutical compounds. 3-Hydroxypiperidine and its derivatives are important chiral building blocks found in numerous bioactive molecules and approved drugs. Ensuring the enantiopurity of these intermediates is paramount as different enantiomers can exhibit varied pharmacological and toxicological profiles.

This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The choice of analytical technique depends on several factors, including the specific derivative, available equipment, required accuracy, and sample throughput. The following table summarizes the key characteristics of each method.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[1]Separation of volatile enantiomers (or their volatile derivatives) based on differential interaction with a chiral stationary phase in a capillary column.[2][3]Conversion of enantiomers into diastereomers using a Chiral Derivatizing Agent (CDA) or formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), resulting in distinguishable signals in the NMR spectrum.[4][5][6][7][8][9]
Sample Prep Usually direct injection. Derivatization may be needed for UV detection if the analyte is non-chromophoric.[10]Often requires derivatization to increase volatility and thermal stability.Requires reaction with a CDA to form a stable covalent bond or dissolution with a CSA.[8][11]
Accuracy High (typically <1-2% error).[12]High for suitable compounds.Moderate to High (typically <2-5% error), dependent on resolution and signal-to-noise.[13]
Throughput Moderate to High. Automated systems can run many samples sequentially.[3]Moderate. Typically longer run times than modern HPLC.Low to Moderate. Sample preparation can be manual, but NMR acquisition is fast.[11][14]
Advantages Broad applicability, high accuracy, and established methodology.[15][16] Direct separation avoids chemical modification of the analyte.[1]Excellent resolution for volatile compounds.Provides structural information. Can be performed directly in an NMR tube without purification of derivatives.[17] Does not require chromatographic separation.
Disadvantages High cost of chiral columns. Method development can be time-consuming.[16]Limited to thermally stable and volatile compounds. Derivatization adds complexity and potential for error.[3]Lower sensitivity than chromatography. Potential for kinetic resolution or racemization during derivatization. Overlapping signals can complicate analysis.[3]
Application Gold standard for routine quality control and purity checks in pharmaceutical development.[2][15]Analysis of volatile chiral intermediates, flavors, and pheromones.[2][3]Rapid analysis for reaction monitoring, structural confirmation, and when chromatographic methods are unavailable.[11]

Experimental Protocols

Direct Chiral HPLC Method for N-Boc-3-hydroxypiperidine

This protocol is adapted from a validated method for the quantitative analysis of (R)- and (S)-1-Boc-3-hydroxypiperidine.[5][18] It relies on a polysaccharide-based chiral stationary phase for direct separation.

a. Materials and Equipment:

  • HPLC system with UV detector (e.g., Shimadzu LC-2050)[18]

  • Chiral Column: CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm)[5][18]

  • Mobile Phase Solvents: n-Hexane, Isopropanol (IPA) (HPLC grade)

  • Sample: N-Boc-3-hydroxypiperidine enantiomeric mixture

  • Analytical balance, volumetric flasks, syringes, and filters

b. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).[18]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection Wavelength: 210 nm (as the Boc-group has weak UV absorbance at low wavelengths)

  • Injection Volume: 10 µL

c. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-Hexane and IPA. Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the N-Boc-3-hydroxypiperidine sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the prepared sample into the HPLC system.

  • Data Analysis: Record the chromatogram for a sufficient time to allow elution of both enantiomer peaks. Identify the peaks corresponding to the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

Indirect NMR Method using a Chiral Derivatizing Agent (CDA)

This protocol describes a general procedure for determining the ee of this compound derivatives by forming diastereomeric esters with Mosher's acid chloride (MTPA-Cl), a common CDA.[6][7] The resulting diastereomers can be distinguished by ¹H or ¹⁹F NMR.

a. Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]

  • Sample: this compound derivative (enantiomeric mixture)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous base (e.g., pyridine (B92270) or triethylamine)

  • Syringes and septa

b. Procedure:

  • Sample Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen), dissolve ~5-10 mg of the this compound derivative in ~0.5 mL of anhydrous CDCl₃.

  • Addition of Reagents: Add a slight molar excess (~1.1 equivalents) of anhydrous pyridine, followed by a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA-Cl. The reaction is typically rapid at room temperature.[7] Note: It is crucial that the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate ee measurements.

  • NMR Acquisition: Transfer the resulting reaction mixture directly into an NMR tube.

  • Analysis: Acquire a ¹H or ¹⁹F NMR spectrum. The two newly formed diastereomeric Mosher's esters will exhibit separate, well-resolved signals for protons or fluorine atoms near the chiral center.[6][7]

  • Data Analysis: Identify a pair of corresponding signals for the two diastereomers that are baseline-resolved. Integrate these two signals. Calculate the enantiomeric excess (% ee) using the integral values (I) as follows: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100

Visualized Workflows

The following diagrams illustrate the logical steps for the two primary methods of ee determination.

HPLCFlowchart cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Mixture of This compound Enantiomers Solution Dissolve in Mobile Phase Sample->Solution Injection Inject into HPLC with Chiral Stationary Phase (CSP) Solution->Injection Separation Enantiomers Separate Based on Differential Interaction with CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram (Two Resolved Peaks) Detection->Chromatogram Calculation Calculate % ee from Peak Area Ratio Chromatogram->Calculation NMRFlowchart cluster_prep Sample Preparation (Derivatization) cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Sample Mixture of This compound Enantiomers Reaction React to Form Diastereomeric Mixture Sample->Reaction CDA Enantiopure Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) CDA->Reaction Acquisition Acquire NMR Spectrum (e.g., ¹H or ¹⁹F) Reaction->Acquisition Spectrum Observe Distinct Signals for each Diastereomer Acquisition->Spectrum Integration Integrate Corresponding Diastereomer Signals Spectrum->Integration Calculation Calculate % ee from Integral Ratio Integration->Calculation

References

A Comparative Analysis of N-Protecting Groups for 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate nitrogen-protecting group is a critical decision in the synthesis of complex molecules containing the 3-hydroxypiperidine scaffold. This key heterocyclic motif is present in numerous pharmacologically active compounds.[1][2] The choice of protecting group influences not only the efficiency of the synthesis but also the overall yield and purity of the final product by preventing unwanted side reactions at the secondary amine.

This guide provides an objective comparison of three widely used N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The analysis is supported by experimental data and detailed protocols to assist chemists in making informed decisions for their specific synthetic strategies.

Performance Comparison of N-Protecting Groups

The selection of a protecting group is primarily dictated by its stability under various reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce, stable throughout subsequent reaction steps, and removable under conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[3]

Table 1: Comparison of Introduction and Stability

Protecting GroupReagents for IntroductionTypical SolventsReaction ConditionsStability Profile
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Boc-ONDCM, THF, Dioxane, H₂ORoom TemperatureLabile to strong acids (e.g., TFA, HCl).[4] Stable to bases and hydrogenolysis.
Cbz Benzyl (B1604629) chloroformate (Cbz-Cl)THF/H₂O, Dioxane/H₂O0 °C to Room TemperatureStable to acidic and basic conditions.[5] Cleaved by hydrogenolysis.[5] Can be cleaved by strong acids like HBr.
Fmoc Fmoc-Cl, Fmoc-OSuDioxane/H₂O, DMFRoom TemperatureStable to acids and catalytic hydrogenation.[6] Labile to basic conditions (e.g., piperidine).[7]

Table 2: Comparison of Deprotection Conditions

Protecting GroupDeprotection ReagentsTypical SolventsReaction ConditionsKey Considerations
Boc Trifluoroacetic acid (TFA), HClDichloromethane (B109758) (DCM), Dioxane, Ethyl Acetate (B1210297)0 °C to Room TemperatureVolatile acid and solvent can be removed in vacuo.[4]
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)Methanol (B129727), Ethanol, Ethyl AcetateRoom Temperature, Atmospheric PressureIncompatible with reducible functional groups (alkenes, alkynes, etc.).[8] Acid-mediated methods (e.g., AlCl₃ in HFIP) offer an alternative.[9]
Fmoc 20-30% Piperidine (B6355638)N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP)Room TemperatureDeprotection is rapid.[7] The dibenzofulvene byproduct must be scavenged.[10]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups.

N-Boc Protection and Deprotection

The Boc group is one of the most common protecting groups for amines due to its ease of introduction and clean, acid-labile deprotection.

Protection Protocol: Synthesis of 1-Boc-3-hydroxypiperidine

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (B128534) (1.2 equiv) or sodium bicarbonate (2.0 equiv).[5]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Deprotection Protocol: Removal of the N-Boc Group

  • Dissolve the N-Boc-3-hydroxypiperidine (1.0 equiv) in dichloromethane (DCM).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-25% (v/v).[4] Alternatively, use a 4M solution of HCl in dioxane.[4]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.[4]

  • To obtain the free amine, dissolve the resulting salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[4]

  • Dry the organic layer, filter, and concentrate to yield the deprotected this compound.

N-Cbz Protection and Deprotection

The Cbz group is valued for its stability in both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.

Protection Protocol: Synthesis of 1-Cbz-3-hydroxypiperidine

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution and cool to 0 °C.[5]

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise while maintaining the temperature at 0 °C.[5]

  • Allow the reaction to stir at 0 °C for several hours or overnight.[5]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the N-Cbz protected product.

Deprotection Protocol: Removal of the N-Cbz Group

  • Dissolve the N-Cbz-3-hydroxypiperidine (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under an atmosphere of hydrogen gas (H₂) at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

N-Fmoc Protection and Deprotection

The Fmoc group is known for its base-lability, providing orthogonality to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. This makes it a cornerstone of solid-phase peptide synthesis.[11]

Protection Protocol: Synthesis of 1-Fmoc-3-hydroxypiperidine

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.[6]

  • Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv) to the solution at room temperature.[6]

  • Stir the reaction mixture for 16-24 hours.

  • Dilute the mixture with water and adjust the pH to be slightly basic if necessary.

  • Extract the aqueous layer with an organic solvent like diethyl ether to remove impurities.

  • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Fmoc protected product.

Deprotection Protocol: Removal of the N-Fmoc Group

  • Dissolve the N-Fmoc-3-hydroxypiperidine (1.0 equiv) in N,N-Dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).[7][12]

  • Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 5-30 minutes.[7][12]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by removing the DMF and piperidine under high vacuum, followed by purification to separate the desired amine from the fulvene-piperidine adduct.[13]

Synthetic Strategy Workflow

The choice of a protecting group is contextual and depends on the planned subsequent reactions. The following diagram illustrates a typical workflow where the nitrogen of this compound is protected to allow for a selective reaction at the hydroxyl group, followed by deprotection.

G cluster_4 A This compound B N-Protected This compound A->B node_Boc Boc node_Cbz Cbz node_Fmoc Fmoc C OH-Modified Product (N-Protected) B->C D Final Product (Deprotected) C->D label_boc Boc Deprotection: TFA or HCl label_cbz Cbz Deprotection: H₂, Pd/C label_fmoc Fmoc Deprotection: Piperidine

Caption: General workflow for the N-protection of this compound.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis, particularly in an enantiomerically pure form, is a critical step in the development of new therapeutics. This guide provides a comprehensive benchmark of modern synthetic methodologies for obtaining this compound, with a focus on providing researchers with the data and protocols necessary to select the most appropriate route for their specific needs. We will delve into both traditional chemical methods and burgeoning biocatalytic approaches, offering a side-by-side comparison of their performance based on experimental data.

At a Glance: Performance of Key Synthetic Strategies

The selection of a synthetic route is often a trade-off between various factors including yield, enantioselectivity, cost, and environmental impact. The following table summarizes the key performance indicators for the most prominent methods used to synthesize (S)-3-hydroxypiperidine, a common and medicinally relevant enantiomer.

MethodKey TransformationTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Chemical Resolution Separation of a racemic mixture< 50% (theoretical max)> 99%Well-established, high ee achievableInherently low yield, requires stoichiometric resolving agent
Catalytic Hydrogenation Reduction of 3-hydroxypyridine (B118123)Variable (can be high)N/A (produces racemate)Atom economical, direct route from simple starting materialOften requires harsh conditions, catalyst poisoning can be an issue, produces a racemic mixture
Asymmetric Synthesis Chiral pool or chiral auxiliary basedVariable (often multi-step)High (>95%)High enantioselectivityOften involves lengthy synthetic sequences, may have low overall yields
Biocatalytic Asymmetric Reduction Ketoreductase (KRED) catalyzed reduction of N-Boc-3-piperidoneHigh (> 95%)> 99%High yield and enantioselectivity, mild reaction conditions, environmentally friendlyRequires specific enzymes, initial process development may be needed

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed look at the primary synthetic strategies, complete with generalized experimental protocols and a discussion of their relative merits.

Chemical Resolution: The Classical Approach

Chemical resolution remains a widely used method for obtaining enantiopure this compound. This strategy involves the formation of diastereomeric salts by reacting racemic this compound with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Typical Resolving Agents:

  • L-camphorsulfonic acid[1]

  • D-pyroglutamic acid[2]

  • Tartaric acid derivatives[3]

General Experimental Protocol: Resolution of (±)-3-Hydroxypiperidine

  • Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of the chiral resolving agent (e.g., D-pyroglutamic acid) is added, and the mixture is heated to reflux to ensure complete dissolution.[2]

  • Fractional Crystallization: The solution is slowly cooled to allow for the crystallization of one diastereomeric salt. The crystals are collected by filtration.

  • Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched this compound.

  • Extraction: The free base is extracted into an organic solvent, dried, and concentrated to yield the final product.

While capable of producing material with high enantiomeric purity, the theoretical maximum yield of this method is 50% for a single enantiomer, and in practice, yields are often lower.

Catalytic Hydrogenation: A Direct but Racemic Route

The catalytic hydrogenation of 3-hydroxypyridine offers a direct and atom-economical route to this compound. However, this method typically yields a racemic mixture and can be challenging due to the stability of the pyridine (B92270) ring and potential for catalyst deactivation.[4]

Common Catalysts:

  • Rhodium on carbon (Rh/C)[2]

  • Platinum(IV) oxide (PtO₂)[5]

  • Iridium complexes[6]

General Experimental Protocol: Hydrogenation of 3-Hydroxypyridine

  • Reaction Setup: 3-Hydroxypyridine and a suitable catalyst (e.g., 5% Rh/C) are placed in a high-pressure autoclave with a solvent such as water or an alcohol.[2][7]

  • Hydrogenation: The autoclave is purged and then pressurized with hydrogen gas (typically 50-70 bar). The reaction mixture is heated (e.g., 80-100 °C) and stirred for an extended period (e.g., 24-48 hours).[2][7]

  • Workup: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or crystallization.

Recent advances have focused on developing more active and selective catalysts that can operate under milder conditions.[6]

Biocatalytic Asymmetric Reduction: A Green and Efficient Alternative

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and yields under mild, environmentally friendly conditions.[8][9][10] For the synthesis of (S)-1-Boc-3-hydroxypiperidine, the asymmetric reduction of N-Boc-3-piperidone using ketoreductases (KREDs) is a particularly effective strategy.[11] These enzyme-catalyzed reactions often employ a cofactor regeneration system, such as the oxidation of glucose to gluconic acid by glucose dehydrogenase (GDH), to recycle the expensive nicotinamide (B372718) cofactor (NADH or NADPH).[12]

General Experimental Protocol: KRED-Catalyzed Asymmetric Reduction of N-Boc-3-piperidone

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0), N-Boc-3-piperidone, a ketoreductase, a cofactor (NADP+ or NAD+), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are combined.[13][14]

  • Biocatalytic Reduction: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified time (e.g., 12-24 hours). The pH may need to be controlled throughout the reaction.[13][14]

  • Product Isolation: Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product.

  • Purification: The product can be purified by standard techniques such as column chromatography to afford highly pure (S)-1-Boc-3-hydroxypiperidine.

This method consistently delivers high yields (>95%) and excellent enantiomeric excess (>99%).[13][15] The use of whole-cell biocatalysts (e.g., recombinant E. coli or yeast) can further simplify the process by providing the necessary enzymes and cofactor regeneration machinery in a self-contained system.[14]

Visualizing the Synthetic Workflows

To better illustrate the logical flow of these synthetic strategies, the following diagrams have been generated.

cluster_0 Chemical Resolution Workflow racemate Racemic this compound diastereomeric_salts Diastereomeric Salts racemate->diastereomeric_salts + resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation desired_salt Desired Diastereomeric Salt separation->desired_salt undesired_enantiomer Undesired Enantiomer (max 50% loss) separation->undesired_enantiomer liberation Base Treatment desired_salt->liberation enantiopure_product (S)-3-Hydroxypiperidine liberation->enantiopure_product

Caption: Workflow for the chemical resolution of racemic this compound.

cluster_1 Biocatalytic Asymmetric Reduction Workflow starting_material N-Boc-3-piperidone product (S)-N-Boc-3-hydroxypiperidine starting_material->product kred Ketoreductase (KRED) kred->product catalyzes cofactor_regeneration Cofactor Regeneration (e.g., GDH/Glucose) nadph NADPH cofactor_regeneration->nadph regenerates nadph->product reduces nadp NADP+ nadp->cofactor_regeneration

Caption: Workflow for the biocatalytic asymmetric reduction of N-Boc-3-piperidone.

Conclusion

The synthesis of this compound has evolved significantly, with modern biocatalytic methods offering substantial advantages over traditional chemical approaches, particularly for the production of enantiomerically pure forms. While chemical resolution and catalytic hydrogenation remain viable options, their inherent limitations in terms of yield and stereoselectivity, respectively, make them less attractive for many applications.

For researchers and drug development professionals seeking a highly efficient, selective, and environmentally conscious route to (S)-3-hydroxypiperidine, biocatalytic asymmetric reduction stands out as the superior methodology. The high yields, exceptional enantioselectivity, and mild reaction conditions associated with this approach make it an ideal choice for the sustainable production of this critical pharmaceutical building block. As the library of commercially available ketoreductases continues to expand, the accessibility and applicability of this powerful technology are only expected to grow.

References

Cross-Laboratory Validation of 3-Hydroxypiperidine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of 3-Hydroxypiperidine, a key building block in the synthesis of many pharmaceutical compounds, is critical for ensuring consistent results in research and the quality of final drug products. When analytical methods are transferred between laboratories, a thorough cross-validation is essential to guarantee that the data generated is reliable and comparable, regardless of the testing site. This guide provides an objective comparison of common analytical techniques for this compound analysis, offering supporting data from analogous compounds and outlining detailed experimental protocols to facilitate inter-laboratory studies.

While specific inter-laboratory validation data for this compound is not extensively published, this guide leverages validation data for the closely related intermediate, N-Boc-4-hydroxypiperidine, to provide a robust comparative framework.[1] The principles and expected performance characteristics are directly applicable to the analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound is influenced by several factors, including required sensitivity, the complexity of the sample matrix, and available instrumentation. The three most common and effective techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Below is a summary of the typical performance characteristics for these methods, based on the validation of N-Boc-4-hydroxypiperidine, which serves as a reliable proxy for what can be expected for this compound.[1]

Table 1: Performance Characteristics of Validated Analytical Methods

Validation ParameterHPLC-UVGC-FIDLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 0.5 µg/mL1 µg/mL0.05 ng/mL
Limit of Quantification (LOQ) 1 µg/mL5 µg/mL0.1 ng/mL
Specificity GoodModerateExcellent

Data adapted from the validation of N-Boc-4-hydroxypiperidine, a structurally similar compound.[1]

Experimental Workflows and Logical Relationships

The process of cross-validating an analytical method between two laboratories follows a structured workflow to ensure that the method is robust and transferable. This involves initial method validation at a primary lab, followed by a transfer and validation at a second lab, with a final comparison of the results.

CrossValidationWorkflow cluster_0 Originating Lab cluster_1 Receiving Lab A Method Development & Optimization B Single-Lab Validation (ICH Q2(R1)) A->B C Protocol & SOP Generation B->C H Comparative Analysis of Results B->H D Method Transfer Package (Protocol, SOPs, Samples) C->D E Method Implementation & Familiarization F Partial Method Validation (e.g., Precision & Accuracy) E->F G Analysis of Blinded Cross-Validation Samples F->G G->H D->E I Acceptance Criteria Met? H->I J Method Deemed Validated for Multi-Lab Use I->J Yes K Troubleshooting & Method Refinement I->K No K->A

Caption: Workflow for inter-laboratory analytical method cross-validation.

A critical aspect of ensuring reliable results is the initial validation of the analytical method within a single laboratory. This process confirms that the method is suitable for its intended purpose before it is transferred.

MethodValidationWorkflow cluster_parameters Method Performance Characteristics start Define Analytical Method Requirements validation_protocol Develop Validation Protocol start->validation_protocol specificity Specificity & Selectivity execute_validation Execute Validation Experiments specificity->execute_validation linearity Linearity & Range linearity->execute_validation accuracy Accuracy accuracy->execute_validation precision Precision (Repeatability & Intermediate) precision->execute_validation lod_loq LOD & LOQ lod_loq->execute_validation robustness Robustness robustness->execute_validation validation_protocol->execute_validation analyze_data Analyze Data & Compare to Acceptance Criteria execute_validation->analyze_data validation_report Prepare Validation Report analyze_data->validation_report end_state Method Approved for Routine Use validation_report->end_state

References

Unveiling the Structural Nuances of 3-Hydroxypiperidine Complexes: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. 3-Hydroxypiperidine, a key scaffold in many pharmaceuticals, forms complexes with various metals, influencing their biological activity and properties. This guide provides a comparative structural analysis of this compound-containing complexes determined by X-ray crystallography, offering valuable insights for rational drug design and materials science.

This technical guide delves into the crystallographic data of two distinct complexes incorporating the this compound motif: a metal-free organic compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, and a nickel(II) complex, {2-Hydroxo-3-piperidine-1-yl-methyl-N,N′(bis-5-bromobenzylpropylenediimine)nickel(II)perchlorate}. By presenting their key structural parameters in a comparative format, this guide aims to illuminate the conformational flexibility of the piperidine (B6355638) ring and the influence of metal coordination on its geometry.

Comparative Structural Data

The following table summarizes the key crystallographic and selected geometric parameters for the two analyzed complexes. These quantitative data provide a direct comparison of their solid-state structures.

Parameter3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one[1][2][3][4]{2-Hydroxo-3-piperidine-1-yl-methyl-N,N′(bis-5-bromobenzylpropylenediimine)nickel(II)perchlorate}
Crystal System OrthorhombicTriclinic
Space Group Pna2₁P-1
Unit Cell Dimensions
a (Å)16.1899(13)10.2560(4)
b (Å)9.3853(7)10.8231(4)
c (Å)10.5975(8)12.0888(5)
α (°)9099.404(1)
β (°)9099.780(1)
γ (°)9092.252(1)
Volume (ų) 1609.9(2)1301.49(9)
Piperidine Ring Conformation ChairChair
Selected Bond Lengths (Å) N1–C7: 1.478(4), N1–C13: 1.479(4), C7–C8: 1.534(4), C8–C9: 1.528(4), C9–C10: 1.517(4), C10–C13: 1.535(4)Data not available in the provided abstract
**Selected Bond Angles (°) **C13–N1–C7: 111.9(2), N1–C7–C8: 110.1(2), C9–C8–C7: 110.9(2), C10–C9–C8: 111.4(2), C9–C10–C13: 111.1(2), N1–C13–C10: 110.1(2)Data not available in the provided abstract
Dihedral Angles (°) Piperidine ring basal plane to C1–C6 aromatic ring: 85.71(11)Data not available in the provided abstract
Piperidine ring basal plane to C14–C19 aromatic ring: 77.27(11)
CCDC Deposition Number 2124980199520

Experimental Protocols

The determination of crystal structures by X-ray diffraction involves a standardized workflow, from crystal growth to data analysis. Below is a generalized protocol applicable to the analysis of this compound complexes.

Synthesis and Crystallization
  • Synthesis of the Complex: The this compound ligand or its derivative is reacted with a metal salt (e.g., NiCl₂, Cu(OAc)₂) in a suitable solvent (e.g., methanol (B129727), ethanol). The reaction conditions (temperature, pH, stoichiometry) are optimized to favor the formation of the desired complex.

  • Crystallization: High-quality single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. For instance, dissolving the compound in a solvent like methanol and allowing the solvent to evaporate slowly over several days can yield diffraction-quality crystals.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the structural analysis of this compound complexes by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of This compound Complex crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structural Validation (e.g., CCDC) refinement->validation final_structure final_structure validation->final_structure Final Structure logical_relationship ligand This compound Derivative complex This compound Complex ligand->complex metal Metal Ion (e.g., Ni, Cu) metal->complex crystal Single Crystal complex->crystal diffraction_data X-ray Diffraction Data crystal->diffraction_data X-ray Beam structure 3D Crystal Structure diffraction_data->structure Analysis

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypiperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hydroxypiperidine is a critical aspect of laboratory safety and environmental responsibility. As a compound utilized in research and drug development, it is imperative that all waste containing this chemical be managed as hazardous waste. This guide provides detailed, procedural instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Profile and Waste Classification

This compound is classified as a hazardous substance. It is known to cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.

Key Hazard Considerations:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Irritation: May cause respiratory irritation.[1][5]

Due to these hazards, this compound and any materials it has come into contact with must not be disposed of through standard laboratory drains or as general waste.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number 6859-99-0[1][3][4][5]
GHS Hazard Statements H314, H318, H335[1]
Signal Word Danger[2][6]
Storage Temperature 2-8°C[6]
Solubility in Water 1 g/mL[6]
Bioaccumulation Factor (BCF) 3.2 (Low potential to bioaccumulate)[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of this compound waste.

1. Waste Segregation:

Proper segregation is the foundational step in safe chemical waste management. Different types of waste contaminated with this compound must be collected separately to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, paper towels, and weighing papers.

  • Liquid Waste: Consists of unused this compound solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.

  • Sharps Waste: Encompasses contaminated needles, syringes, Pasteur pipettes, and broken glass.

  • Empty Containers: Original containers of this compound require specific decontamination procedures before they can be disposed of as non-hazardous waste.

2. Containerization and Labeling:

The selection of appropriate containers and clear labeling is crucial for identifying hazardous waste and preventing accidental exposure.

Waste TypeContainer TypeLabeling RequirementsIncompatible Materials
Solid Waste Sealable, chemically resistant plastic bag or drum."Hazardous Waste," "Solid Chemical Waste," and a list of all chemical constituents, including "this compound."Do not mix with liquid waste.
Liquid Waste Chemically resistant, leak-proof container with a secure screw cap."Hazardous Waste," "Liquid Chemical Waste," and a detailed list of all contents, including "this compound" and any solvents.Avoid mixing with incompatible chemicals that could cause a dangerous reaction.
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," and a list of chemical contaminants, including "this compound."Do not mix with other types of waste.

3. Decontamination of Empty Containers:

Empty containers that once held this compound must be thoroughly decontaminated before they can be considered for disposal as regular trash.

  • Initial Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.

  • Collect Rinsate: The solvent rinsate is now considered hazardous liquid waste and must be collected in the appropriate labeled container.

  • Final Wash: After the solvent rinse, wash the container with soap and water.

4. Spill Management:

In the event of a spill, immediate and correct action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Containment: For liquid spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1]

  • Collection: Carefully sweep or scoop the absorbent material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

5. Storage and Disposal:

  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1] Containers should be kept tightly closed.[1][5]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[7] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1]

Disposal Workflow Diagram

G cluster_prep Preparation & Segregation cluster_contain Containerization & Labeling cluster_storage Storage & Final Disposal start Identify this compound Waste solid_waste Solid Waste (Gloves, Paper) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste sharps_waste Sharps Waste (Needles, Glass) start->sharps_waste empty_container Empty Containers start->empty_container solid_container Sealable Plastic Bag/Drum Label: 'Hazardous Solid Waste' solid_waste->solid_container liquid_container Leak-Proof Chemical Bottle Label: 'Hazardous Liquid Waste' liquid_waste->liquid_container sharps_container Puncture-Resistant Container Label: 'Hazardous Sharps Waste' sharps_waste->sharps_container decon Decontaminate Container (Triple Rinse) empty_container->decon storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage non_haz Dispose as Non-Hazardous Waste decon->non_haz disposal Arrange for Professional Waste Disposal storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for 3-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Hydroxypiperidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Piperidinol

  • CAS Number: 6859-99-0[1]

  • Molecular Formula: C5H11NO[1]

  • Molecular Weight: 101.15 g/mol [2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards before handling.

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4]

  • H315: Causes skin irritation.[5]

  • H318: Causes serious eye damage.

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[3][5]

Signal Word: Danger[1][3]

Hazard Class Category
Skin Corrosion/Irritation1B / 2
Serious Eye Damage/Irritation1 / 2
Specific Target Organ Toxicity (Single Exposure)3
Acute Toxicity (Oral, Dermal, Inhalation)4

Source: Fisher Scientific, Jubilant Ingrevia.[1][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specification Reason
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5]Protects against splashes and dust that can cause severe eye damage.
Skin Protection Impervious gloves (e.g., nitrile rubber), flame-resistant lab coat, and protective clothing to prevent skin exposure.[1][5]Prevents skin burns, irritation, and absorption.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1] A full-face respirator should be used in such cases.[5]Protects the respiratory system from irritation due to dust or vapors.

Operational and Handling Protocols

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6]

Safe Handling Workflow

prep Preparation & PPE receive Receiving & Inspection prep->receive Verify SDS storage Secure Storage receive->storage Store Appropriately handling Handling & Dispensing storage->handling Transport Safely spill Spill Management handling->spill If Spill Occurs disposal Waste Disposal handling->disposal Collect Waste decon Decontamination handling->decon Post-Handling spill->disposal Contain & Clean disposal->decon Clean Area

Safe Handling Workflow for this compound.
Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Review the Safety Data Sheet (SDS).

  • Receiving : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The designated storage area should be locked.[5]

  • Handling and Dispensing :

    • Avoid contact with skin, eyes, and clothing.[6]

    • Avoid the formation of dust and aerosols.[7]

    • Use non-sparking tools to prevent ignition.[7]

    • Wash hands thoroughly after handling.[5][6]

  • Decontamination : Clean all equipment and the work area thoroughly after use.

Emergency and First-Aid Procedures

Immediate action is required in case of exposure to this compound.

Exposure Type First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][7]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Management
  • Evacuate : Evacuate personnel from the spill area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Absorb : Use an inert absorbent material (e.g., sand, earth) to contain the spill.

  • Collect : Collect the absorbed material and place it in a suitable, closed container for disposal.[7]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal
  • Dispose of this compound and its container at an approved waste disposal facility.[1]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5]

  • Do not dispose of it with household waste or allow it to reach the sewage system.

Physical and Chemical Properties

Property Value
Appearance Off-white to white solid, powder, or crystal.[1][4]
Odor Rotten-egg like.[1]
Melting Point 56 - 62 °C / 132.8 - 143.6 °F.[1]
Boiling Point 67 - 69 °C / 152.6 - 156.2 °F @ 2 mmHg.[1]
Flash Point 100 °C / 212 °F.[1]
Solubility Soluble in water (1 g/mL).

This data is compiled from various safety data sheets and should be used for reference.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypiperidine
Reactant of Route 2
3-Hydroxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.